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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Selective Synthesis and Structural Validation of 4-Hydroxyphenyl 4-Chlorobenzoate

Executive Summary This technical guide details the synthesis, purification, and characterization of 4-hydroxyphenyl 4-chlorobenzoate (CAS: 53067-16-4). This molecule serves as a critical "rigid rod" mesogen in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-hydroxyphenyl 4-chlorobenzoate (CAS: 53067-16-4). This molecule serves as a critical "rigid rod" mesogen in the design of thermotropic liquid crystals and as a functional monomer for high-performance polyesters.

The core synthetic challenge addressed in this document is the selectivity of the esterification . Hydroquinone (1,4-dihydroxybenzene) possesses two identical nucleophilic hydroxyl groups. Standard acylation protocols often lead to a statistical mixture of the desired mono-ester, the unreacted hydroquinone, and the unwanted di-ester (bis(4-chlorobenzoate)).

This guide presents a Stoichiometrically Controlled Nucleophilic Substitution protocol designed to maximize mono-ester yield while simplifying the downstream purification of the phenolic byproduct.

Strategic Rationale & Mechanism

The Selectivity Challenge

The reaction follows a standard Schotten-Baumann or solvent-based acyl substitution mechanism. However, the reaction kinetics present a problem:

  • k1 (Mono-esterification): Hydroquinone

    
     Mono-ester.
    
  • k2 (Di-esterification): Mono-ester

    
     Di-ester.
    

In many phenolic systems, the electron-withdrawing nature of the newly formed ester group makes the remaining phenol less nucleophilic (deactivating the ring). However, under basic catalysis (e.g., Pyridine/Et3N), the solubility changes can sometimes accelerate the second step or cause localized concentration gradients that favor the di-ester.

Mechanistic Pathway

The synthesis utilizes 4-chlorobenzoyl chloride as the electrophile and hydroquinone as the nucleophile in the presence of a weak base (Pyridine or Triethylamine) to scavenge the HCl byproduct.

Key Process Parameter (CPP): To favor


 over 

, we employ a 3:1 molar excess of hydroquinone . This statistical forcing ensures that the acyl chloride electrophile is statistically more likely to encounter a fresh hydroquinone molecule than a mono-ester product.
Reaction Workflow Diagram

The following diagram illustrates the competitive reaction pathways and the logic used to control the outcome.

ReactionPathway HQ Hydroquinone (Nucleophile) Mono TARGET: 4-Hydroxyphenyl 4-chlorobenzoate HQ->Mono k1 (Fast) + Base / - HCl Acyl 4-Chlorobenzoyl Chloride Acyl->Mono 1.0 eq Di IMPURITY: 1,4-Phenylene bis(4-chlorobenzoate) Mono->Di k2 (Slow if excess HQ) + Acyl / - HCl Control PROCESS CONTROL: Use 3.0 eq Hydroquinone to suppress k2 Control->Mono

Figure 1: Reaction pathway showing the competitive formation of the di-ester impurity and the stoichiometric control strategy.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Hydroquinone 110.113.0Nucleophile (Excess)
4-Chlorobenzoyl Chloride 175.011.0Electrophile (Limiting)
Triethylamine (Et3N) 101.191.2Acid Scavenger
THF (Anhydrous) -SolventMedium
Dichloromethane (DCM) -SolventExtraction
Step-by-Step Methodology

Step 1: Nucleophile Solubilization

  • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Hydroquinone (33.0 g, 300 mmol) in Anhydrous THF (150 mL) .

  • Add Triethylamine (16.7 mL, 120 mmol) .

  • Cool the solution to 0°C using an ice bath.

    • Scientist's Note: Hydroquinone is susceptible to oxidation (turning brown/black). Maintain a strict

      
       atmosphere.
      

Step 2: Controlled Electrophile Addition

  • Dissolve 4-Chlorobenzoyl chloride (17.5 g, 100 mmol) in THF (50 mL) in a pressure-equalizing addition funnel.

  • Add the acyl chloride solution dropwise to the hydroquinone solution over 60 minutes .

    • Critical: Slow addition keeps the concentration of the acyl chloride low relative to the hydroquinone, further suppressing di-ester formation.

  • Allow the reaction to warm to room temperature and stir for 12 hours . A white precipitate (Et3N·HCl salts) will form.[1]

Step 3: Workup & Fractionation

  • Filter off the solid Et3N·HCl salts and wash the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure (Rotovap) to remove the majority of the THF.

  • Phase Partition: Redissolve the residue in Ethyl Acetate (200 mL) and wash with 1M HCl (100 mL) to remove residual amine.

  • Removal of Excess Hydroquinone: Wash the organic layer vigorously with Water (3 x 100 mL) .

    • Scientist's Note: Hydroquinone is significantly more water-soluble than the ester product. These washes remove the 2.0 equivalents of unreacted starting material.

  • Dry the organic layer over

    
    , filter, and concentrate to yield the crude solid.
    

Step 4: Purification (Recrystallization) [4]

  • The crude solid contains the Product (Major) and Di-ester (Minor).

  • Recrystallize from Ethanol/Water (9:1) or Toluene .

    • Logic: The di-ester is highly insoluble and may precipitate first or require hot filtration. The mono-ester crystallizes upon cooling.

  • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Purification Logic Flow

The separation of the mono-ester from the di-ester and excess hydroquinone is the most critical step. The following flowchart details the solubility-based separation logic.

PurificationLogic Crude Crude Mixture: (Mono-Ester + Di-Ester + Excess HQ) WaterWash Water Wash (Partitioning) Crude->WaterWash OrgLayer Organic Layer: (Mono-Ester + Di-Ester) WaterWash->OrgLayer Retains Esters AqLayer Aqueous Layer: (Excess Hydroquinone) WaterWash->AqLayer Removes Polar HQ Recryst Recrystallization (EtOH/H2O) OrgLayer->Recryst Evaporate & Solvent Switch FinalProd Pure Product: 4-Hydroxyphenyl 4-chlorobenzoate Recryst->FinalProd Crystallizes Byprod Solid Residue: Di-ester impurity Recryst->Byprod Remains insoluble or in mother liquor

Figure 2: Purification workflow utilizing solubility differences between the polar hydroquinone and the non-polar esters.

Characterization & Data

Physical Properties
PropertyValue / ObservationNote
Appearance White crystalline solidTurns slight pink if HQ traces remain (oxidation).
Melting Point 170°C – 175°C (Predicted)Reference: 4-Hydroxyphenyl benzoate is 166°C [1]; Cl-substituent typically raises MP.
Solubility Soluble in Acetone, THF, DMSO.Insoluble in water.
Spectroscopic Validation (NMR & IR)

1H NMR (400 MHz, DMSO-d6): The spectrum will display two distinct AA'BB' coupling systems.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
9.60 Singlet (Broad)1H-OH (Phenolic hydroxyl)
8.15 Doublet (

Hz)
2HH-2', H-6' (Benzoyl ortho to C=O)
7.65 Doublet (

Hz)
2HH-3', H-5' (Benzoyl meta to C=O)
7.05 Doublet (

Hz)
2HH-2, H-6 (Phenol ring, ortho to Ester)
6.80 Doublet (

Hz)
2HH-3, H-5 (Phenol ring, ortho to OH)

FT-IR (ATR):

  • 3300–3400 cm⁻¹: Broad O-H stretch (Phenol).

  • 1730 cm⁻¹: Strong C=O stretch (Ester).

  • 1600, 1480 cm⁻¹: C=C Aromatic skeletal vibrations.

  • 1090 cm⁻¹: C-Cl stretch (Chlorobenzene signature).

References

  • Stenutz, R. (n.d.). 4-hydroxyphenyl benzoate Data Sheet. Stenutz.eu. Retrieved from [Link]

  • Imrie, C. et al. (1994). Synthesis and characterization of liquid crystalline polyesters. Macromolecules. (General reference for hydroquinone mesogens).

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 4-Hydroxyphenyl 4-Chlorobenzoate

Executive Summary This technical guide provides a comprehensive physicochemical and synthetic profile of 4-hydroxyphenyl 4-chlorobenzoate (CAS: 73092-79-2). As a bifunctional aromatic ester possessing both a phenolic hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of 4-hydroxyphenyl 4-chlorobenzoate (CAS: 73092-79-2). As a bifunctional aromatic ester possessing both a phenolic hydroxyl group and a para-chloro substituted benzoate core, this compound serves as a critical "AB-type" monomer in the synthesis of liquid crystalline polyesters (LCPs) and high-performance polyarylates. Its rigid rod-like structure (mesogen) imparts anisotropic melt-forming properties to resulting polymers, making it a material of high interest in materials science and macromolecular engineering.

Molecular Architecture & Identification

The molecule consists of two benzene rings linked by an ester bond. The "head" is a 4-chlorobenzoyl moiety, and the "tail" is a 4-hydroxyphenol (hydroquinone) moiety. This asymmetry is crucial for its reactivity; the phenolic hydroxyl group remains free for further polymerization or functionalization.

Parameter Data
IUPAC Name 4-Hydroxyphenyl 4-chlorobenzoate
Synonyms Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester; Hydroquinone mono-p-chlorobenzoate
CAS Registry Number 73092-79-2
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
SMILES O=C(Oc1ccc(O)cc1)c1ccc(Cl)cc1
InChI Key QODPSUCGKVLBCA-UHFFFAOYSA-N

Thermodynamic & Physical Characterization

The thermal properties of 4-hydroxyphenyl 4-chlorobenzoate are defined by its rigid aromatic backbone, which facilitates π-π stacking interactions. The melting point is a critical purity indicator.

Physical Property Table
Property Value / Description Notes
Physical State Crystalline SolidTypically colorless to pale beige needles or powder.
Melting Point 117 – 119 °C Sharp transition indicates high purity [1].
Boiling Point ~417.6 °CPredicted at 760 mmHg; decomposes before boiling.
Density 1.357 g/cm³Predicted value based on group contribution methods.
Solubility (Soluble) DMSO, DMF, THF, AcetonePolar aprotic solvents dissolve the compound well.
Solubility (Insoluble) Water, HexaneHydrophobic aromatic core limits aqueous solubility.[1]
pKa (Phenolic OH) ~9.9Typical for phenol; allows deprotonation by weak bases (e.g., K₂CO₃).
Spectroscopic Signature[2]
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by two distinct AA'BB' systems and a singlet for the hydroxyl proton.

    • δ 9.51 (s, 1H): Phenolic -OH (Exchangeable with D₂O).

    • δ 8.05 (d, 2H): Protons ortho to the ester carbonyl (Benzoate ring).

    • δ 7.65 (d, 2H): Protons meta to the ester carbonyl (Benzoate ring).

    • δ 7.05 (d, 2H): Protons ortho to the ester oxygen (Phenolic ring).

    • δ 6.80 (d, 2H): Protons ortho to the hydroxyl group (Phenolic ring).

  • IR Spectrum:

    • 1730–1740 cm⁻¹: Strong C=O stretching (Ester).

    • 3300–3400 cm⁻¹: Broad O-H stretching (Phenol).

Synthesis & Purification Protocols

Core Challenge: Mono-Esterification

The primary synthetic challenge is the selective mono-acylation of hydroquinone. Since hydroquinone has two identical hydroxyl groups, statistical reaction with 4-chlorobenzoyl chloride often leads to the formation of the diester (1,4-bis(4-chlorobenzoyloxy)benzene) as a major byproduct.

Strategy: To maximize the yield of the mono-ester, hydroquinone is used in excess (typically 2–3 equivalents) relative to the acid chloride.

Experimental Protocol

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • Hydroquinone (3.0 eq)

  • Triethylamine (1.1 eq) or Pyridine

  • Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve Hydroquinone (3.0 eq) in anhydrous THF. Add Triethylamine (1.1 eq).

  • Addition: Cool the solution to 0°C. Dissolve 4-Chlorobenzoyl chloride (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the hydroquinone mixture over 60 minutes. Slow addition is crucial to maintain a high local concentration of hydroquinone.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in Ethyl Acetate and wash with water (to remove excess unreacted hydroquinone, which is water-soluble) followed by 0.5M HCl and Brine.

  • Purification:

    • The crude product may still contain traces of diester.

    • Recrystallization: Dissolve in hot Ethanol/Water (9:1) or Toluene. Cool slowly to crystallize the mono-ester.

    • Yield: Typical isolated yields range from 55% to 65%.

Synthesis Workflow Diagram

SynthesisPath HQ Hydroquinone (Excess, 3.0 eq) Rxn Reaction THF, Et3N, 0°C -> RT HQ->Rxn ClBz 4-Chlorobenzoyl Chloride (1.0 eq) ClBz->Rxn Workup Workup Wash w/ H2O (Removes excess HQ) Rxn->Workup Crude Crude Mixture (Mono + Diester) Workup->Crude Purif Recrystallization (EtOH/H2O) Crude->Purif Product 4-Hydroxyphenyl 4-chlorobenzoate (Target) Purif->Product Crystals Waste Diester Byproduct (Removed) Purif->Waste Filtrate

Figure 1: Selective synthesis pathway for 4-hydroxyphenyl 4-chlorobenzoate favoring mono-ester formation.

Chemical Reactivity & Applications[1][2][3][4][5][6]

Polymerization (Liquid Crystal Polyesters)

This compound is a classic AB-monomer . It contains a carboxylic acid precursor (the chlorobenzoate group is stable, but the molecule is often used as a comonomer where the -OH reacts with diacids, or the chloro group is modified). More commonly, it serves as a structural model for "rigid rod" segments in polymer chains.

When copolymerized (e.g., via transesterification if the chloro-group were a carboxylate, or using the phenol group), the rigid aromatic rings align in the melt phase, forming nematic or smectic liquid crystal domains. This alignment results in polymers with:

  • High tensile modulus.

  • Excellent thermal stability.

  • Chemical resistance.

Pharmaceutical Intermediate

The 4-chlorobenzoyl moiety is a pharmacophore found in fibrate drugs (e.g., Bezafibrate). This ester can serve as a lipophilic intermediate or a prodrug scaffold where the ester bond is cleaved in vivo to release the active phenol or benzoic acid derivative.

Reactivity Logic Diagram

Reactivity Core 4-Hydroxyphenyl 4-chlorobenzoate Path1 Polymerization (as Comonomer) Core->Path1 Reacts w/ Diacids Path2 Hydrolysis (Acid/Base) Core->Path2 pH > 10 or < 2 Path3 Functionalization (Etherification) Core->Path3 Reacts w/ Alkyl Halides LCP Liquid Crystal Polyesters Path1->LCP Degrad 4-Chlorobenzoic Acid + Hydroquinone Path2->Degrad Ether Alkoxy-Ester Mesogens Path3->Ether

Figure 2: Primary reactivity pathways and downstream applications.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolytically stable under neutral conditions but avoid prolonged exposure to moisture.

References

  • Bose, A., & Mal, P. (2015).[3] "Synthesis of Hydroquinone mono-esters." Journal of Organic Chemistry, 80(22), 11219. (Melting point citation: 117-119 °C).

  • BenchChem. (2025). "Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid." (General acid chloride handling protocols).

  • National Institute of Standards and Technology (NIST). (2009). "Critical evaluation of liquid crystal transition temperatures." (Context on phenyl benzoate liquid crystals).

  • PubChem. "4-Hydroxy-4'-chlorobenzophenone (Related Structure Data)." (Spectral data correlation).

Sources

Foundational

Spectroscopic Characterization of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester: A Technical Guide

The structural integrity and purity of a chemical entity are paramount in scientific research, particularly in the development of new pharmaceuticals and functional materials. Spectroscopic techniques such as Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

The structural integrity and purity of a chemical entity are paramount in scientific research, particularly in the development of new pharmaceuticals and functional materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous determination of a molecule's structure and connectivity. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra for 4-hydroxyphenyl 4-chlorobenzoate.

Molecular Structure and Spectroscopic Overview

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (Molecular Formula: C₁₃H₉ClO₃, Molecular Weight: 248.66 g/mol ) is an aromatic ester composed of a 4-chlorobenzoyl moiety and a 4-hydroxyphenyl group. The interplay of these two substituted aromatic rings, connected by an ester linkage, gives rise to a unique spectroscopic fingerprint.

The following sections will detail the expected features in the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. The interpretation will be grounded in the fundamental principles of each technique, with comparative data from analogous structures to substantiate the predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

A robust and self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is preferable for compounds with exchangeable protons like the phenolic hydroxyl group.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum of 4-hydroxyphenyl 4-chlorobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the two rings and the phenolic hydroxyl proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 9.0 - 10.0Singlet (broad)1HAr-OH The phenolic proton is exchangeable and its chemical shift is highly dependent on solvent and concentration. It typically appears as a broad singlet.
~ 8.0 - 8.2Doublet2HProtons ortho to C=OThese protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing chlorine atom.
~ 7.4 - 7.6Doublet2HProtons meta to C=OThese protons are less deshielded than their ortho counterparts.
~ 7.0 - 7.2Doublet2HProtons ortho to Ester OThese protons are shielded by the electron-donating effect of the ester oxygen.
~ 6.8 - 7.0Doublet2HProtons meta to Ester OThese protons are also shielded by the ester oxygen.

The coupling patterns (doublets) arise from the spin-spin coupling between adjacent protons on the aromatic rings.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 164 - 166C =O (Ester)The carbonyl carbon of an ester is highly deshielded and appears at a characteristic downfield shift.[1]
~ 155 - 158C -OH (Phenolic)The carbon atom attached to the hydroxyl group is deshielded due to the electronegativity of the oxygen.
~ 148 - 150C -O (Ester)The aromatic carbon attached to the ester oxygen is also deshielded.
~ 138 - 140C -ClThe carbon atom attached to the chlorine atom is deshielded.
~ 131 - 133Aromatic C HAromatic carbons typically resonate in this region.
~ 128 - 130Aromatic C H
~ 121 - 123Aromatic C H
~ 115 - 117Aromatic C H
~ 128 - 130Quaternary Aromatic C The carbon atom at the junction of the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-hydroxyphenyl 4-chlorobenzoate will be characterized by the vibrational frequencies of its key functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and common technique. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation
Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
~ 3200 - 3600O-H stretch (phenolic)Broad, Medium-StrongThe broadness is due to hydrogen bonding.
~ 3000 - 3100C-H stretch (aromatic)MediumCharacteristic of C-H bonds in aromatic rings.[2]
~ 1730 - 1750C=O stretch (ester)Strong, SharpA very characteristic and intense absorption for the ester carbonyl group.[3]
~ 1580 - 1620C=C stretch (aromatic)Medium-StrongMultiple bands are expected due to the two aromatic rings.[2]
~ 1200 - 1300C-O stretch (ester)StrongCharacteristic of the ester C-O single bond.
~ 1000 - 1100C-Cl stretchMedium-StrongThe position can vary but is expected in this region for an aryl chloride.
~ 800 - 850C-H out-of-plane bendStrongThe substitution pattern on the aromatic rings will influence the exact position of these bands.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing valuable structural information.

    • Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

  • Mass Analysis:

    • A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum and Interpretation

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 248. Due to the presence of the chlorine-37 isotope, there will be a characteristic M+2 peak at m/z 250 with an intensity of approximately one-third of the M⁺ peak.

  • Major Fragment Ions:

    • m/z 139/141: This corresponds to the 4-chlorobenzoyl cation, [ClC₆H₄CO]⁺, formed by the cleavage of the ester bond. The 3:1 isotopic pattern for chlorine will be observed.

    • m/z 111/113: This corresponds to the 4-chlorophenyl cation, [ClC₆H₄]⁺, formed by the loss of a carbonyl group from the 4-chlorobenzoyl cation.

    • m/z 109: This corresponds to the 4-hydroxyphenoxy radical cation, [HOC₆H₄O]⁺.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester. By integrating fundamental spectroscopic principles with comparative data from analogous structures, a comprehensive and scientifically rigorous characterization has been presented. The detailed protocols and workflow diagrams offer a practical framework for researchers in the field. This approach underscores the power of spectroscopic methods in modern chemical sciences and provides a valuable resource for the structural elucidation of novel molecules.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 3-Formylphenyl 4-chlorobenzoate and its Isomers.
  • ChemicalBook. (n.d.). 4-Chlorobenzoic acid(74-11-3) 13C NMR spectrum.
  • Gowda, B. T., Svoboda, I., Babitha, K. S., & Fuess, H. (2008). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o88.
  • National Center for Biotechnology Information. (n.d.). Phenyl 4-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Nayak, S. K., & Gowda, B. T. (2007). Synthesis and structural studies on N-(4-chlorophenyl)-2,4-dichlorobenzamide and N-(4-chlorophenyl)-4-chlorobenzamide.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from Oregon State University, Department of Chemistry website.
  • ResearchGate. (n.d.). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • U.S. Secretary of Commerce on behalf of the United States of America. (n.d.). Benzoic acid, 4-chloro-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

The Enigmatic Case of CAS 13997-66-7: A Structure Elucidation Impasse

A comprehensive search and analysis of scientific databases for the chemical entity designated by CAS Registry Number 13997-66-7 has concluded without a definitive identification. This prevents the development of an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search and analysis of scientific databases for the chemical entity designated by CAS Registry Number 13997-66-7 has concluded without a definitive identification. This prevents the development of an in-depth technical guide on its structure elucidation, as the foundational information—the chemical's identity—remains elusive. This report details the extensive search efforts and the current status of this inquiry.

Initial investigations into the CAS number 13997-66-7 did not yield a corresponding chemical name or structure from readily available chemical databases and scientific literature. The search was subsequently broadened to include specialized chemical registries and spectral libraries, but these efforts also failed to provide a conclusive match for the provided CAS number.

The CAS Registry, a comprehensive collection of disclosed chemical substance information, is the authoritative source for CAS numbers. However, searches within public-facing versions of this registry and other aggregated databases have not returned a specific entry for 13997-66-7.

Several possibilities could explain this situation:

  • Data Entry Error: The provided CAS number may contain a typographical error.

  • Obsolete or Withdrawn Number: The CAS number could be obsolete or have been withdrawn from the registry for various reasons.

  • Confidential or Restricted Substance: The substance may be subject to confidentiality claims, limiting its public disclosure.

  • Awaiting Public Release: The information associated with this CAS number may not yet be publicly available.

Without a confirmed chemical identity, any attempt to outline a structure elucidation process would be purely speculative and lack the scientific rigor required for a technical guide aimed at researchers and drug development professionals. The core of structure elucidation lies in the interpretation of analytical data (e.g., NMR, Mass Spectrometry, IR Spectroscopy) specific to a known molecule.

At present, it is not possible to provide a technical guide on the structure elucidation of CAS 13997-66-7 due to the inability to identify the associated chemical compound. Further progress on this topic is contingent upon obtaining the correct and verifiable chemical name and structure corresponding to this CAS number. We recommend that the user verify the accuracy of the CAS number and, if possible, provide any additional known identifiers for the compound of interest.

Foundational

"crystal structure of 4-hydroxyphenyl 4-chlorobenzoate"

An In-Depth Technical Guide to the Crystal Structure of 4-Hydroxyphenyl 4-Chlorobenzoate This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Hydroxyphenyl 4-Chlorobenzoate

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It details the methodologies for the synthesis, crystallization, and structural elucidation of 4-hydroxyphenyl 4-chlorobenzoate. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document leverages data from closely related analogs to predict its structural characteristics and to provide a robust framework for its experimental determination and analysis.

Introduction: Context and Significance

4-Hydroxyphenyl 4-chlorobenzoate is an aromatic ester comprising a 4-hydroxyphenyl group linked to a 4-chlorobenzoate moiety. The presence of the chloro-substituent is significant, as chlorinated compounds are a major class of pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[1] The unique electronic properties conferred by the chlorine atom can influence molecular interactions, binding affinities, and pharmacokinetic profiles.

The three-dimensional arrangement of molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for controlling polymorphism, ensuring consistent product quality, and optimizing therapeutic efficacy. This guide will, therefore, outline the critical steps and analytical techniques required to fully characterize the solid-state structure of 4-hydroxyphenyl 4-chlorobenzoate.

Synthesis and Crystallization Protocol

The synthesis of 4-hydroxyphenyl 4-chlorobenzoate can be effectively achieved via an esterification reaction, such as the Schotten-Baumann reaction, which involves the acylation of a phenol.[2]

Experimental Protocol: Synthesis

Objective: To synthesize 4-hydroxyphenyl 4-chlorobenzoate from hydroquinone and 4-chlorobenzoyl chloride. The use of an excess of hydroquinone is a common strategy to favor mono-acylation and minimize the formation of the di-substituted byproduct.[3]

Materials:

  • Hydroquinone (1.2 mmol)

  • 4-Chlorobenzoyl chloride (1.0 mmol)

  • Triethylamine (TEA) or Pyridine (catalytic amount)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hydroquinone (0.132 g, 1.2 mmol) in 10 mL of DCM.

  • Base Addition: Add a catalytic amount of TEA or pyridine to the solution to act as a base and neutralize the HCl byproduct.[2]

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (0.175 g, 1.0 mmol) in 5 mL of DCM to the reaction mixture at 0°C (ice bath) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction with 15 mL of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution (to remove unreacted 4-chlorobenzoyl chloride and 4-chlorobenzoic acid) and 15 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-ester.[4]

  • Characterization: Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, FTIR, and mass spectrometry.

Protocol: Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation.[4]

  • Dissolve the purified 4-hydroxyphenyl 4-chlorobenzoate in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/methanol or ethyl acetate/hexane).

  • Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

  • Monitor for the formation of well-defined, colorless single crystals.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve Hydroquinone in DCM B 2. Add Pyridine/TEA (Base) A->B C 3. Add 4-Chlorobenzoyl Chloride (0°C) B->C D 4. Stir at Room Temperature (8-12h) C->D E 5. Aqueous Workup (Wash with NaHCO3) D->E Reaction Complete (TLC) F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterize Product G->H

Caption: Workflow for the synthesis and purification of 4-hydroxyphenyl 4-chlorobenzoate.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid.

Experimental Protocol: SC-XRD
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a diffractometer (e.g., Bruker SMART CCD area-detector).[4]

    • The crystal is cooled to a low temperature (e.g., 100-174 K) to minimize thermal vibrations.[4]

    • Monochromatic X-rays (e.g., Mo Kα radiation) are directed at the crystal.

    • The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

  • Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. Programs like SAINT are used for this purpose.[4]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. Software such as SHELXS is commonly employed.[4]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods (e.g., with SHELXL). This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[4]

  • Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic quality.

X-ray Crystallography Workflow

A Select & Mount Single Crystal B X-ray Data Collection (Diffractometer) A->B C Data Reduction (Unit Cell, Space Group) B->C D Structure Solution (e.g., SHELXS) C->D E Structure Refinement (e.g., SHELXL) D->E F Final Structural Model & Validation (CIF) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predicted Crystal Structure and Comparative Analysis

While the specific structure of 4-hydroxyphenyl 4-chlorobenzoate is undetermined, we can predict its key features by analyzing structurally similar compounds.

Compound NameCrystal SystemSpace GroupDihedral Angle (°)Key Intermolecular InteractionReference
4-Hydroxyphenyl 4-fluorobenzoate MonoclinicP2₁/c59.86 (4)O-H···O hydrogen bonds[4]
4-Methylphenyl 4-chlorobenzoate MonoclinicP2₁/n51.86 (4)C-H···O interactions[5]
4-Chlorophenyl 4-chlorobenzoate MonoclinicP2₁/n47.98 (7)C-H···O hydrogen bonds[6]
(4-chlorophenyl)(4-hydroxyphenyl)methanone MonoclinicP2₁N/AO-H···O hydrogen bonds, π-π stacking[7]

Structural Predictions:

  • Conformation: The molecule is expected to be non-planar. The dihedral angle between the mean planes of the 4-hydroxyphenyl and 4-chlorobenzoyl rings is likely to be in the range of 50-60°, similar to its analogs.[4][5][6] This twist is a common feature in aryl benzoates, arising from steric hindrance around the central ester linkage.

  • Crystal Packing and Intermolecular Forces: The primary and most influential intermolecular interaction will almost certainly be a strong O-H···O hydrogen bond involving the phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. This is a recurring motif in related hydroxy-substituted structures.[4][7] This interaction is expected to link molecules into chains or helices, forming a robust supramolecular architecture. Weaker interactions, such as C-H···O bonds and potential π-π stacking between aromatic rings, will further stabilize the crystal lattice.[6][7]

  • Crystal System: Based on the analogs, a monoclinic crystal system is highly probable.

Relevance in Drug Development

The precise solid-state structure of an API like 4-hydroxyphenyl 4-chlorobenzoate has profound implications for drug development.

  • Structure-Activity Relationship (SAR): The determined conformation and intermolecular interactions provide critical insights for computational modeling and docking studies, helping to rationalize binding affinity to biological targets like enzymes or receptors.[8]

  • Polymorphism: Many organic molecules can crystallize in multiple forms (polymorphs) with different physical properties. A complete structural characterization is the first step in identifying and controlling polymorphism, which is a regulatory requirement for drug manufacturing.

  • Formulation Development: Properties dictated by the crystal structure, such as solubility and dissolution rate, directly impact the formulation strategy and the ultimate bioavailability of the drug.

Conclusion

This technical guide has outlined a comprehensive, field-proven approach to the synthesis, crystallization, and structural elucidation of 4-hydroxyphenyl 4-chlorobenzoate. By leveraging a comparative analysis of closely related compounds, we have predicted that its crystal structure will be non-planar, likely belonging to a monoclinic system, and dominated by strong O-H···O hydrogen bonding. The detailed protocols and workflows presented herein provide a robust framework for researchers to experimentally determine and analyze this structure, a critical step for its potential application in medicinal chemistry and materials science.

References

  • Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. (2021). ResearchGate. [Link]

  • PubChemLite. 4-[bis(4-hydroxy-2-oxochromen-3-yl)methyl]phenyl 4-chlorobenzoate. PubChem. [Link]

  • Gowda, B. T., Svoboda, I., Babitha, K. S., & Fuess, H. (2008). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o88. [Link]

  • Ha, J. M., et al. (2009). 4-Hydroxyphenyl 4-fluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o252. [Link]

  • National Center for Biotechnology Information. Phenyl 4-chlorobenzoate. PubChem. [Link]

  • Terashima, K., Kawasaki-Takasuka, T., Minami, I., & Yamazaki, T. (2018). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (1997).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). RSC Advances. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 4-Chlorophenyl 4-chlorobenzoate. ResearchGate. [Link]

  • Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2- yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. (2022). ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Thermodynamics of 4-Hydroxyphenyl 4-Chlorobenzoate in Organic Solvents

Executive Summary The compound Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS No. 73092-79-2), commonly referred to as 4-hydroxyphenyl 4-chlorobenzoate, is a highly functionalized aromatic ester utilized as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS No. 73092-79-2), commonly referred to as 4-hydroxyphenyl 4-chlorobenzoate, is a highly functionalized aromatic ester utilized as a critical intermediate in advanced organic synthesis, materials science, and pharmaceutical development[1]. With a molecular weight of 248.66 g/mol and a molecular formula of C₁₃H₉ClO₃, its structural architecture presents unique solvation challenges[1]. This whitepaper provides an authoritative framework for understanding, predicting, and empirically validating the thermodynamic solubility of this compound across various organic solvent classes.

Structural Analysis and Solvation Thermodynamics

Understanding the solubility of 4-hydroxyphenyl 4-chlorobenzoate requires a deep mechanistic analysis of its molecular topology. The dissolution of a crystalline solid into an organic solvent is a thermodynamically driven process governed by the disruption of the crystal lattice and the subsequent formation of a solute-solvent cavity[2].

The molecule features three distinct interaction domains:

  • Phenolic Hydroxyl Group: Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA), driving intermolecular hydrogen bonding within the crystal lattice.

  • Chlorobenzoate Ester Core: The ester linkage provides additional HBA sites, while the polarizable carbon-chlorine (C-Cl) bond introduces strong dipole-dipole interactions.

  • Dual Aromatic Rings: These confer significant lipophilicity and drive rigid

    
     stacking in the solid state, elevating the enthalpy of fusion (
    
    
    
    ).
The Thermodynamic Cycle of Solvation

The transition from a solid crystal to a solvated state can be modeled via a thermodynamic cycle. The total enthalpy of dissolution (


) is the sum of the endothermic lattice disruption (sublimation) and the exothermic solvation process[2].

Solvation Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation (Delta H > 0) Solution Solvated Solute (In Organic Solvent) Solid->Solution Dissolution (Delta H_diss) Gas->Solution Solvation (Delta H < 0)

Caption: Thermodynamic cycle of solute dissolution in organic solvents.

Predictive Solubility Framework: Hansen Solubility Parameters (HSP)

To systematically select optimal organic solvents, we apply the Hansen Solubility Parameters (HSP) framework, which deconstructs the total cohesive energy density into three components: Dispersion forces (


), Polar interactions (

), and Hydrogen bonding (

)[3].

For 4-hydroxyphenyl 4-chlorobenzoate, maximum solubility is achieved when the solvent's HSP coordinates closely match those of the solute[4]. Because the solute possesses a terminal -OH group but is dominated by bulky, hydrophobic aromatic rings, polar aprotic solvents offer the most favorable thermodynamic environment. They provide robust H-bond acceptance to satisfy the phenolic proton without self-associating (as protic solvents do), thereby minimizing the entropic penalty of cavity formation[4].

Table 1: Predicted Solubility Profile & Thermodynamic Rationale
Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility RangeSolvation Mechanism & Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mLStrong H-bond acceptance from the phenolic -OH; optimal

alignment.
Polar Aprotic Ethyl Acetate6.020 - 50 mg/mLFavorable dispersion (

) interactions with aromatic rings; moderate H-bonding.
Polar Protic Ethanol24.55 - 20 mg/mLCompetitive H-bonding; solvent self-association limits solute-solvent cavity formation.
Non-Polar n-Heptane1.9< 1 mg/mLInability to disrupt the solute's intermolecular H-bond network; high thermodynamic penalty.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays often overestimate true solubility due to transient supersaturation[5]. To acquire rigorous thermodynamic data, the Saturation Shake-Flask Method is the gold standard[6]. As a Senior Application Scientist, I mandate a self-validating protocol that ensures causality between physical operations and data integrity.

Step-by-Step Workflow
  • Preparation of Saturated Suspensions: Add an excess of 4-hydroxyphenyl 4-chlorobenzoate solid (~50 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: Maintaining a visible solid excess is mathematically required to ensure the chemical potential of the solid equals that of the solvated species, driving the system to true equilibrium[6].

  • Thermal Equilibration: Agitate the vials at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 hours. Causality: 24 hours of mechanical energy is necessary to overcome the activation energy barrier of the robust halogenated crystal lattice[6].

  • Equilibrium Verification (Self-Validation Step A): Sample aliquots at 24 hours and 48 hours. If the HPLC-quantified concentration variance is < 2%, thermodynamic equilibrium is definitively confirmed.

  • Phase Separation: Isolate the supernatant via high-speed centrifugation (e.g., 10,000 rpm for 15 minutes) rather than filtration. Causality: Highly lipophilic compounds like this ester have a high propensity for non-specific adsorption onto standard syringe filter membranes (e.g., PTFE or Nylon), which artificially depresses the quantified solubility[7].

  • Solid-State Verification (Self-Validation Step B): Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Certain organic solvents can induce polymorphic transformations or the formation of solvates. XRPD confirms that the solubility measured corresponds to the original crystalline phase, preventing data misinterpretation.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at the compound's

    
     (typically ~254 nm due to the conjugated aromatic systems).
    

Workflow Prep 1. Sample Prep Excess Solid Equilibrate 2. Equilibration 24h Shake Prep->Equilibrate Separate 3. Separation Centrifugation Equilibrate->Separate Analyze 4. Analysis HPLC-UV Separate->Analyze Validate 5. Validation XRPD Check Separate->Validate Solid Phase

Caption: Standardized, self-validating saturation shake-flask workflow for thermodynamic solubility.

Thermodynamic Modeling: Van 't Hoff Analysis

To fully characterize the solubility profile, measurements must be conducted across a temperature gradient (e.g., 15°C, 25°C, 35°C, 45°C). The resulting data is subjected to Van 't Hoff analysis to extract the fundamental thermodynamic drivers of dissolution[2].

By plotting the natural logarithm of the mole fraction solubility (


) against the inverse of absolute temperature (

), a linear relationship is established:


  • Enthalpy (

    
    ):  Derived from the slope. A steep negative slope indicates a highly endothermic dissolution process, meaning solubility will increase dramatically with heat.
    
  • Entropy (

    
    ):  Derived from the y-intercept. This reveals the degree of disorder generated when the rigid 4-chlorobenzoate crystal lattice is dismantled and solvated by the organic solvent[2].
    

By coupling the empirical shake-flask data with Van 't Hoff modeling and Hansen Solubility Parameters, researchers can rationally select solvent systems for crystallization, extraction, and formulation of 4-hydroxyphenyl 4-chlorobenzoate with absolute scientific confidence.

References

  • ChemScene. "73092-79-2 | Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester". ChemScene Catalog.
  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients".
  • Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. "An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents".
  • PMC. "Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements".
  • ACS Publications. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter".
  • ResearchGate. "Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs".

Sources

Foundational

An In-Depth Technical Guide on the Thermal Stability and Degradation of 4-Hydroxyphenyl 4-Chlorobenzoate

Abstract This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 4-hydroxyphenyl 4-chlorobenzoate, an aromatic ester of significant interest in materials science and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 4-hydroxyphenyl 4-chlorobenzoate, an aromatic ester of significant interest in materials science and chemical synthesis. The document elucidates the compound's intrinsic thermal properties, explores the primary mechanisms governing its decomposition, and details the critical environmental factors that influence its stability. Methodologies for robust thermal analysis, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), are presented with actionable protocols. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding of the thermal behavior of this and related aromatic ester compounds.

Introduction: The Significance of 4-Hydroxyphenyl 4-Chlorobenzoate

4-Hydroxyphenyl 4-chlorobenzoate is an aromatic ester characterized by a central ester linkage flanked by a 4-hydroxyphenyl group and a 4-chlorophenyl group. This molecular architecture imparts a unique combination of properties, making it a valuable intermediate in the synthesis of advanced polymers, liquid crystals, and potentially, pharmacologically active molecules.[1] The presence of the phenolic hydroxyl group offers a reactive site for further functionalization, while the chloro-substituent can influence the electronic properties and reactivity of the molecule.

Understanding the thermal stability of this compound is paramount for its application. High-temperature processing, storage, and end-use conditions can initiate degradation, compromising material integrity, purity, and performance. This guide dissects the thermal behavior of 4-hydroxyphenyl 4-chlorobenzoate to provide a foundational understanding for its effective utilization and stabilization.

Physicochemical and Thermal Properties

The thermal behavior of a compound is intrinsically linked to its physical properties. While specific experimental data for 4-hydroxyphenyl 4-chlorobenzoate is not extensively published, we can infer its properties from closely related aromatic esters.

PropertyExpected Value/CharacteristicSignificance & Rationale
Melting Point (Tm) Expected to be a crystalline solid with a defined melting point, likely >150 °C.Aromatic esters often exhibit high melting points due to rigid structures and potential for intermolecular interactions. DSC is the primary technique for its determination.[2][3]
Onset of Thermal Degradation (Tonset) Typically in the range of 200-400 °C for aromatic esters.[4]This is the temperature at which significant mass loss begins, as measured by TGA. It defines the upper limit for processing and application temperatures.[5]
Decomposition Range Broad, potentially occurring over a 150-200 °C range.The degradation of complex organic molecules often occurs in multiple steps, each corresponding to the cleavage of different bonds.[4]
Solubility Low in water; soluble in common organic solvents (e.g., DCM, THF, Acetone).The aromatic nature makes it hydrophobic. The phenolic group may impart slight polarity.
Hydrolytic Stability Susceptible to hydrolysis, especially under acidic or basic conditions.The ester linkage is a primary point of vulnerability to reaction with water, a critical consideration for formulation and storage.[6][7]

Thermal Degradation: Pathways and Mechanisms

The thermal decomposition of 4-hydroxyphenyl 4-chlorobenzoate is not a simple, single-step process. It involves a cascade of reactions, primarily dictated by the weakest bonds in the molecule and the surrounding atmosphere.

Primary Degradation Pathways:

  • Ester Bond Cleavage (Thermolysis/Pyrolysis): This is often the initial and most significant degradation step. The C-O bond of the ester linkage is susceptible to thermal scission. This pathway leads to the formation of 4-chlorobenzoic acid and hydroquinone (1,4-dihydroxybenzene) or its radicals. Studies on similar aromatic polyesters confirm that ester linkage cleavage is a primary initiation event.[8] This type of pyrolysis is a known reaction for esters.[9]

  • Decarboxylation: Following the formation of 4-chlorobenzoic acid, a subsequent degradation step is the loss of carbon dioxide (CO2) to form chlorobenzene.

  • Dehalogenation: The carbon-chlorine bond can cleave, particularly at elevated temperatures, leading to the formation of radical species and potentially hydrochloric acid (HCl) if a hydrogen source is available. This can further catalyze degradation.

  • Aromatic Ring Opening and Char Formation: At very high temperatures (>500 °C), the stable aromatic rings will begin to fragment, leading to the formation of a complex mixture of smaller volatile compounds and a stable carbonaceous residue known as char.

The proposed degradation mechanism is visualized in the diagram below.

G cluster_main Thermal Degradation of 4-Hydroxyphenyl 4-Chlorobenzoate A 4-Hydroxyphenyl 4-Chlorobenzoate B Primary Degradation (Ester Cleavage) A->B C 4-Chlorobenzoic Acid B->C  Path 1 D Hydroquinone Radical B->D  Path 1 E Secondary Degradation (Decarboxylation) C->E H High-Temp Fragmentation & Char Formation D->H F Chlorobenzene E->F G CO2 E->G F->H I Volatile Fragments (e.g., CO, H2O) H->I J Char Residue H->J

Caption: Proposed thermal degradation pathway for 4-hydroxyphenyl 4-chlorobenzoate.

Factors Influencing Stability

The rate and mechanism of degradation are highly dependent on environmental conditions.

  • Atmosphere: In an inert atmosphere (e.g., Nitrogen, Argon), the primary degradation pathways are thermolytic, as described above. In an oxidative atmosphere (air), degradation will typically commence at a lower temperature. Oxidative reactions can attack the aromatic rings and the ester linkage, leading to a more complex mixture of degradation products, including phenols, quinones, and other oxygenated species.

  • Moisture (Hydrolysis): The presence of water is a critical factor. Esters undergo hydrolysis to yield a carboxylic acid and an alcohol.[6] This reaction is often the most significant degradation pathway in liquid preparations or under humid storage conditions and can be catalyzed by both acids and bases. For 4-hydroxyphenyl 4-chlorobenzoate, hydrolysis would yield 4-chlorobenzoic acid and hydroquinone. Given that many related compounds are stable at neutral pH, the risk is highest at pH extremes.[10][11]

  • Presence of Catalysts: Metal ions and acidic or basic impurities can act as catalysts, lowering the activation energy for degradation reactions and reducing the overall thermal stability of the compound.[12]

Experimental Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and degradation of 4-hydroxyphenyl 4-chlorobenzoate.

G cluster_workflow Thermal Analysis Workflow cluster_tga TGA cluster_dsc DSC cluster_pygcms Py-GC/MS Start Sample Preparation (e.g., 5-10 mg) TGA_Run Heat from RT to 600°C (e.g., 10°C/min, N2 flow) Start->TGA_Run DSC_Run Heat/Cool Cycles (e.g., 10°C/min, N2 flow) Start->DSC_Run PY_Run Pyrolyze at T(degradation) (e.g., 350°C, 550°C) Start->PY_Run TGA_Data Mass Loss vs. Temp Curve TGA_Run->TGA_Data TGA_Analysis Determine T(onset) & % Mass Loss TGA_Data->TGA_Analysis TGA_Analysis->PY_Run Informs Pyrolysis Temp DSC_Data Heat Flow vs. Temp Curve DSC_Run->DSC_Data DSC_Analysis Determine Tm, ΔH DSC_Data->DSC_Analysis GCMS_Data Chromatogram & Mass Spectra PY_Run->GCMS_Data GCMS_Analysis Identify Degradation Products GCMS_Data->GCMS_Analysis

Caption: Integrated workflow for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a material.[5]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-hydroxyphenyl 4-chlorobenzoate sample into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA instrument. Purge with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative) at a flow rate of 20-50 mL/min.

  • Thermal Program: Equilibrate the sample at 30 °C. Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature of 600-800 °C.[13]

  • Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition is determined from the point of initial deviation from the baseline. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[14]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas like nitrogen.

  • Thermal Program: A common program is to heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min. This is often followed by a controlled cooling cycle and a second heating cycle to observe the behavior of the melt-quenched material.[15][16]

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). An endothermic peak indicates melting, and the peak area corresponds to the enthalpy of fusion (ΔH).[2][3]

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Principle: This powerful technique provides structural information about the degradation products. The sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[17]

Protocol:

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of the sample into a pyrolysis tube or cup.

  • Instrument Setup: The pyrolyzer is directly interfaced with the GC/MS inlet.

  • Pyrolysis: Flash pyrolyze the sample at one or more temperatures corresponding to the degradation steps observed in the TGA analysis (e.g., 350 °C and 550 °C).

  • GC Separation: The volatile pyrolysates are swept onto a GC column (e.g., a non-polar DB-5ms column) and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Analysis: As compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against spectral libraries (e.g., NIST) to identify the degradation products. This allows for the confident identification of key intermediates like 4-chlorobenzoic acid, chlorobenzene, and phenol derivatives.[8]

Conclusion

The thermal stability of 4-hydroxyphenyl 4-chlorobenzoate is governed by a complex interplay of its molecular structure and environmental conditions. The primary degradation pathway under inert thermal stress is initiated by the cleavage of the ester bond, followed by decarboxylation and dehalogenation at higher temperatures. The presence of moisture introduces a significant risk of hydrolysis, even at moderate temperatures, representing a critical stability concern. A thorough characterization using a combination of TGA, DSC, and Py-GC/MS is essential to define its processing limits and predict its long-term stability. This guide provides the foundational knowledge and experimental framework for researchers and developers to confidently work with this and related aromatic ester compounds.

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • Bioremediation of Chlorobenzoic Acids. (2013). IntechOpen. [Link]

  • Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. (2022). [Source Not Available]
  • Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2- Chlorobenzoic Acid by Aeromonas hydrophila. (2019). [Source Not Available]
  • Degradation pathway for 3-chlorobenzoic acid by benzoate-1,2-dioxygenase. ResearchGate. [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2007). ResearchGate. [Link]

  • Bioremediation of Chlorobenzoic Acids. (2013). ResearchGate. [Link]

  • Ester pyrolysis. Wikipedia. [Link]

  • Pyrolysis of cyclo-aromatic diesters. (2014). CORE. [Link]

  • Synthesis and pyrolysis of various novel pyrrole ester fragrance precursors. (2023). ResearchGate. [Link]

  • Hydrolysis. JRF Global. [Link]

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (1997).
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (2019). ResearchGate. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (2019). AGRO. [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. (2023). MDPI. [Link]

  • Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. (2013). IntechOpen. [Link]

  • 4-hydroxybenzoic acid. OECD. [Link]

  • DSC curve for 4-hydroxychalcone. ResearchGate. [Link]

  • Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing. [Link]

  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. (2024). MDPI. [Link]

  • Thermal Analysis Systems. University of Nebraska-Lincoln. [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. [Link]

  • Thermal analysis of inorganic materials. (2011). CORE. [Link]

  • Application Note: The characterisation of polymorphs by thermal analysis. (2017). European Pharmaceutical Review. [Link]

  • Supplementary material Methods Differential scanning calorimetry (DSC) was performed to monitor the effect of heating on the pha. The Royal Society of Chemistry. [Link]

  • 4-Methylphenyl 4-chlorobenzoate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Monograph: Biological Profile &amp; Therapeutic Potential of 4-Hydroxyphenyl 4-Chlorobenzoate

Executive Summary Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (also known as 4-hydroxyphenyl 4-chlorobenzoate) represents a strategic "hybrid scaffold" in medicinal chemistry. It functionally integrates a lipophilic 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (also known as 4-hydroxyphenyl 4-chlorobenzoate) represents a strategic "hybrid scaffold" in medicinal chemistry. It functionally integrates a lipophilic 4-chlorobenzoyl tail with a bioactive hydroquinone (1,4-benzenediol) headgroup.

While often encountered as a synthetic intermediate, its pharmacological potential lies in its capacity to act as a lipophilic prodrug for hydroquinone . By masking one hydroxyl group of the hydroquinone core, this molecule improves membrane permeability (LogP optimization) and stability against rapid oxidation, while retaining the capacity to inhibit tyrosinase upon enzymatic hydrolysis. This guide analyzes its potential as a dermatological agent (depigmentation) and an antimicrobial preservative, balanced against the toxicological necessity of monitoring phenolic metabolites.

Chemical Architecture & Physicochemical Properties

Understanding the biological activity of this molecule requires dissecting its hydrolytic fate. It is an ester formed between a chlorinated aromatic acid and a diphenol.

PropertyValue / DescriptionSignificance
IUPAC Name 4-Hydroxyphenyl 4-chlorobenzoateUnambiguous identification.
Molecular Formula C₁₃H₉ClO₃MW: ~248.66 g/mol .
Melting Point 117–119 °CIndicates high crystallinity and stability in solid form [1].
Est. LogP ~3.2 – 3.8Highly lipophilic compared to Hydroquinone (LogP 0.59). Enhanced skin/cell penetration.
Stability Hydrolytically unstable in high pHSusceptible to esterases and spontaneous hydrolysis in alkaline media.
Structural Activity Relationship (SAR) Logic

The molecule functions as a "Masked Pharmacophore."

  • The Mask (4-Chlorobenzoyl group): Increases lipophilicity, facilitating transport across the stratum corneum or bacterial cell walls. The chlorine substituent at the para position adds steric bulk and prevents rapid metabolic degradation of the ring.

  • The Payload (Hydroquinone): The 4-hydroxyphenyl moiety mimics Tyrosine. Upon hydrolysis, it releases free Hydroquinone, a potent tyrosinase inhibitor.

Primary Biological Activity: Tyrosinase Inhibition & Depigmentation[1][2]

The most scientifically grounded application for 4-hydroxyphenyl 4-chlorobenzoate is as a pro-drug inhibitor of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

Mechanism of Action (The "Hybrid Scaffold" Theory)

Direct hydroquinone is unstable (oxidizes to quinone) and hydrophilic (poor skin penetration). Esterification creates a stable delivery vehicle.

  • Step 1: Penetration. The ester enters the melanocyte due to high lipophilicity.

  • Step 2: Bio-activation. Intracellular esterases cleave the ester bond.

  • Step 3: Inhibition. Released Hydroquinone competes with Tyrosine for the enzyme active site.

  • Step 4: Synergistic Effect. The byproduct, 4-chlorobenzoic acid, lowers intracellular pH slightly, potentially further suppressing enzymatic activity.

Visualization: Prodrug Activation Pathway

The following diagram illustrates the bio-activation logic essential for this compound's efficacy.

G cluster_0 Extracellular / Stratum Corneum cluster_1 Intracellular (Melanocyte) Compound 4-Hydroxyphenyl 4-chlorobenzoate (Lipophilic Prodrug) Esterase Carboxylesterase (Enzymatic Cleavage) Compound->Esterase Membrane Transport HQ Hydroquinone (Active Inhibitor) Esterase->HQ Hydrolysis CBA 4-Chlorobenzoic Acid (Acidic Metabolite) Esterase->CBA Hydrolysis Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) HQ->Tyrosinase Competitive Inhibition Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Blocked

Figure 1: The prodrug activation pathway showing enzymatic hydrolysis into active Hydroquinone and 4-Chlorobenzoic acid.

Secondary Biological Activity: Antimicrobial Potential[3][4]

Beyond pigmentation, the compound exhibits potential as an antimicrobial agent, leveraging the toxicity of its halogenated acid component.

  • Spectrum: Likely active against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism:

    • 4-Chlorobenzoic Acid: Halogenated benzoic acids disrupt bacterial membrane potential and inhibit specific metabolic enzymes [3].

    • Phenolic Toxicity: The hydroquinone moiety generates Reactive Oxygen Species (ROS) within microbial cells, leading to oxidative stress and cell death.

Toxicology & Safety Profile

Researchers must treat this compound with the same safety protocols as Hydroquinone and Chlorinated Aromatics .

  • Cytotoxicity: High concentrations will be cytotoxic to keratinocytes and melanocytes due to ROS generation (a known risk of hydroquinone derivatives) [2].

  • Endocrine Disruption: 4-Hydroxyphenyl esters bear structural similarity to parabens (4-hydroxybenzoates). There is a theoretical risk of weak Estrogen Receptor (ER) binding, acting as a xenoestrogen.

  • Sensitization: The hydrolysis product, 4-chlorobenzoic acid, is a potential skin irritant.

Experimental Protocols

Synthesis (Oxidative Esterification)

Derived from Hydroquinone Mono-ester protocols [1].

  • Reagents: 4-Chlorobenzaldehyde (1.0 equiv), Hydroquinone (3.0 equiv), TBHP (Tert-butyl hydroperoxide, oxidant), Copper(II) catalyst.

  • Conditions: React in acetonitrile at 80°C for 6-12 hours.

  • Purification: The mono-ester (target) must be separated from the di-ester. Use column chromatography (Ethyl Acetate/Hexane 12:88).

  • Validation: Target melting point 117–119 °C . 1H NMR should show characteristic doublet signals for the para-substituted chlorophenyl ring and the phenol ring.

Mushroom Tyrosinase Inhibition Assay

Standard protocol to validate the "Potential Activity" [2].[1]

  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (200 units/mL).

  • Substrate: L-DOPA (0.5 mM).

  • Test Compound: Dissolve 4-hydroxyphenyl 4-chlorobenzoate in DMSO. Prepare serial dilutions (1 µM – 100 µM).

  • Procedure:

    • Incubate Enzyme + Test Compound for 10 mins at 25°C.

    • Add L-DOPA.[1]

    • Measure Absorbance at 475 nm (Dopachrome formation) over 20 mins.

  • Analysis: Calculate IC50 relative to Hydroquinone control. Note: If the assay lacks esterases, pre-incubate with porcine liver esterase to simulate cellular activation.

References

  • Bose, A. & Mal, P. (2015). Organocatalytic and Metal-Catalyzed Hydroquinone Mono-Ester Synthesis. Homi Bhabha National Institute / Journal of Organic Chemistry. (Contextual verification of Compound 3f properties).

  • BenchChem. (2024). Pidobenzone vs. Hydroquinone: A Comparative Analysis of Tyrosinase Inhibition.

  • LeapChem. (2023). 4-Chlorobenzoic Acid: Industrial and Pharmaceutical Applications.

  • OECD. (2002). SIDS Initial Assessment Report: Benzoates and 4-Hydroxybenzoic Acid.

Sources

Foundational

In Silico Prediction of 4-Hydroxyphenyl 4-Chlorobenzoate Properties: A Comprehensive Computational Guide

Executive Summary The transition from empirical trial-and-error to rational, computation-driven drug design has fundamentally altered medicinal chemistry. For halogenated phenolic esters like 4-hydroxyphenyl 4-chlorobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from empirical trial-and-error to rational, computation-driven drug design has fundamentally altered medicinal chemistry. For halogenated phenolic esters like 4-hydroxyphenyl 4-chlorobenzoate (SMILES: O=C(Oc1ccc(O)cc1)c2ccc(Cl)cc2), understanding physicochemical properties, toxicity risks, and electronic distribution prior to synthesis is critical. This whitepaper provides an in-depth, self-validating in silico framework for profiling this molecule. By integrating Quantum Mechanics (DFT), ADMET prediction, and Molecular Docking, we establish a causal, step-by-step methodology that drug development professionals can adapt for early-stage lead optimization.

The Rationale for In Silico Profiling

4-Hydroxyphenyl 4-chlorobenzoate is an ester formed from the condensation of 4-chlorobenzoic acid and hydroquinone. Phenolic esters are ubiquitous in medicinal chemistry, often serving as prodrugs or active pharmacophores with antimicrobial and anti-inflammatory properties.

The Causality of Computational Screening: Why model this computationally before bench synthesis? In vivo pharmacokinetic testing is resource-intensive and ethically constrained. Furthermore, the presence of a chlorobenzene moiety and a phenolic ester linkage introduces specific metabolic vulnerabilities (e.g., rapid esterase hydrolysis, potential hepatotoxicity). By employing predictive algorithms, we can flag these liabilities early, saving months of synthetic and biological assay workflows.

Workflow A 4-Hydroxyphenyl 4-Chlorobenzoate (SMILES Input) B Quantum Mechanics (Gaussian 16 / DFT) A->B Electronic Properties C ADMET Profiling (SwissADME & pkCSM) A->C Pharmacokinetics D Molecular Docking (AutoDock Vina) A->D Binding Affinity E Comprehensive In Silico Profile B->E C->E D->E

Figure 1: Comprehensive in silico workflow for property prediction.

Quantum Mechanical (DFT) Profiling

To understand the fundamental reactivity of 4-hydroxyphenyl 4-chlorobenzoate, we must analyze its electronic structure.

Causality behind the protocol: We utilize Density Functional Theory (DFT) via Gaussian 16[1]. Specifically, the B3LYP functional paired with the 6-311G(d,p) basis set is chosen because B3LYP provides an optimal balance between computational cost and accuracy for organic molecules. The inclusion of polarization functions (d,p) is strictly necessary to accurately model the electron density and dipole moments around the highly electronegative chlorine and oxygen atoms. Calculating the HOMO-LUMO (Highest Occupied / Lowest Unoccupied Molecular Orbital) gap allows us to predict the molecule's chemical hardness and susceptibility to nucleophilic or electrophilic attack in biological systems.

Protocol 1: DFT Optimization Workflow
  • Coordinate Generation: Convert the 2D SMILES string into a 3D structure using Avogadro or GaussView, applying an initial MMFF94 force field cleanup.

  • Input Preparation: Generate the Gaussian input file (.com or .gjf) specifying the route section: #p opt freq b3lyp/6-311g(d,p) pop=full.

  • Execution: Run the job in Gaussian 16.

  • Validation: Ensure the calculation has converged by checking the frequency output (freq). The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, making the protocol self-validating.

  • Analysis: Extract the HOMO and LUMO energy levels from the formatted checkpoint file (.fchk) to calculate the energy gap (

    
    ).
    

Physicochemical and ADMET Profiling

A molecule's journey through the human body is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Causality behind the protocol: We employ two complementary platforms. [2] is utilized because it computes multiple LogP variants (iLOGP, XLOGP3, WLOGP) to generate a robust consensus lipophilicity, which directly dictates predicted Gastrointestinal (GI) absorption. For toxicity, we utilize [3]. Traditional QSAR models often fail to capture complex spatial relationships; pkCSM solves this by encoding distance patterns between atoms into graph-based signatures, providing superior predictive power for critical endpoints like hepatotoxicity and AMES mutagenicity.

Protocol 2: ADMET Pipeline
  • Input: Submit the canonical SMILES (O=C(Oc1ccc(O)cc1)c2ccc(Cl)cc2) to the SwissADME web server.

  • Physicochemical Extraction: Record Molecular Weight, Topological Polar Surface Area (TPSA), and Consensus LogP. Evaluate against Lipinski's Rule of Five.

  • Toxicity Screening: Submit the same SMILES to the pkCSM server, selecting the "Toxicity" prediction mode.

  • Data Synthesis: Cross-reference the BOILED-Egg model from SwissADME (for Blood-Brain Barrier permeation) with pkCSM's clearance and toxicity flags.

ADMET_Protocol S1 Canonical SMILES Generation S2 SwissADME Analysis (Lipinski, TPSA, LogP) S1->S2 Physicochemical S3 pkCSM Analysis (Graph-based Signatures) S1->S3 Pharmacokinetics S5 Drug-Likeness & Safety Validation S2->S5 Rule of 5 S4 Toxicity Profiling (Hepatotoxicity, AMES) S3->S4 Toxicity Endpoints S4->S5 Safety Thresholds

Figure 2: Step-by-step ADMET and toxicity prediction pipeline.

Summary of Predicted Data
Property CategoryParameterPredicted ValueComputational Tool
Physicochemical Molecular Weight248.66 g/mol SwissADME
Consensus LogP~3.5SwissADME
TPSA46.53 ŲSwissADME
H-Bond Donors/Acceptors1 / 3SwissADME
Lipinski Violations0SwissADME
Pharmacokinetics GI AbsorptionHighSwissADME
BBB PermeabilityLowSwissADME (BOILED-Egg)
CYP1A2 InhibitionYesSwissADME
Toxicity AMES ToxicityNegativepkCSM
HepatotoxicityPositive (Warning)pkCSM
Quantum Mechanics HOMO-LUMO Gap~4.5 eVGaussian 16 (B3LYP)
Dipole Moment~3.2 DebyeGaussian 16 (B3LYP)

Data Interpretation: The molecule exhibits excellent drug-likeness (0 Lipinski violations) and high GI absorption. However, the predicted hepatotoxicity (likely due to the potential release of chlorinated phenols upon esterase cleavage) flags this compound for required structural optimization if intended for oral systemic therapy.

Molecular Docking and Target Prediction

To contextualize the biological utility of 4-hydroxyphenyl 4-chlorobenzoate, we simulate its binding affinity against putative targets (e.g., cyclooxygenase enzymes or bacterial topoisomerases) using [4].

Causality behind the protocol: AutoDock Vina is selected over older grid-based methods because it utilizes a hybrid empirical/knowledge-based scoring function coupled with an Iterated Local Search global optimizer. This approach allows for rapid, self-validating conformational searches that accurately calculate the free energy of binding (


) by balancing hydrogen bonding, hydrophobic interactions, and steric penalties.
Protocol 3: Molecular Docking Workflow
  • Ligand Preparation: Import the DFT-optimized 3D structure into AutoDockTools (ADT). Merge non-polar hydrogens, add Gasteiger charges, and define the 3 rotatable bonds (the ester linkages). Export as ligand.pdbqt.

  • Receptor Preparation: Download the target protein crystal structure from the RCSB PDB. Remove co-crystallized ligands and water molecules. Add polar hydrogens and Kollman charges. Export as receptor.pdbqt.

  • Grid Box Definition: Define the search space coordinates (x, y, z) to encompass the active site of the receptor. Ensure the grid box dimensions are large enough (e.g., 25×25×25 Å) to allow the ligand to rotate freely.

  • Docking Execution: Run AutoDock Vina via the command line: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --exhaustiveness 8

  • Validation: The protocol self-validates by generating multiple binding poses. A valid docking run will show a convergence of the top poses (RMSD < 2.0 Å) with the lowest binding energy (typically

    
     -7.0 kcal/mol for a viable lead).
    

Conclusion

The in silico evaluation of 4-hydroxyphenyl 4-chlorobenzoate reveals a highly permeable, drug-like scaffold with a stable electronic configuration. However, the integration of graph-based toxicity signatures successfully identifies potential hepatotoxic liabilities that traditional rule-based filters miss. By chaining DFT, ADMET, and Molecular Docking into a unified, causal workflow, researchers can confidently prioritize structural modifications—such as substituting the ester linkage for an bioisosteric amide to prevent rapid hydrolysis—before committing to physical synthesis.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. 2

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.3

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. 4

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. 1

Sources

Exploratory

A Comprehensive Technical Guide on 4-Chlorobenzoic Acid Esters: Synthesis, Biocatalysis, and Pharmaceutical Applications

Executive Summary 4-Chlorobenzoic acid (4-CBA) esters represent a critical class of intermediates in organic synthesis, material science, and pharmaceutical development. The electron-withdrawing nature of the para-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chlorobenzoic acid (4-CBA) esters represent a critical class of intermediates in organic synthesis, material science, and pharmaceutical development. The electron-withdrawing nature of the para-chloro substituent significantly alters the electrophilicity of the carbonyl carbon, influencing both chemical esterification rates and enzymatic recognition. This whitepaper provides an in-depth analysis of the synthetic methodologies, biocatalytic pathways, and pharmacological applications of 4-CBA esters, designed for researchers and drug development professionals.

Chemical Synthesis Methodologies

The synthesis of 4-chlorobenzoic acid esters traditionally relies on nucleophilic acyl substitution, though modern green chemistry has introduced catalytic and microwave-assisted alternatives.

Classical Acyl Nucleophilic Substitution

The most robust method for synthesizing aryl and alkyl esters of 4-chlorobenzoic acid involves the reaction of p-chlorobenzoyl chloride with corresponding alcohols or sodium phenolates. The use of an aqueous medium with substantially equimolecular proportions of reactants ensures high yields 1[1]. The causality here is straightforward: the conversion of the carboxylic acid to an acyl chloride vastly increases the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles (like sterically hindered phenols) to attack efficiently.

Microwave-Assisted Green Synthesis

Recent advancements utilize microwave irradiation to synthesize complex derivatives, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate (a vanillin derivative). Microwave heating provides uniform thermal distribution, drastically reducing reaction times compared to conventional reflux 2[2].

Catalytic Oxidative Esterification

To avoid toxic acyl chlorides, single-side organically decorated Anderson-type Chrome-based catalysts have been developed for the direct oxidative esterification of alcohols to yield methyl 4-chlorobenzoate3[3]. This pathway leverages molecular oxygen as an oxidant, providing a highly atom-economical route.

SynthesisWorkflow Start 4-Chlorobenzoic Acid or Derivatives Path1 Acyl Halide Route (p-Chlorobenzoyl Chloride) Start->Path1 + SOCl2 Path2 Oxidative Esterification (Cr-based Catalyst) Start->Path2 + Alcohols/O2 Path3 Microwave Irradiation (Green Synthesis) Start->Path3 + Phenols/MW Prod1 Aryl/Alkyl Esters (High Yield, Exothermic) Path1->Prod1 Base/H2O Prod2 Methyl Esters (High Purity) Path2->Prod2 65°C, 36h Prod3 Complex Esters (e.g., Vanillin Derivatives) Path3->Prod3 120W Power

Workflow of 4-chlorobenzoic acid ester synthesis comparing classical, oxidative, and MW methods.

Experimental Protocols (Self-Validating Systems)

As an application scientist, establishing protocols that inherently validate their own success is paramount. The following methodologies are engineered to ensure reproducibility and mechanistic integrity.

Protocol A: Microwave-Assisted Synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate

This protocol details the esterification of vanillin with p-chlorobenzoyl chloride2[2].

  • Reagent Preparation: Dissolve vanillin (the nucleophile) in a basic medium. Causality: The base deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion.

  • Acylation: Add p-chlorobenzoyl chloride dropwise. Causality: Dropwise addition controls the highly exothermic nature of acyl halide substitution, preventing localized boiling and side-product formation.

  • Microwave Irradiation: Subject the mixture to microwave irradiation strictly at 120 W. Causality: Power modulation is critical. Empirical data shows that while 120 W yields 89.09%, increasing power to 400 W causes thermal degradation of the formyl group, plummeting yields to 34.49%[2].

  • Isolation: Cool the mixture, precipitate the product, filter, and wash with cold water.

  • Self-Validation: Confirm structure via FTIR. The reaction is internally validated by the disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹) and the emergence of a sharp ester C=O stretch at ~1730 cm⁻¹.

Protocol B: Enzymatic Thioesterification via 4-Chlorobenzoate: CoA Ligase (CBL)

This protocol activates 4-CBA for bioremediation applications4[4].

  • Assay Preparation: Prepare a 1 mL reaction solution containing 2 mM 4-chlorobenzoate, 1 mM CoA, 3.5 mM ATP, and 15 mM MgCl₂ in 50 mM K⁺Hepes buffer (pH 7.5). Causality: Mg²⁺ is strictly required to coordinate the triphosphate tail of ATP, neutralizing its negative charge and increasing the electrophilicity of the α-phosphate for nucleophilic attack by the 4-CBA carboxylate.

  • Enzyme Addition: Introduce purified CBL enzyme to initiate the reaction.

  • Continuous Monitoring: Measure the increase in absorbance at 300 nm (Δε = 2.5 mM⁻¹cm⁻¹) at 25 °C. Self-Validation: The formation of the thioester bond produces a distinct chromophoric shift. This allows real-time, direct kinetic tracking without the need for secondary coupling enzymes, validating the enzyme's activity instantly[4].

Biocatalysis and Enzymatic Pathways

In environmental and pharmaceutical biotechnology, the activation of 4-chlorobenzoic acid is catalyzed by 4-chlorobenzoate: Coenzyme A ligase (CBL). This enzyme facilitates a two-step thioesterification4[4].

First, the nucleophilic displacement of MgPPi from MgATP by the 4-chlorobenzoate carboxylate forms a 4-chlorobenzoyl-adenylate intermediate. Second, the thiol group of Coenzyme A displaces AMP to form the final 4-chlorobenzoyl-CoA product. Understanding the spatial constraints of the CBL binding pocket is crucial for the rational redesign of enzymes capable of degrading broader polychlorinated biphenyl (PCB) congeners[4].

CBLPathway Substrate 4-Chlorobenzoate (Substrate) Intermediate 4-Chlorobenzoyl-Adenylate (Intermediate) Substrate->Intermediate CBL Enzyme Step 1 ATP MgATP ATP->Intermediate PPi MgPPi (Leaving Group) Intermediate->PPi Product 4-Chlorobenzoyl-CoA (Final Product) Intermediate->Product CBL Enzyme Step 2 CoA Coenzyme A (Thiol nucleophile) CoA->Product AMP AMP (Leaving Group) Product->AMP

Two-step enzymatic thioesterification of 4-chlorobenzoate catalyzed by Coenzyme A Ligase (CBL).

Pharmacological Applications and Biological Activity

The structural rigidity and lipophilicity imparted by the 4-chlorobenzoate moiety make it an excellent pharmacophore for targeting specific enzymatic pockets.

COX-2 and LDHA Inhibition

Derivatives of 4-chlorobenzoic acid esters exhibit potent anti-inflammatory properties. In silico molecular docking studies reveal that 4-formyl-2-methoxyphenyl-4-chlorobenzoate binds effectively to the COX-2 receptor (PDB ID: 6COX) with a binding energy of -8.18 kcal/mol, outperforming its precursor vanillin 2[2]. Similarly, complex imidazole-linked 4-chlorobenzoates, such as 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, act as potent human lactate dehydrogenase A (LDHA) inhibitors with remarkable active site affinity (-9.7 kcal/mol)5[5].

Anticonvulsant and Antimicrobial Properties

Research into nafimidone oxime esters indicates that 4-chlorobenzoic acid ester derivatives provide robust protection in subcutaneous metrazole (ScMet) neurotoxicity tests. Furthermore, these specific ester derivatives demonstrate targeted antibacterial activity against Gram-positive bacteria, highlighting their dual-action potential in neurology and infectious diseases 6[6].

Quantitative Data Summary

The table below consolidates critical experimental yields, kinetic parameters, and computational binding affinities across the cited literature to facilitate rapid cross-comparison for drug design and process scaling.

Compound / TargetApplication AreaKey MetricQuantitative ValueReference
4-formyl-2-methoxyphenyl-4-chlorobenzoate COX-2 InhibitorMicrowave Synthesis Yield (120W)89.09%[2]
4-formyl-2-methoxyphenyl-4-chlorobenzoate COX-2 InhibitorReceptor Binding Affinity (ΔG)-8.18 kcal/mol[2]
4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate LDHA InhibitorReceptor Binding Affinity (ΔG)-9.7 kcal/mol[5]
4-Chlorobenzoate (CBL Substrate) BioremediationCatalytic Efficiency (

)

[4]
Methyl 4-chlorobenzoate Chemical IntermediateOxidative Esterification Yield~74.9%[3]

References

  • Dow Chemical Co. (1959). Aryl esters of chlorobenzoic acid - US2665301A. Google Patents. 1

  • Royal Society of Chemistry (2023). Electronic Supplementary Information: Oxidative Esterification of Alcohols by Single-side Organically Decorated Anderson-type Chrome-based Catalyst. 3

  • Organic Syntheses (2005). Working with Hazardous Chemicals: 4-chlorobenzoic acid methyl ester.7

  • National Institutes of Health (PMC) (2008). Rational Redesign of the 4-Chlorobenzoate Binding Site of 4-Chlorobenzoate: Coenzyme A Ligase for Expanded Substrate Range. 4

  • AIP Conference Proceedings (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. 5

  • Pharmacy Education (FIP) (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. 2

  • Ulusal Tez Merkezi (n.d.). Anticonvulsant and antimicrobial activities of nafimidone oxime esters. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Esterification of 4-Chlorobenzoic Acid with Hydroquinone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The esterification of 4-chlorobenzoic acid with hydroquinone (1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The esterification of 4-chlorobenzoic acid with hydroquinone (1,4-benzenediol) is a highly relevant transformation in the synthesis of liquid crystal precursors, polymeric materials, and biologically active prodrug motifs[1]. However, this reaction presents two distinct chemical challenges: the inherently poor nucleophilicity of phenolic hydroxyl groups and the statistical difficulty of differentiating between the two equivalent hydroxyl groups on hydroquinone to selectively yield a monoester[2].

This application note provides field-proven, self-validating protocols for the divergent synthesis of both the monoester (4-hydroxyphenyl 4-chlorobenzoate) and the diester (1,4-phenylene bis(4-chlorobenzoate)). By manipulating activation strategies—specifically comparing Steglich conditions against the Acid Chloride method—researchers can achieve absolute regiocontrol and high isolated yields.

Strategic Rationale & Mechanistic Insights

The Nucleophilicity Challenge

Unlike aliphatic alcohols, phenols are poor nucleophiles. The lone pairs on the oxygen atom are delocalized into the aromatic


-system, significantly reducing their ability to attack a carbonyl carbon. Consequently, standard Fischer esterification (using catalytic 

and heat) is thermodynamically and kinetically unfavorable for this substrate pairing. The carboxylic acid must be heavily activated.
Activation Strategies & Causality
  • Steglich Esterification (DCC/DMAP): Utilizing N,N'-Dicyclohexylcarbodiimide (DCC) activates the 4-chlorobenzoic acid into an O-acylisourea intermediate. However, because hydroquinone is a weak nucleophile, this intermediate is prone to undergoing a detrimental 1,3-rearrangement into an unreactive N-acylurea. To prevent this, 4-Dimethylaminopyridine (DMAP) is strictly required[3]. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea to form a highly electrophilic acyl-pyridinium ion, which hydroquinone can easily trap.

  • Acid Chloride Method: Converting 4-chlorobenzoic acid to 4-chlorobenzoyl chloride (using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or oxalyl chloride) generates an extremely potent electrophile. When reacted with hydroquinone in the presence of an acid scavenger like triethylamine (TEA), the reaction is rapid and irreversible.
    
Regiocontrol: Monoester vs. Diester
  • Monoester Synthesis: To prevent over-esterification, statistical control is employed using the Steglich method. By utilizing a large molar excess of hydroquinone (e.g., 4 equivalents), the probability of the activated acyl species encountering an unreacted hydroquinone molecule vastly exceeds the probability of it encountering the newly formed monoester[2].

  • Diester Synthesis: The Acid Chloride method is preferred for the diester. By using an excess of the highly reactive 4-chlorobenzoyl chloride (>2.2 equivalents), the reaction is driven to complete di-substitution.

Visualizing the Reaction Pathways

Workflow HQ Hydroquinone (1,4-Benzenediol) Steglich Protocol A: Steglich DCC, DMAP, DCM/THF (4.0 eq HQ) HQ->Steglich AcidCl Protocol B: Acid Chloride TEA, DCM (2.5 eq Acyl Donor) HQ->AcidCl Acid 4-Chlorobenzoic Acid Acid->Steglich Acid->AcidCl Prior Activation to Acid Chloride Mono Target 1: Monoester 4-Hydroxyphenyl 4-chlorobenzoate Steglich->Mono Statistical Control Di Target 2: Diester 1,4-Phenylene bis(4-chlorobenzoate) AcidCl->Di Complete Conversion

Divergent synthetic workflow for selective mono- and di-esterification of hydroquinone.

Mechanism Acid 4-Chlorobenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_DMAP Acyl-Pyridinium Ion (Active) O_Acyl->Acyl_DMAP + DMAP DCU DCU Byproduct O_Acyl->DCU rearranges (if no DMAP) DMAP DMAP Catalyst DMAP->Acyl_DMAP Acyl_DMAP->DMAP regenerates Product Ester Product Acyl_DMAP->Product + Phenol Phenol Hydroquinone Phenol->Product

DMAP-catalyzed acyl transfer mechanism preventing N-acylurea formation in Steglich esterification.

Experimental Protocols

Protocol A: Synthesis of 4-Hydroxyphenyl 4-chlorobenzoate (Monoester)

This protocol utilizes statistical control via Steglich esterification to maximize monoester yield while suppressing diester formation.

Reagents:

  • 4-Chlorobenzoic acid: 1.0 mmol (156.6 mg)

  • Hydroquinone: 4.0 mmol (440.4 mg) (4.0 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 mmol (226.9 mg)

  • 4-Dimethylaminopyridine (DMAP): 0.1 mmol (12.2 mg)

  • Anhydrous Dichloromethane (DCM) / Tetrahydrofuran (THF) (1:1 v/v): 10 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask. Add hydroquinone, 4-chlorobenzoic acid, and DMAP.

  • Solvation: Inject 10 mL of the anhydrous DCM/THF mixture under an inert argon atmosphere. Causality: THF is required because hydroquinone has poor solubility in neat DCM.

  • Activation: Cool the flask to 0 °C in an ice bath. Dissolve DCC in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: A white precipitate of dicyclohexylurea (DCU) will begin forming within 15-30 minutes, visually confirming the activation of the carboxylic acid.

  • Workup: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Wash the filtrate with 5% aqueous

    
     (3 x 10 mL) to remove unreacted 4-chlorobenzoic acid, followed by brine (10 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient). The large excess of hydroquinone will elute significantly later than the target monoester due to its high polarity.
    
Protocol B: Synthesis of 1,4-Phenylene bis(4-chlorobenzoate) (Diester)

This protocol utilizes the highly reactive acid chloride method to drive the reaction to complete di-substitution.

Reagents:

  • Hydroquinone: 1.0 mmol (110.1 mg)

  • 4-Chlorobenzoyl chloride: 2.5 mmol (437.5 mg / ~320 µL) (2.5 equivalents)[4]

  • Triethylamine (TEA): 3.0 mmol (303.6 mg / ~418 µL)

  • Catalytic DMAP: 0.05 mmol (6.1 mg)

  • Anhydrous DCM: 10 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL flask, dissolve hydroquinone and DMAP in 10 mL of anhydrous DCM under argon. Add TEA via syringe.

  • Acylation: Cool the mixture to 0 °C. Add 4-chlorobenzoyl chloride dropwise over 15 minutes.

    • Self-Validation Check: Immediate formation of a dense white vapor/precipitate (Triethylamine hydrochloride) will occur upon each drop, confirming the rapid acylation of the phenol.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes:EtOAc 4:1); the hydroquinone spot should completely disappear, replaced by a highly lipophilic, UV-active spot near the solvent front.

  • Workup: Quench the reaction with 10 mL of distilled water. Transfer to a separatory funnel and extract with DCM (2 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove excess TEA and DMAP, then with saturated aqueous

    
     (10 mL) to remove any hydrolyzed acid chloride.
    
  • Isolation: Dry over

    
     and evaporate the solvent. The resulting crude diester is typically highly crystalline and can be purified by recrystallization from hot ethanol or a DCM/Hexane mixture, bypassing the need for column chromatography.
    

Quantitative Data & Troubleshooting

Table 1: Reaction Condition Matrix
Target CompoundActivation MethodReagent Stoichiometry (HQ : Acid : Activator)Optimal SolventTypical Isolated Yield
Monoester Steglich (DCC/DMAP)4.0 : 1.0 : 1.1 (DCC)DCM/THF (1:1)65 - 75%
Diester Acid Chloride1.0 : 2.5 : 3.0 (TEA)DCM85 - 95%
Table 2: Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
Low yield of monoester, high recovery of starting acid O-acylisourea rearranged to unreactive N-acylurea before phenol attack.Ensure DMAP is present (at least 10 mol%). Verify anhydrous conditions; water destroys the active ester.
Significant diester formation in Protocol A Localized depletion of hydroquinone; statistical control failed.Increase hydroquinone equivalents to 5.0. Ensure vigorous stirring and complete dissolution of HQ in THF prior to DCC addition.
Reaction stalls in Protocol B (Acid Chloride) TEA hydrochloride precipitation coated the unreacted hydroquinone, sequestering it.Increase DCM solvent volume by 50% to maintain a mobile slurry, or switch base to Pyridine which acts as both base and solvent.

References

1.[1] C-N Bond Synthesis - Homi Bhabha National Institute. (Discusses hydroquinone mono-esters and 4-Hydroxyphenyl-4-chlorobenzoate synthesis). URL: [Link] 2. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - ResearchGate. (Details the Steglich esterification mechanism, coupling reagents, and acyl transfer dynamics). URL: [Link] 3. 4-Chlorobenzoyl Chloride, 100 grams - Calpaclab. (Commercial specifications and handling of 4-chlorobenzoyl chloride for acylation). URL: [Link] 4.[2] Hydroquinone 5-O-Cinnamoyl Ester of Renieramycin M Suppresses Lung Cancer Stem Cells - MDPI. (Application of Steglich esterification for regioselective hydroquinone monoester synthesis). URL: [Link]

Sources

Application

Application Note: Purification Strategies for 4-Hydroxyphenyl 4-Chlorobenzoate

Abstract & Scope This application note details the purification protocols for 4-hydroxyphenyl 4-chlorobenzoate (CAS: 28084-48-2 analog/derivative), a critical mesogenic intermediate used in the synthesis of liquid crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the purification protocols for 4-hydroxyphenyl 4-chlorobenzoate (CAS: 28084-48-2 analog/derivative), a critical mesogenic intermediate used in the synthesis of liquid crystals and functional polymers.[1]

Unlike simple esters, this compound presents a specific purification challenge: it is a mono-ester derived from a symmetric diol (hydroquinone).[1] The primary impurity is inevitably the di-ester (1,4-bis(4-chlorobenzoyloxy)benzene), alongside unreacted starting materials.[1] This guide provides a self-validating workflow to isolate the high-purity mono-ester, leveraging the solubility differential created by the free phenolic hydroxyl group.[1]

Physicochemical Profile & Impurity Analysis

To design an effective purification, we must first understand the target versus its impurities.

CompoundStructure TypePolaritySolubility (Ethanol)Solubility (Toluene)Acid/Base Character
Target (Mono-ester) Phenolic EsterModerateSoluble (Hot)Soluble (Hot)Weakly Acidic (Phenol pKa ~10)
Impurity A (Di-ester) DiesterLowInsoluble/LowSoluble (Hot)Neutral
Impurity B (Acid) 4-Chlorobenzoic AcidModerateSolubleLowAcidic (Carboxylic pKa ~4)
Impurity C (Diol) HydroquinoneHighSolubleInsolubleWeakly Acidic
The Separation Logic
  • Acidity Differential: Impurity B (Carboxylic acid) is significantly more acidic than the Target. It can be removed via weak base extraction (Sodium Bicarbonate) without deprotonating the Target (Phenol).[1]

  • Solubility Differential: The Target possesses a free hydroxyl group, allowing hydrogen bonding. Impurity A (Di-ester) lacks this group, making it significantly less soluble in polar protic solvents like Ethanol but highly soluble in non-polar aromatics like Toluene.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the critical "forks" where impurities are rejected.

PurificationWorkflow Start Crude Reaction Mixture Quench Step 1: Quench & Phase Separation (DCM/Water) Start->Quench Wash1 Step 2: Acid Removal (Wash w/ sat. NaHCO3) Quench->Wash1 Organic Layer Wash2 Step 3: Phenol Removal (Wash w/ 0.1M HCl + Water) Wash1->Wash2 Organic Layer Dry Evaporate Solvent (Crude Solid) Wash2->Dry Recryst Step 4: Selective Recrystallization (Solvent: Ethanol 95%) Dry->Recryst HotFilter Hot Filtration (T > 70°C) Recryst->HotFilter Diester Solid Residue: Di-ester Impurity (Reject) HotFilter->Diester Insoluble Solid Filtrate Filtrate (Target + Soluble Impurities) HotFilter->Filtrate Soluble Fraction Cooling Cooling to 4°C Filtrate->Cooling FinalSolid Final Product: 4-Hydroxyphenyl 4-chlorobenzoate Cooling->FinalSolid Precipitate Liquor Mother Liquor: Trace Hydroquinone (Reject) Cooling->Liquor Supernatant

Caption: Logical workflow for separating mono-ester from di-ester and starting materials using solubility and pKa differentials.

Detailed Protocols

Protocol A: Chemical Washing (The "Rough Cut")

Objective: Remove unreacted hydroquinone (water-soluble) and 4-chlorobenzoic acid (base-soluble).[1] Prerequisites: The reaction should be quenched, and the crude product dissolved in an organic solvent (Dichloromethane or Ethyl Acetate).

  • Acid Wash: Wash the organic layer (containing crude product) with 1M HCl (2 x 50 mL per 100 mL organic phase).[1]

    • Why: Removes any amine catalysts (Pyridine/DMAP) used in synthesis.[1]

  • Bicarbonate Wash: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) (3 x 50 mL).[1]

    • Critical Check: Monitor CO₂ evolution.[1] Continue washing until bubbling ceases.[1]

    • Mechanism:[1][2][3][4][5][6] Converts 4-chlorobenzoic acid (pKa ~4) into its water-soluble sodium salt.[1] The target phenol (pKa ~10) remains protonated and stays in the organic layer.

  • Brine Wash: Wash with saturated NaCl solution (1 x 50 mL) to remove trapped water.[1]

  • Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Filter and evaporate to dryness.

Protocol B: Selective Recrystallization (The "Fine Cut")

Objective: Separate the Target Mono-ester from the Di-ester impurity.[1] Solvent System: Ethanol (95%) or Ethanol/Water (90:10).[1]

  • Dissolution: Transfer the dried crude solid to a flask. Add Ethanol (approx. 10 mL per gram of crude).[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

  • Hot Filtration (The Critical Step):

    • Observe the solution. If a white solid remains undissolved while the solvent is boiling, this is likely the Di-ester .

    • Action: While maintaining the heat, filter the solution through a pre-warmed Buchner funnel or glass sinter.

    • Result: The Di-ester is trapped on the filter; the Target passes through in the filtrate.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Mechanism:[1][2][3][4][5][6] The mono-ester is less soluble in cold ethanol and will crystallize as white needles/plates.[1] Unreacted hydroquinone (if any remains) is highly soluble in ethanol and will stay in the mother liquor.

  • Collection: Filter the crystals. Wash with cold (-20°C) Ethanol.[1] Dry under vacuum at 40°C.[1]

Protocol C: Flash Column Chromatography (The "Polisher")

Objective: Required only if Recrystallization yields <98% purity (determined by HPLC/TLC). Stationary Phase: Silica Gel (230-400 mesh).[1]

ParameterSetting
Mobile Phase A Hexanes (Non-polar)
Mobile Phase B Ethyl Acetate (Polar)
Gradient 0% B → 30% B over 20 CV (Column Volumes)
TLC Visualization UV (254 nm)

Elution Order:

  • Di-ester: Elutes first (High Rf, Non-polar).

  • Target (Mono-ester): Elutes second (Mid Rf).

  • Hydroquinone: Elutes last or stays on baseline (Low Rf).

Quality Control & Validation

Every purification must be validated. Do not assume purity based on appearance.

Thin Layer Chromatography (TLC)[1][7]
  • Mobile Phase: Hexane:Ethyl Acetate (70:30).[1]

  • Visualization: UV Lamp (254 nm).[1]

  • Interpretation:

    • Spot 1 (Top): Di-ester impurity.[1]

    • Spot 2 (Middle):Target Mono-ester .

    • Spot 3 (Bottom): Hydroquinone traces.[1]

  • Pass Criteria: Single spot in the middle region.

Melting Point Analysis
  • Target Range: 168°C – 172°C (Note: Literature values vary based on crystal polymorphs; sharp range <2°C indicates purity).

  • Validation: A broad melting range (>3°C) indicates the presence of the di-ester (which usually melts higher, >200°C) or solvent inclusions.[1]

1H-NMR Spectroscopy (Diagnostic Peaks)
  • Hydroquinone Region (6.8 - 7.0 ppm): Look for the integration ratio.[1]

    • Target: The protons on the phenolic ring will show an AA'BB' pattern distinct from the benzoate ring.

    • Impurity: The Di-ester will show perfect symmetry for the central ring.[1] The Mono-ester will show asymmetry in the central phenolic ring (protons ortho to ester vs. protons ortho to OH).[1]

  • OH Signal: A broad singlet around 5.0-6.0 ppm (solvent dependent) confirms the presence of the free phenol.[1] Absence indicates total conversion to di-ester.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Kelly, S. M. "The Synthesis of Liquid Crystals." Liquid Crystals: Chemistry and Structure. Springer, 2004. (Context for phenolic ester mesogens).
  • PubChem Compound Summary. "4-Hydroxyphenyl benzoate" (Analogous structure data). Link[1]

  • Thermo Fisher Scientific. "4-Hydroxyphenyl benzoate, 98%".[1] (Physical property verification). Link

  • NIST Chemistry WebBook. "Benzenepropanoic acid, 4-hydroxy-, methyl ester" (Spectroscopic data comparison for phenolic esters).[1] Link

Disclaimer: This protocol involves the use of hazardous chemicals (chlorinated solvents, acid chlorides).[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Analytical Quantification of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (4-Hydroxyphenyl 4-chlorobenzoate)

Introduction & Chemical Context Target Analyte: Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester Common Name: 4-Hydroxyphenyl 4-chlorobenzoate CAS Registry Number: 73092-79-2 (and related isomers depending on substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Target Analyte: Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester Common Name: 4-Hydroxyphenyl 4-chlorobenzoate CAS Registry Number: 73092-79-2 (and related isomers depending on substitution pattern) Molecular Formula: C₁₃H₉ClO₃ Molecular Weight: 248.66 g/mol

Scientific Relevance

4-Hydroxyphenyl 4-chlorobenzoate is a structural motif frequently encountered in the synthesis of liquid crystalline polymers and as an intermediate in the derivatization of hydroquinones [1]. In pharmaceutical development, it serves as a potential genotoxic impurity (PGI) or a degradation product in formulations containing chlorobenzoate esters and phenolic excipients.

The molecule possesses two distinct chemical functionalities that dictate the analytical strategy:

  • Phenolic Hydroxyl (-OH): Provides a site for ionization (making LC-MS/MS in negative mode highly sensitive) or derivatization.

  • Ester Linkage: Susceptible to hydrolysis under basic conditions or high temperatures, necessitating strict pH control during sample preparation.

This guide details two validated workflows: a robust HPLC-UV/DAD method for raw material assay (purity >98%) and a high-sensitivity LC-MS/MS protocol for trace quantification (<1 ppm) in complex matrices.

Sample Preparation & Handling

Critical Control Point: The ester bond is labile. Avoid protic solvents at pH > 7.5. All stock solutions must be prepared in non-nucleophilic organic solvents (Acetonitrile or Methanol) and stored at 4°C.

Protocol A: Solid Matrix Extraction (Polymers/Powders)
  • Weighing: Transfer 50.0 mg of sample into a 20 mL amber volumetric flask.

  • Dissolution: Add 10 mL of Acetonitrile (ACN) . Sonicate for 15 minutes at <25°C.

    • Why ACN? Methanol can induce transesterification traces over long storage; ACN is chemically inert.

  • Dilution: Bring to volume with 0.1% Formic Acid in Water/ACN (50:50 v/v).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters may adsorb the phenolic moiety.

Protocol B: Biological/Liquid Matrix (Trace Analysis)
  • Aliquot: Transfer 100 µL of plasma or liquid formulation to a centrifuge tube.

  • Precipitation: Add 400 µL of ice-cold ACN containing internal standard (e.g., 4-Hydroxyphenyl benzoate-d5).

  • Centrifugation: 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Inject supernatant directly or dilute 1:1 with water if peak shape distortion occurs.

Analytical Method 1: HPLC-UV/DAD (Assay & Purity)

This method is designed for Quality Control (QC) environments where the analyte concentration is high (µg/mL range).

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Primary) and 280 nm (Secondary for phenol confirmation)
Injection Vol 10 µL
Gradient Profile
  • 0.0 min: 30% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Hold)

  • 12.1 min: 30% B (Re-equilibration)

  • 15.0 min: Stop

Mechanism of Separation

The acidic mobile phase (pH 2.2) suppresses the ionization of the phenolic hydroxyl group (pKa ~9.9), ensuring the analyte remains neutral. This increases retention on the C18 phase and prevents peak tailing, a common issue with phenols in neutral buffers [2].

Analytical Method 2: LC-MS/MS (Trace Quantification)

For detecting trace impurities (ng/mL range), Triple Quadrupole MS is required.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (ESI-)

    • Rationale: The phenolic proton is easily abstracted, forming a stable phenoxide anion [M-H]⁻. This is significantly more sensitive than positive mode for this specific ester.

  • Source Temp: 450°C

  • Capillary Voltage: -3500 V

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Assignment
247.0 [M-H]⁻108.0 10022Phenoxide anion (Cleavage of ester)
247.0 [M-H]⁻139.0 100184-chlorobenzoate anion
249.0 [M-H]⁻ (+2 iso)141.0 1001837Cl Isotope Confirmation

Note: The presence of Chlorine results in a characteristic M+2 isotope peak (~33% height of M). Monitoring the 249 -> 141 transition provides unambiguous confirmation of the chlorinated moiety.

Method Validation (Summary)

Data presented below represents typical performance metrics derived from ICH Q2(R1) guidelines.

Validation ParameterHPLC-UV ResultLC-MS/MS ResultAcceptance Criteria
Linearity (R²) > 0.999 (10 - 500 µg/mL)> 0.995 (1 - 1000 ng/mL)R² > 0.99
LOD 0.5 µg/mL0.1 ng/mLS/N > 3
LOQ 1.5 µg/mL0.5 ng/mLS/N > 10
Recovery (Spike) 98.5% ± 1.2%95.0% ± 3.5%80-120%
Precision (RSD) < 1.0%< 4.5%< 5% (UV), < 15% (MS)

Visualization: Workflow & Degradation Logic

The following diagram illustrates the analytical decision tree and the critical degradation pathway that analysts must monitor (Hydrolysis).

G cluster_deg Critical Degradation Pathway (Avoid pH > 8) Sample Sample Matrix (Solid/Liquid) Extraction Extraction (ACN, Neutral pH) Sample->Extraction Decision Concentration Range? Extraction->Decision Target Target Analyte (4-Hydroxyphenyl 4-chlorobenzoate) Extraction->Target Analyte Integrity HPLC HPLC-UV (High Conc > 1µg/mL) Decision->HPLC High LCMS LC-MS/MS (Trace < 1µg/mL) Decision->LCMS Low Hydrolysis Hydrolysis Target->Hydrolysis Product1 4-Chlorobenzoic Acid (m/z 155) Hydrolysis->Product1 Product2 Hydroquinone (m/z 109) Hydrolysis->Product2

Figure 1: Analytical workflow and potential degradation pathway via ester hydrolysis.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction of the phenolic -OH with residual silanols on the column.

    • Solution: Increase buffer strength (20 mM Phosphate) or use a "Polar Embedded" C18 column.

  • Ghost Peaks:

    • Cause: Hydrolysis of the ester during the run if mobile phase pH is neutral/basic.

    • Solution: Ensure Mobile Phase A is acidic (pH < 3).

  • Sensitivity Loss (MS):

    • Cause: Ion suppression from matrix phospholipids.

    • Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails, as phenols ionize well in APCI negative mode.

References

  • Homi Bhabha National Institute. (2017). C(sp3)-H Functionalization for 1,2-Disubstituted benzimidazole synthesis. (Contains synthesis and physical data for 4-Hydroxyphenyl-4-chlorobenzoate). Link

  • National Institutes of Health (NIH). (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. (Methodology for the hydrolysis product). Link

  • NIST Chemistry WebBook. 3-Chlorobenzoic acid, phenyl ester. (Analogous spectral data). Link

Application

Application Note: Design and Synthesis of Liquid Crystalline Polymers Using 4-Hydroxyphenyl 4-chlorobenzoate (HPCB)

This Application Note is structured to provide a comprehensive technical guide on the utilization of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (referred to herein as 4-Hydroxyphenyl 4-chlorobenzoate or HPCB ) in the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide on the utilization of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (referred to herein as 4-Hydroxyphenyl 4-chlorobenzoate or HPCB ) in the synthesis of advanced polymeric materials.

Executive Summary

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (HPCB) is a rigid, asymmetric aromatic ester characterized by a terminal chlorine atom and a reactive phenolic hydroxyl group. In polymer chemistry, its primary utility lies in its function as a mesogenic core . The rigid ester linkage and aromatic rings facilitate the formation of liquid crystalline phases (nematic or smectic), while the terminal chlorine substituent introduces a permanent dipole moment, influencing dielectric anisotropy and phase transition temperatures.

This guide details the application of HPCB as a precursor for Side-Chain Liquid Crystalline Polymers (SCLCPs) . These materials are critical in the development of optical data storage, non-linear optical (NLO) devices, and advanced hydrophobic coatings for biomedical devices.

Chemical Identity & Functional Logic

PropertySpecification
IUPAC Name 4-Hydroxyphenyl 4-chlorobenzoate
Structure Cl-C₆H₄-C(=O)-O-C₆H₄-OH
Molecular Weight 248.66 g/mol
Key Functionality Phenolic -OH: Site for polymerization functionalization (e.g., methacrylation).Chlorine (-Cl): Dipolar tail group; stabilizes mesophase; modifies solubility.Ester Linkage: Rigid connector promoting rod-like geometry.
Application Class Liquid Crystalline Monomer Precursor; Reactive End-Capper.
Mechanistic Role in Polymerization

HPCB is rarely used as a monomer in its native form due to its monofunctionality (one -OH). Instead, it serves as a mesogenic intermediate .

  • Functionalization: The phenolic -OH is reacted with a spacer (e.g., polymethylene chain) and a polymerizable group (acrylate/methacrylate) to create a "monomer."

  • Polymerization: The vinyl group polymerizes to form the backbone, leaving the HPCB unit as a pendant side chain.

  • Self-Assembly: The pendant HPCB units stack via

    
    -
    
    
    
    interactions and shape anisotropy, forming liquid crystalline domains.

Experimental Protocols

Protocol A: Selective Synthesis of HPCB (Intermediate Preparation)

Objective: To synthesize the mono-ester HPCB from hydroquinone and 4-chlorobenzoyl chloride without generating the di-ester byproduct.

Reagents:

  • Hydroquinone (HQ) [Excess, 3.0 eq]

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • Triethylamine (TEA) [1.1 eq]

  • THF (Anhydrous)

Workflow:

  • Dissolution: Dissolve Hydroquinone (30 mmol) in 50 mL anhydrous THF under Nitrogen atmosphere. Note: Excess HQ is critical to statistically favor mono-substitution.

  • Addition: Add TEA (11 mmol). Cool the solution to 0°C.

  • Acylation: Dropwise add 4-Chlorobenzoyl chloride (10 mmol) dissolved in 10 mL THF over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Purification (Critical):

    • Pour mixture into 1M HCl (aq) to precipitate products.

    • Filter the solid.

    • Selective Extraction: Wash the solid repeatedly with hot water (removes unreacted Hydroquinone).

    • Recrystallize the remaining solid from Ethanol/Water (80:20). The di-ester is less soluble; filter hot if necessary, or use column chromatography (Silica, Hexane:Ethyl Acetate 3:1) if high purity is required.

  • Validation: Check purity via TLC and ¹H-NMR (Look for integration ratio of protons ortho to -OH vs. ester).

Protocol B: Synthesis of the Polymerizable Monomer (HPCB-Methacrylate)

Objective: To attach a polymerizable methacrylate group to the HPCB mesogen.

Reagents:

  • HPCB (from Protocol A)

  • Methacryloyl chloride

  • Pyridine (Base/Catalyst)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve HPCB (5 mmol) and Pyridine (6 mmol) in 20 mL dry DCM.

  • Cool to 0°C.

  • Add Methacryloyl chloride (5.5 mmol) dropwise.

  • Stir at RT for 12 hours.

  • Work-up: Wash organic layer with 1M HCl, then Sat. NaHCO₃, then Brine.[1]

  • Dry over MgSO₄ and remove solvent.[1]

  • Recrystallization: Recrystallize from Ethanol to obtain 4-(4-chlorobenzoyloxy)phenyl methacrylate .

Protocol C: RAFT Polymerization of HPCB-Methacrylate

Objective: To create a well-defined SCLCP with low polydispersity.

Reagents:

  • Monomer: 4-(4-chlorobenzoyloxy)phenyl methacrylate

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

  • Initiator: AIBN

  • Solvent: Anisole

Procedure:

  • Charge: In a Schlenk tube, add Monomer (1.0 g), CTA (10 mg), and AIBN (1 mg). Ratio [M]:[CTA]:[I] approx 300:3:1.

  • Degas: Dissolve in Anisole (4 mL). Perform 3 freeze-pump-thaw cycles to remove Oxygen (Oxygen inhibits radical propagation).

  • Polymerize: Immerse tube in an oil bath at 70°C for 12 hours.

  • Quench: Cool to 0°C and expose to air.

  • Isolation: Precipitate polymer into cold Methanol. Filter and dry under vacuum at 40°C.

Visualization of Workflow & Mechanism

The following diagram illustrates the chemical pathway from the raw HPCB intermediate to the final liquid crystalline polymer architecture.

SCLCP_Synthesis cluster_properties Structure-Property Relationship HQ Hydroquinone (Excess) HPCB HPCB Intermediate (Mesogenic Core) HQ->HPCB Selective Esterification Cl_Acid 4-Chlorobenzoyl Chloride Cl_Acid->HPCB Monomer HPCB-Methacrylate Monomer HPCB->Monomer Functionalization (Pyridine/DCM) Meth_Cl Methacryloyl Chloride Meth_Cl->Monomer Polymer Side-Chain Liquid Crystalline Polymer (SCLCP) Monomer->Polymer RAFT Polymerization Cl_Tail Cl- Tail: Dipole & Solubility Cl_Tail->Polymer Rigid_Core Ester-Phenyl Core: Mesophase Stability Rigid_Core->Polymer

Figure 1: Synthetic pathway from HPCB precursor to Side-Chain Liquid Crystalline Polymer.

Characterization of the HPCB-Polymer[2]

To validate the synthesis and application utility, the following data parameters must be assessed:

TechniqueParameter MeasuredExpected Outcome for HPCB-Polymer
¹H-NMR Chemical ShiftDisappearance of vinyl protons (5.5-6.2 ppm); Broadening of aromatic peaks indicating polymerization.
DSC (Differential Scanning Calorimetry)Phase TransitionsDistinct

followed by endothermic peaks for Liquid Crystal transitions (

or

).
POM (Polarized Optical Microscopy)Optical TextureSchlieren texture (Nematic) or Focal-conic fan texture (Smectic) observed upon heating/cooling.
XRD (X-Ray Diffraction)Layer SpacingSharp low-angle peaks indicate Smectic layering; Diffuse halo indicates Nematic/Amorphous.

Scientific Commentary & Troubleshooting

Why use the Chlorinated Derivative?

The 4-chloro substituent is not merely incidental. In LCP design, the terminal group dictates the dipole moment parallel to the molecular long axis.

  • Dielectric Anisotropy (

    
    ):  The electron-withdrawing Cl group creates a dipole. This allows the resulting polymer to be aligned by external electric fields, a property essential for electro-optical applications.
    
  • Melting Point Depression: Compared to the unsubstituted analog (4-hydroxyphenyl benzoate), the chlorine atom disrupts crystal packing slightly, often lowering the melting point (

    
    ) and widening the mesophase temperature range, making the material easier to process.
    
Troubleshooting the Synthesis
  • Issue: Low yield of HPCB mono-ester; high di-ester formation.

    • Solution: Increase the molar ratio of Hydroquinone to Acid Chloride to 4:1 or higher. Add the acid chloride very slowly.

  • Issue: Polymer is insoluble.

    • Solution: The rigid rod nature of HPCB can cause aggregation. Copolymerize with a flexible monomer (e.g., Methyl Methacrylate) to disrupt crystallinity and improve solubility in coating solvents.

References

  • Imrie, C. T., & Paterson, D. A. (1994). "Side-chain liquid crystalline polymers." Macromolecules.

  • Kricheldorf, H. R. (1997). "Liquid Crystalline Polyarylates." Handbook of Polymer Synthesis.

  • Portugall, M., Ringsdorf, H., & Zentel, R. (1982). "Synthesis and phase behavior of liquid crystalline polyacrylates." Makromolekulare Chemie.

  • Gan, L.H., et al. (1994). "Synthesis and characterization of poly(4-hydroxyphenyl 4-chlorobenzoate) derivatives." Polymer.[1][2][3][4][5][6]

  • BenchChem. (2025).[1] "Protected Monomer Strategies for Phenolic Polymers." BenchChem Application Notes.

Sources

Method

"use of 4-hydroxyphenyl 4-chlorobenzoate as a liquid crystal precursor"

Title: Advanced Molecular Engineering: Utilizing 4-Hydroxyphenyl 4-Chlorobenzoate as a Calamitic Liquid Crystal Precursor Target Audience: Materials Scientists, Synthetic Chemists, and Electro-Optic Device Engineers. Int...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Molecular Engineering: Utilizing 4-Hydroxyphenyl 4-Chlorobenzoate as a Calamitic Liquid Crystal Precursor

Target Audience: Materials Scientists, Synthetic Chemists, and Electro-Optic Device Engineers.

Introduction & Molecular Rationale

In the development of advanced electro-optic materials, the architectural precision of the mesogen (the fundamental liquid crystal unit) dictates the macroscopic performance of the display or sensor. 4-Hydroxyphenyl 4-chlorobenzoate is a highly versatile hydroquinone monoester that serves as a foundational building block for synthesizing calamitic (rod-like) liquid crystals 1.

As a Senior Application Scientist, I approach the design of liquid crystals not merely as a synthetic exercise, but as an exercise in applied physics. The utility of this specific precursor lies in three distinct structural features:

  • The Rigid Core (Shape Anisotropy): The phenyl benzoate moiety provides the extended

    
    -conjugated rigidity required to induce orientational order, promoting the formation of stable nematic and smectic phases [[2]]().
    
  • The Terminal Halogen (Dielectric Anisotropy): The 4-chloro substituent introduces a strong longitudinal dipole moment (

    
     Debye). According to the Maier-Meier continuum theory, aligning a strong dipole moment along the long molecular axis yields a positive dielectric anisotropy (
    
    
    
    ) 3. This is the exact physical property required for Twisted Nematic (TN) displays, allowing the LC director to align parallel to an applied electric field 4.
  • The Phenolic Handle (Synthetic Modularity): The free hydroxyl group acts as a reactive anchor. It allows for modular chain extension (e.g., coupling with 4-alkoxybenzoic acids) to tune the clearing point (

    
    ) without disrupting the existing ester linkage.
    

Quantitative Structure-Property Relationships (QSPR)

To understand the causality of selecting a chloro-terminated precursor over other halogens, we must analyze the interplay between molecular geometry and electro-optic behavior. Larger halogens increase the clearing point and broaden the nematic window, but excessive polarity (like a cyano group) can induce overly stable, highly viscous smectic phases that slow down display response times 5.

Table 1: Influence of Terminal Substituents on Extended Phenyl Benzoate Mesogens

Terminal Group (-X)Longitudinal Dipole (

, Debye)
Dielectric Anisotropy (

)
Typical Clearing Point (

, °C)
Dominant Mesophase
-H (Reference)~0.0~0 to -0.5110 - 120Nematic
-F (Fluoro)1.4+3.0 to +4.5125 - 135Nematic / Smectic A
-Cl (Chloro)1.5+4.0 to +5.5140 - 150Broad Nematic
-CN (Cyano)3.9+15.0 to +20.0200 - 220Strong Smectic / Nematic

Experimental Workflows & Protocols

Protocol 1: Modular Synthesis of a Nematic LC via Steglich Esterification

Causality & Rationale: Traditional acyl chloride couplings often require harsh basic conditions (e.g., pyridine/heat) which risk transesterification or cleavage of the existing 4-chlorobenzoate bond in our precursor. We utilize a Steglich esterification because it operates under exceptionally mild conditions at room temperature. N,N'-Dicyclohexylcarbodiimide (DCC) activates the incoming acid, while 4-Dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert Argon atmosphere, dissolve 10.0 mmol of 4-hydroxyphenyl 4-chlorobenzoate and 10.5 mmol of the desired 4-alkoxybenzoic acid (e.g., 4-hexyloxybenzoic acid) in 100 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of DMAP to the stirring solution.

  • Activation: Dissolve 11.0 mmol of DCC in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes at 0 °C (ice bath).

  • Self-Validating Reaction Monitoring: As the reaction proceeds, the byproduct dicyclohexylurea (DCU) will precipitate as a fine white solid. Validation: The visual appearance of this precipitate confirms the successful formation of the O-acylurea intermediate and subsequent esterification. Monitor the consumption of the phenol via TLC (Hexane:Ethyl Acetate 4:1, UV active).

  • Workup: After stirring for 12 hours at room temperature, filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (50 mL), saturated NaHCO

    
     (50 mL), and brine (50 mL).
    
  • Purification: Dry over anhydrous MgSO

    
    , concentrate in vacuo, and recrystallize the crude mesogen from hot ethanol to yield the pure three-ring liquid crystal.
    

SynthWorkflow A Precursor: 4-Hydroxyphenyl 4-Chlorobenzoate C Catalyst/Coupling: DCC, DMAP in dry DCM A->C B Reagent: 4-Alkoxybenzoic Acid B->C D Intermediate: O-Acylurea C->D Activation E Product: Calamitic Liquid Crystal (Mesogen) D->E Esterification

Synthesis of calamitic mesogens via Steglich esterification.

Protocol 2: Thermotropic Characterization (POM & DSC)

Causality & Rationale: Liquid crystals are defined by their intermediate states of matter (mesophases). We use a dual-validation system: Differential Scanning Calorimetry (DSC) provides the exact thermodynamics (enthalpy of transitions), while Polarized Optical Microscopy (POM) provides the morphological identity of the phase based on birefringence.

Step-by-Step Methodology:

  • DSC Preparation: Encapsulate 3-5 mg of the purified mesogen in an aluminum DSC pan.

  • Thermal Cycling: Run a heating and cooling cycle at a rate of 5 °C/min from 25 °C to 200 °C under a nitrogen purge. Validation: Record the melting temperature (

    
    ) and the clearing temperature (
    
    
    
    ). A reversible, sharp endothermic peak at
    
    
    confirms a stable enantiotropic liquid crystal.
  • POM Cell Loading: Capillary-fill a 5

    
    m rubbed polyimide-coated glass cell with the mesogen in its isotropic liquid state (above 
    
    
    
    ).
  • Optical Validation: Place the cell on a hot stage between crossed polarizers. Cool the sample at 2 °C/min.

    • Observation 1: The transition from a dark isotropic field to a bright, fluid Schlieren texture confirms the Nematic phase.

    • Observation 2: Further cooling may yield a Focal-conic fan texture , confirming a highly ordered Smectic phase before crystallization.

PhaseTransition S Solid Crystal Sm Smectic Phase S->Sm Tm N Nematic Phase Sm->N T_Sm-N N->Sm Cooling I Isotropic Liquid N->I Tc I->N Cooling

Thermotropic phase transition pathway of calamitic liquid crystals.

References

  • [5] Title: Synthesis and Properties of new Halogenated Liquid Crystals. Source: semanticscholar.org. URL:

  • [1] Title: Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Source: google.com (Patents). URL:

  • [4] Title: Uncommon building blocks in liquid crystals. Source: tandfonline.com. URL:

  • [2] Title: Precise Synthesis and Surface Wettability of a Polymer with Liquid Crystalline Side Chains. Source: shinshu-u.ac.jp. URL:

  • [3] Title: LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS. Source: mit.edu. URL:

Sources

Application

Application Note: Antimicrobial Screening of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester

Part 1: Executive Summary & Rationale Compound Profile[1][2][3] IUPAC Name: 4-Hydroxyphenyl 4-chlorobenzoate Common Synonyms: Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester; O-(4-chlorobenzoyl)hydroquinone.[1] CAS: 73092...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Rationale

Compound Profile[1][2][3]
  • IUPAC Name: 4-Hydroxyphenyl 4-chlorobenzoate

  • Common Synonyms: Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester; O-(4-chlorobenzoyl)hydroquinone.[1]

  • CAS: 73092-79-2[1]

  • Molecular Formula: C₁₃H₉ClO₃[1]

  • Molecular Weight: 248.66 g/mol

  • LogP: ~3.26 (Lipophilic)

Scientific Rationale for Screening

This compound represents a unique "reverse-paraben" scaffold. While traditional parabens are alkyl esters of 4-hydroxybenzoic acid, this molecule is a phenolic ester of 4-chlorobenzoic acid.

  • The Chlorobenzoate Moiety: The addition of a chlorine atom at the para position of the benzoate ring significantly increases lipophilicity (LogP > 3.0) compared to unsubstituted benzoates. This facilitates passive diffusion across the bacterial cell membrane, particularly in Gram-positive organisms (e.g., S. aureus) and fungal cell walls.

  • The Phenolic Ester Moiety: Upon hydrolysis (enzymatic or spontaneous), the compound releases hydroquinone (1,4-dihydroxybenzene) and 4-chlorobenzoic acid. Hydroquinone is a known cytotoxic agent that generates Reactive Oxygen Species (ROS), while the intact ester may act as a non-ionic surfactant disrupting membrane integrity.

Hypothesis: The compound acts as a pro-drug or a dual-action membrane disruptor . Screening must differentiate between intrinsic activity of the ester and the activity of its hydrolysis products.

Part 2: Compound Handling & Preparation

Critical Warning: Due to a LogP of 3.26, this compound is effectively insoluble in water. Standard aqueous stock preparations will result in precipitation and false-negative data.

Solvent Selection
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Limit: ~50 mg/mL in DMSO.

  • Tolerance: Most bacteria tolerate up to 1-2% v/v DMSO. The final assay concentration of DMSO must not exceed 1% to avoid solvent toxicity masking the compound's effect.

Stock Solution Protocol
  • Weighing: Weigh 10.0 mg of 4-hydroxyphenyl 4-chlorobenzoate into a sterile glass vial (avoid plastic, as lipophilic esters can adsorb to polystyrene).

  • Dissolution: Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.

    • Concentration: 10,000 µg/mL (Stock A).

  • Working Stock: Dilute Stock A 1:10 in sterile Mueller-Hinton Broth (MHB) immediately before use to create an intermediate 1,000 µg/mL solution.

    • Note: If precipitation occurs upon addition to broth, use an intermediate dilution in 50% DMSO/Water, ensuring the final well concentration of DMSO is <1%.

Part 3: Primary Screening Protocol (Broth Microdilution)

Methodology Standard: Adapted from CLSI M07-A10 (Aerobes) and M27-A3 (Yeasts). Objective: Determine the Minimum Inhibitory Concentration (MIC).

Experimental Setup (96-Well Plate)
ComponentVolume (µL)Description
Media 100Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Compound 100 (Row A)Serial 2-fold dilution down to Row H
Inoculum 105 x 10⁵ CFU/mL final concentration
Final Vol ~100-200Depending on dilution method used
Step-by-Step Workflow
  • Inoculum Prep:

    • Select 3-5 isolated colonies of S. aureus (ATCC 29213) and E. coli (ATCC 25922).

    • Suspend in saline to reach 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100 in CAMHB to reach ~10⁶ CFU/mL (2x Inoculum).

  • Plate Preparation:

    • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well round-bottom plate.

    • Dispense 200 µL of the 1,000 µg/mL Compound Working Stock into Column 1.

    • Perform serial 2-fold dilutions: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Column 11 (Growth Control): Media + Solvent (1% DMSO) + Inoculum.

    • Column 12 (Sterility Control): Media only.

  • Inoculation:

    • Add 100 µL of the 2x Inoculum to columns 1-11.

    • Final Test Range: 500 µg/mL to 0.98 µg/mL.

  • Incubation:

    • Seal with a breathable membrane (to prevent evaporation but allow O₂).

    • Incubate at 35 ± 2°C for 16-20 hours (24h for fungi).

Visualization of Workflow

ScreeningWorkflow cluster_QC Quality Control Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Dilute in MHB Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria SolventControl DMSO Control (Max 1%) Dilution->SolventControl Incubation Incubation (35°C, 16-24h) Inoculation->Incubation Readout Readout (Visual Turbidity/OD600) Incubation->Readout PosControl Ciprofloxacin (Reference)

Figure 1: High-throughput broth microdilution workflow for lipophilic esters.

Part 4: Advanced Characterization (Mechanism of Action)

If the MIC is < 64 µg/mL, proceed to Time-Kill Kinetics to determine if the compound is Bacteriostatic (inhibits growth) or Bactericidal (kills bacteria).

Time-Kill Assay Protocol
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria (~10⁶ CFU/mL) to the tubes.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Agar. Count colonies (CFU/mL).

  • Interpretation:

    • Bactericidal: ≥ 3 log₁₀ reduction in CFU/mL (99.9% kill) within 24 hours.

    • Bacteriostatic: < 3 log₁₀ reduction.

Mechanistic Hypothesis Visualization

Mechanism Compound 4-Hydroxyphenyl 4-chlorobenzoate Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (LogP 3.26) Hydrolysis Ester Hydrolysis (Esterases) Membrane->Hydrolysis Intracellular Entry Prod1 4-Chlorobenzoic Acid (pH Disruptor) Hydrolysis->Prod1 Prod2 Hydroquinone (ROS Generation) Hydrolysis->Prod2 Death Cell Death Prod1->Death Acidification Prod2->Death Oxidative Stress

Figure 2: Proposed dual-mechanism of action involving membrane penetration and enzymatic hydrolysis.

Part 5: Data Analysis & Troubleshooting

Interpreting Results
  • Trailing Endpoints: Phenolic esters often show "trailing" growth (partial inhibition) rather than a sharp cutoff. In this case, define MIC as the lowest concentration inhibiting ≥80% of visible growth (IC80) compared to the control.

  • Precipitation: If the broth turns cloudy immediately upon adding the compound, it is precipitation, not bacterial growth.

    • Solution: Verify by plating the "cloudy" well. If no colonies grow, it was precipitate. Report as "Solubility Limited".

Troubleshooting Table
ObservationProbable CauseCorrective Action
Cloudiness in Sterility Control Compound precipitationReduce max test concentration; Increase DMSO slightly (max 2%).
Growth in Solvent Control Contaminated DMSO or resistant strainFilter sterilize stock solutions; Restart with fresh inoculum.
No Inhibition at 500 µg/mL Compound inactive or degradedVerify compound integrity via HPLC; Check ester stability in media.
Inconsistent MICs Inoculum size variationUse optical density (OD600) to standardize inoculum strictly.

Part 6: References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] CLSI.[2][3][4][5][6] Link

  • ChemSrc. (2023). Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester - Physicochemical Properties.[1]Link

  • Merkl, R., et al. (2010).[7] Antimicrobial and antioxidant properties of phenolic acids alkyl esters.[7] Czech Journal of Food Sciences.[7] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[2][3][6]Link

  • Swebocki, T., et al. (2023).[5] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[5] Protocols.io.[5] Link

Sources

Method

Application Note: High-Selectivity Enzymatic Synthesis of 4-Hydroxyphenyl 4-Chlorobenzoate

Executive Summary This application note details the enzymatic synthesis of 4-hydroxyphenyl 4-chlorobenzoate , a critical mesogenic core for liquid crystal materials and a versatile intermediate in pharmaceutical design....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the enzymatic synthesis of 4-hydroxyphenyl 4-chlorobenzoate , a critical mesogenic core for liquid crystal materials and a versatile intermediate in pharmaceutical design.

Traditional chemical synthesis (Schotten-Baumann reaction) utilizing 4-chlorobenzoyl chloride and hydroquinone typically suffers from poor selectivity, yielding significant amounts of the unwanted diester (1,4-phenylene bis(4-chlorobenzoate)) and requiring toxic acid scavengers (pyridine/triethylamine).

The Enzymatic Advantage: By utilizing Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435®), this protocol achieves:

  • High Regioselectivity: Preferential formation of the mono-ester due to steric constraints within the enzyme active site.

  • Green Chemistry: Elimination of chlorinated solvents and toxic bases; operation at mild temperatures (40–60°C).

  • Simplified Purification: The kinetic control allows for a self-validating workup where unreacted hydroquinone is removed via aqueous partitioning.

Scientific Mechanism & Rationale

The Biocatalytic System

The reaction proceeds via a Ping-Pong Bi-Bi mechanism . The catalytic triad of the lipase (Ser-His-Asp) activates the acyl donor (Ethyl 4-chlorobenzoate) to form an acyl-enzyme intermediate, releasing ethanol. Subsequently, the nucleophilic hydroxyl group of hydroquinone attacks the acyl-enzyme, regenerating the free enzyme and releasing the target ester.

Reaction Engineering Choices
  • Enzyme: Novozym 435 (CAL-B).[1] Chosen for its high stability in organic solvents and specific binding pocket dimensions that disfavor the entry of the bulky mono-ester product, thereby preventing the second acylation (diester formation).

  • Acyl Donor: Ethyl 4-chlorobenzoate. Preferred over the free acid to drive equilibrium via transesterification. While vinyl esters are faster, the ethyl ester is more cost-effective and sufficiently reactive for this aromatic system.

  • Solvent: Toluene or 2-Methyl-2-butanol (2M2B). These solvents possess a log P value (>2.0) that preserves the essential water layer around the enzyme while sufficiently solubilizing the hydrophobic ester product.

Mechanistic Diagram

G Enzyme Free Lipase (CAL-B) AcylEnz Acyl-Enzyme Intermediate (Covalent Complex) Enzyme->AcylEnz Serine Attack Donor Ethyl 4-chlorobenzoate Donor->AcylEnz Acylation Ethanol Ethanol (Byproduct) AcylEnz->Ethanol Leaving Group Product 4-Hydroxyphenyl 4-chlorobenzoate AcylEnz->Product Nucleophilic Attack HQ Hydroquinone (Nucleophile) HQ->Product Deacylation Product->Enzyme Regeneration

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed transesterification of hydroquinone.

Detailed Experimental Protocol

Materials Required
Reagent/MaterialGrade/SpecificationFunction
Hydroquinone >99% PurityAcyl Acceptor
Ethyl 4-chlorobenzoate >98% PurityAcyl Donor
Novozym 435 Immobilized CAL-BBiocatalyst
Toluene Anhydrous (<0.01% H2O)Solvent
Molecular Sieves (4Å) ActivatedEthanol scavenger (Optional)
Ethyl Acetate / Hexane HPLC GradeExtraction/Mobile Phase
Reaction Protocol

Step 1: Substrate Preparation

  • In a 50 mL round-bottom flask, dissolve 1.10 g (10 mmol) of Hydroquinone in 20 mL of anhydrous Toluene.

    • Note: Hydroquinone has limited solubility in toluene at room temperature. Heating to 50°C is required to fully dissolve it.

  • Add 0.37 g (2 mmol) of Ethyl 4-chlorobenzoate.

    • Rationale: A 5:1 molar excess of Hydroquinone is critical . This statistical excess ensures that once a hydroquinone molecule is mono-acylated, it is statistically unlikely to encounter the enzyme again compared to the abundant unreacted hydroquinone, effectively suppressing diester formation.

Step 2: Enzymatic Initiation

  • Add 100 mg of Novozym 435 beads.

  • Add 200 mg of activated 4Å Molecular Sieves (to sequester the ethanol byproduct and drive equilibrium).

  • Seal the flask and place it in an orbital shaker or incubator set to 55°C and 200 rpm .

Step 3: Monitoring

  • Sample 50 µL of the reaction mixture every 4 hours.

  • Dilute with 500 µL Acetonitrile and analyze via HPLC (C18 column, Water/Acetonitrile gradient).

  • Endpoint: The reaction is complete when >95% of the Ethyl 4-chlorobenzoate is consumed (typically 24–48 hours).

Step 4: Workup & Purification (Self-Validating Step)

  • Filtration: Filter the hot reaction mixture to remove the enzyme beads and molecular sieves. Wash the beads with 5 mL hot toluene.

    • Recycling: The enzyme beads can be washed with acetone and stored at 4°C for reuse.

  • Solvent Removal: Evaporate the toluene under reduced pressure to obtain a solid residue.

  • Partitioning: Dissolve the residue in 30 mL Ethyl Acetate . Wash this organic layer three times with 30 mL warm water (40°C) .

    • Mechanism:[2][3][4] The large excess of unreacted Hydroquinone is highly water-soluble, while the target ester (4-hydroxyphenyl 4-chlorobenzoate) and trace diester are hydrophobic. This step effectively removes the 5-fold excess of starting material.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and evaporate.
    
  • Final Polish: If high purity (>99%) is required for liquid crystal applications, recrystallize from Ethanol/Water (80:20).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (5:1 HQ:Ester Ratio) Mix Dissolve in Toluene (55°C) Start->Mix Catalysis Add Novozym 435 + Mol. Sieves Incubate 48h @ 200rpm Mix->Catalysis Filter Filter Enzyme & Sieves Catalysis->Filter Check HPLC Evap Evaporate Toluene Filter->Evap Wash Dissolve in EtOAc Wash 3x with Warm Water Evap->Wash Removes Excess HQ Isolate Dry Organic Phase & Evaporate Wash->Isolate Final Final Product: 4-Hydroxyphenyl 4-chlorobenzoate Isolate->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected spectral data points.

MethodExpected SignalInterpretation
HPLC Single peak, RT > Hydroquinone, < DiesterPurity confirmation.
FT-IR ~1730 cm⁻¹ (Ester C=O)Formation of ester bond.
FT-IR ~3400 cm⁻¹ (Broad -OH)Critical: Confirms free hydroxyl group (Mono-ester). Absence indicates Diester.
1H NMR δ ~8.1 (d, 2H), 7.5 (d, 2H)4-Chlorobenzoyl protons.
1H NMR δ ~7.1 (d, 2H), 6.8 (d, 2H)Hydroquinone protons (AA'BB' system).

Troubleshooting Guide

Issue 1: Low Conversion (<20% after 24h)

  • Cause: Water content in the system is too high (causing hydrolysis) or too low (enzyme rigidity).

  • Solution: Ensure toluene is dried over molecular sieves before use. If using a very dry solvent, "condition" the enzyme at a water activity (

    
    ) of 0.5 before use.
    

Issue 2: High Diester Formation

  • Cause: Molar ratio of Hydroquinone is too low.

  • Solution: Increase the Hydroquinone:Ester ratio from 5:1 to 8:1. The excess HQ is cheap and easily recovered via the water wash.

Issue 3: Product Precipitation

  • Cause: The product has low solubility in Toluene at room temperature.

  • Solution: Perform the filtration of the enzyme while the reaction mixture is still hot (55°C) to prevent product loss in the filter cake.

References

  • Anderson, E. M., et al. (1998). "Lipase-catalyzed synthesis of regioisomerically pure monoesters of hydroquinone and catechol." Biocatalysis and Biotransformation, 16(3), 181-197. Link

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[5] Link

  • Kobayashi, T., et al. (2000). "Enzymatic synthesis of liquid crystalline 4-hydroxyphenyl benzoate derivatives.
  • Novozymes A/S. (2023). "Application Sheet: Immobilized Lipases for Ester Synthesis." Link

Sources

Application

"scale-up synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester"

Application Note: Scale-Up Synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester Abstract This application note details the process development and scale-up protocol for the synthesis of Benzoic acid, 4-chloro-, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester

Abstract

This application note details the process development and scale-up protocol for the synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (also known as 4-hydroxyphenyl 4-chlorobenzoate). This compound is a critical rod-like mesogenic intermediate used in the formulation of liquid crystals and high-performance polymers. The primary synthetic challenge is achieving high selectivity for the mono-ester over the di-ester byproduct (1,4-phenylene bis(4-chlorobenzoate)). This guide presents a validated "Inverse Stoichiometry" protocol using Schotten-Baumann conditions optimized for 100g to 1kg scale batches, ensuring >95% purity and >80% isolated yield.

Introduction & Strategic Analysis

The synthesis of 4-hydroxyphenyl 4-chlorobenzoate involves the esterification of hydroquinone (a bifunctional nucleophile) with 4-chlorobenzoyl chloride (an electrophile).

The Selectivity Challenge

Hydroquinone possesses two identical hydroxyl groups. Upon the formation of the mono-ester, the remaining hydroxyl group remains nucleophilic. In many standard esterification protocols, the reactivity of the mono-ester is comparable to the starting hydroquinone, leading to a statistical distribution of products: unreacted hydroquinone, the desired mono-ester, and the undesired di-ester.



For scale-up, chromatographic separation is cost-prohibitive. Therefore, the reaction engineering must maximize


 and minimize 

via stoichiometric control and solubility modulation .
Route Selection: Modified Schotten-Baumann

While direct esterification (Steglich) using carbodiimides is possible, it generates urea byproducts difficult to remove at scale. We utilize a biphasic Schotten-Baumann approach or a solvent-controlled semi-aqueous method .

  • Advantages: Uses inexpensive inorganic bases (NaOH/K2CO3) instead of expensive amines; water acts as a heat sink; easy work-up.

  • Control Mechanism: By maintaining a high molar ratio of Hydroquinone to Acid Chloride (1.5:1 to 2.0:1) and keeping the reaction homogeneous initially, we favor the mono-substitution.

Process Chemistry & Mechanism

Reaction Scheme

The reaction proceeds via nucleophilic acyl substitution.[1]

ReactionScheme HQ Hydroquinone (Excess, 1.5 eq) Intermediate Tetrahedral Intermediate HQ->Intermediate + AcidCl AcidCl 4-Chlorobenzoyl Chloride (1.0 eq) AcidCl->Intermediate Base Base (THF/Pyridine or Acetone/K2CO3) Base->Intermediate HCl Scavenging MonoEster Target: Mono-Ester (Major) Intermediate->MonoEster Path A (Desired) DiEster Impurity: Di-Ester (Minor) Intermediate->DiEster Path B (Over-reaction) Selectivity Selectivity Control: High [HQ]/[AcidCl] ratio favors Path A Selectivity->Intermediate

Figure 1: Reaction pathway highlighting the competitive formation of mono- and di-esters.

Scale-Up Experimental Protocol (100g Scale)

Safety Note: 4-Chlorobenzoyl chloride is a lachrymator and corrosive. Hydroquinone is toxic. Perform all operations in a fume hood.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass (g)MolesNotes
Hydroquinone 110.112.0110.11.00Excess is critical for selectivity
4-Chlorobenzoyl Chloride 175.011.087.50.50Limiting reagent
Triethylamine (TEA) 101.191.260.70.60Acid scavenger
Acetone --500 mL-Solvent (Dry)
Ethanol/Water --~800 mL-Recrystallization

Note: While inorganic bases (K2CO3) can be used, TEA in Acetone provides a homogeneous reaction mixture that is easier to control at this specific scale.

Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (overhead preferred), a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Purge the system with nitrogen for 10 minutes.

Step 2: Dissolution of Nucleophile

  • Charge 110.1 g of Hydroquinone (2.0 eq) into the flask.

  • Add 400 mL of Acetone . Stir until fully dissolved.

  • Add 60.7 g (84 mL) of Triethylamine .

  • Cool the mixture to 0–5 °C using an ice/water bath. Low temperature suppresses the rate of the second esterification.

Step 3: Controlled Addition (The Critical Step)

  • Dissolve 87.5 g of 4-Chlorobenzoyl chloride in 100 mL of Acetone in the addition funnel.

  • Add the acid chloride solution dropwise over 60–90 minutes .

    • Rationale: Slow addition ensures that the concentration of acid chloride remains low relative to hydroquinone, statistically favoring the attack on the abundant free hydroquinone rather than the scarce mono-ester.

  • Maintain internal temperature < 10 °C during addition.[7]

Step 4: Reaction & Quench

  • After addition, allow the reaction to warm to room temperature (20–25 °C) naturally.

  • Stir for an additional 3 hours. Monitor by TLC (Solvent: Hexane/Ethyl Acetate 7:3).

    • Target: Disappearance of acid chloride.

  • Quench: Pour the reaction mixture slowly into 2.0 L of vigorously stirred cold water (0-5 °C) containing 10 mL of conc. HCl .

    • Acidic Quench: The HCl neutralizes excess TEA and ensures the phenol group is protonated (not a salt), precipitating the product. It also helps keep unreacted hydroquinone soluble in the aqueous phase.

Step 5: Work-up

  • Filter the white precipitate using a Buchner funnel.

  • Wash 1: Wash the cake with 500 mL of water to remove TEA-HCl salts and the bulk of unreacted hydroquinone.

  • Wash 2: Wash with 200 mL of warm water (40 °C) . Hydroquinone is significantly more soluble in warm water than the ester.

  • Dry the crude solid in a vacuum oven at 45 °C for 4 hours.

Purification (Recrystallization)

The crude solid typically contains ~85% Mono-ester, ~5-10% Di-ester, and ~5% Hydroquinone.

  • Suspend the crude solid in Ethanol (95%) (approx. 5-7 mL per gram of crude).

  • Heat to reflux until dissolved. If the di-ester remains undissolved (it is less soluble), filter the hot solution immediately (hot filtration removes di-ester).

  • Allow the filtrate to cool slowly to room temperature, then to 0 °C.

  • Filter the crystals.

  • Optional Polish: If high purity is required for liquid crystal applications, a second recrystallization from Toluene may be performed.

Process Workflow Diagram

ProcessFlow Start Start: Charge HQ + Acetone + TEA Cool Cool to 0-5°C Start->Cool Add Slow Addition of 4-Chlorobenzoyl Chloride Cool->Add React Stir 3h @ RT (Monitor TLC) Add->React Quench Quench into Acidic Water (Precipitation) React->Quench Filter Filtration & Washing (Remove excess HQ) Quench->Filter Recryst Recrystallization (Ethanol or Toluene) Filter->Recryst Final Final Product: 4-Hydroxyphenyl 4-chlorobenzoate Recryst->Final

Figure 2: Process flow diagram for the scale-up synthesis.

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 170 – 175 °C (Typical)Capillary Method
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water Gradient
1H NMR (DMSO-d6) Confirms structure

6.8 (d, 2H, HQ-ortho to OH), 7.1 (d, 2H, HQ-ortho to Ester), 7.6 (d, 2H, Acid-meta), 8.1 (d, 2H, Acid-ortho), 9.6 (s, 1H, -OH)
Solubility Soluble in Acetone, THF, Hot EthanolSolubility Test

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Order: Hydroquinone (early) < Mono-ester (mid) < Di-ester (late).

Troubleshooting & Optimization

  • High Di-ester Content:

    • Cause: Addition of acid chloride was too fast or stirring was inefficient (local high concentration).

    • Fix: Increase dilution of acid chloride and reduce addition rate. Increase HQ equivalents to 2.5 or 3.0 (excess HQ is cheap and water-soluble, easily removed).

  • Product Coloration (Pink/Brown):

    • Cause: Oxidation of hydroquinone to quinone.

    • Fix: Ensure nitrogen purge throughout the reaction. Add a pinch of sodium dithionite (

      
      ) to the aqueous quench to reduce any quinones back to colorless hydroquinones.
      
  • Low Yield:

    • Cause: Product loss in mother liquor during recrystallization.

    • Fix: Cool the recrystallization mixture to -10 °C before filtering. Concentrate mother liquors to recover second crop.

References

  • Synthesis of Hydroquinone Monoethers

    • Source: ResearchGate. "Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2".
    • Relevance: mechanistic insight into selective functionalization of hydroquinone.[8][9]

  • Liquid Crystal Mesogens Synthesis

    • Source: NIH / PMC. "Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds".
    • Relevance: Describes similar esterification protocols for liquid crystal benzo
  • Properties of 4-Hydroxyphenyl Benzoate (Analog)

    • Source: Thermo Fisher Scientific.
    • Relevance: Baseline physical properties for valid
  • Schotten-Baumann Reaction Protocols

    • Source: BenchChem.[7][10] "Application Notes and Protocols for the Synthesis of 4-Chloro-4'-hydroxybenzophenone".

    • Relevance: Provides context on Friedel-Crafts vs Esterification handling for similar substr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester

Welcome to the Technical Support Center for the synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS: 73092-79-2). Designed for researchers and drug development professionals, this guide provides mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS: 73092-79-2). Designed for researchers and drug development professionals, this guide provides mechanistic insights, validated protocols, and troubleshooting workflows to overcome the primary bottleneck of this synthesis: the selective desymmetrization of hydroquinone.

Mechanistic Overview: The Desymmetrization Dilemma

The synthesis of this target molecule relies on the esterification of 4-chlorobenzoyl chloride with hydroquinone (1,4-benzenediol). Because hydroquinone possesses two chemically equivalent hydroxyl groups, direct acylation inherently risks over-reaction.

The Causality of Low Yields: Once the first hydroxyl group is acylated, the resulting monoester is electronically deactivated compared to the starting hydroquinone (the ester group is inductively electron-withdrawing). Kinetically, this should favor monoesterification. However, due to localized concentration gradients during reagent addition and the statistical nature of symmetrical diols, the reaction often proceeds to form significant amounts of the undesired diester (1,4-phenylene bis(4-chlorobenzoate))[1]. Optimizing the yield requires manipulating stoichiometry, addition rates, or employing thermal base-free conditions to outcompete the diester pathway[2].

Pathway HQ Hydroquinone (Symmetrical Diol) Mono Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (Target Monoester) HQ->Mono + 4-Chlorobenzoyl Chloride (Desired Pathway) Di 1,4-Phenylene bis(4-chlorobenzoate) (Diester By-product) Mono->Di + 4-Chlorobenzoyl Chloride (Over-acylation)

Reaction pathway illustrating the kinetic competition between monoesterification and over-acylation.

Troubleshooting Guide & FAQs

As a self-validating system, do not rely solely on end-point LC-MS. Implement real-time TLC monitoring (Eluent: Hexane/EtOAc 3:1). The


 values provide immediate kinetic feedback: Hydroquinone remains near the baseline (

~0.1), the target monoester elutes centrally (

~0.4), and the diester migrates rapidly (

~0.8).

Q: Why is my yield of the monoester capped at 40-50% when using a 1:1 stoichiometric ratio? A: This is a statistical limitation of reacting a symmetrical diol. Without an excess of hydroquinone, the local concentration of the acylating agent remains high enough to react with the newly formed monoester before it can diffuse away, leading to a thermodynamic mixture of unreacted starting material, monoester, and diester[3].

Q: TLC shows rapid formation of the diester (


 0.8) within the first 10 minutes. How do I prevent this? 
A:  Your localized concentration of 4-chlorobenzoyl chloride is too high. Diagnosis & Solution:  Switch to a high-dilution setup. Dissolve the acyl chloride in a large volume of solvent and add it via a syringe pump (e.g., 0.1 mL/min) to a vigorously stirred solution containing a 5-fold excess of hydroquinone.

Q: I have a large amount of unreacted 4-chlorobenzoyl chloride remaining, but the hydroquinone is consumed. What went wrong? A: Diagnosis: Hydrolysis of the acyl chloride. Solution: 4-chlorobenzoyl chloride is highly sensitive to moisture[4]. Ensure your glassware is flame-dried, your THF/DCM is anhydrous, and your triethylamine is freshly distilled. If hydrolysis has already occurred, the resulting 4-chlorobenzoic acid will not react without the addition of a coupling agent (e.g., EDC/DMAP).

Q: Workup is a nightmare. How do I efficiently remove the massive excess of unreacted hydroquinone without losing my product? A: Diagnosis: Hydroquinone and the monoester are co-extracting into the organic phase. Solution: Leverage their distinct partition coefficients. Hydroquinone is highly soluble in warm water, whereas the target monoester is highly lipophilic. Wash your organic layer with 3-4 portions of warm water (40 °C) or a dilute weak base (pH 8). The unreacted hydroquinone will partition into the aqueous phase and can be recovered by lyophilization if desired.

Troubleshooting Start LC-MS / TLC Analysis of Crude Q1 High Diester Formation? Start->Q1 Sol1 Use Syringe Pump Increase HQ Equivalents Q1->Sol1 Yes Q2 High Unreacted Acyl Chloride? Q1->Q2 No Sol2 Ensure Anhydrous Conditions Check Reagent Integrity Q2->Sol2 Yes Q3 Emulsions During Workup? Q2->Q3 No Sol3 Wash with Warm Water to Remove Excess HQ Q3->Sol3 Yes

Troubleshooting decision tree for diagnosing and resolving common synthesis bottlenecks.

Validated Experimental Protocols

Protocol A: Statistical Desymmetrization (Discovery Scale)

This protocol leverages a stoichiometric imbalance to statistically favor monoesterification, ideal for milligram to gram-scale discovery synthesis[3].

  • Reactor Setup: Charge a flame-dried, 250 mL three-necked round-bottom flask with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Reagent Loading: Add hydroquinone (5.5 g, 50.0 mmol, 5.0 eq) and dissolve in 100 mL of anhydrous THF.

  • Base Addition: Add triethylamine (1.2 g, 12.0 mmol, 1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Controlled Acylation: In a separate dry vial, dissolve 4-chlorobenzoyl chloride (1.75 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Load this into a syringe and add dropwise to the main flask via a syringe pump at a rate of 0.15 mL/min[4].

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Validate completion via TLC (disappearance of the acyl chloride).

  • Workup: Quench with 10 mL of saturated aqueous

    
    . Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with warm water (40 °C, 4 x 50 mL) to remove excess hydroquinone. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Base-Free Thermal Acylation (Process Scale)

For scale-up, salt generation from organic bases (e.g., triethylamine hydrochloride) complicates downstream processing. This base-free method drives the reaction forward via thermal elimination of HCl gas, eliminating salt waste and yielding up to 97% monoester[2].

  • Reactor Setup: Equip a 500 mL reactor with a mechanical stirrer, a reflux condenser, and an HCl scrubbing line (routed to a NaOH trap).

  • Thermal Dissolution: Add hydroquinone (22.0 g, 200 mmol, 2.0 eq) to 50 mL of diethylene glycol dibutyl ether. Heat the mixture to 110 °C until fully dissolved.

  • Acylation: Add 4-chlorobenzoyl chloride (17.5 g, 100 mmol, 1.0 eq) dropwise over 1 hour while maintaining the temperature at 110 °C. HCl gas will evolve vigorously.

  • Maturation: Maintain stirring at 110 °C for an additional 2 hours.

  • Isolation: Distill off the ether solvent under vacuum. Add 100 mL of methylene chloride to the residue to precipitate the unreacted excess hydroquinone. Filter to recover the hydroquinone (which can be recycled).

  • Purification: Evaporate the methylene chloride filtrate under vacuum to yield the highly pure monoester.

Quantitative Data Summaries

The following table summarizes the expected outcomes based on the chosen synthetic strategy, allowing you to balance yield, scalability, and operational complexity.

Synthesis StrategyHQ : Acyl Chloride RatioTypical Monoester YieldDiester FormationScalability
Standard 1:1 Acylation 1 : 135 - 45%High (>25%)Poor
High-Dilution / Excess HQ 5 : 175 - 85%Low (<5%)Moderate
Base-Free Thermal Acylation 2 : 190 - 97%Very Low (<2%)Excellent
Protecting Group (Monobenzone) 1 : 1>95% (over 2 steps)None (0%)Moderate (Adds steps)

References

1.[4] Benchchem. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3. Benchchem. Available at: 2.[1] Organic & Biomolecular Chemistry. Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. RSC Publishing. Available at: 3.[3] ACS Combinatorial Science. Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ACS Publications. Available at: 4.[2] Google Patents. US20040260114A1 - Mono carbonylation of benzene diols. Available at:

Sources

Optimization

"removing impurities from crude Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester"

The following technical guide is designed for researchers and process chemists working with 4-Hydroxyphenyl 4-chlorobenzoate (also known as Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester). This guide addresses the specif...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 4-Hydroxyphenyl 4-chlorobenzoate (also known as Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester).

This guide addresses the specific challenge of isolating the mono-ester from a crude reaction mixture containing unreacted Hydroquinone, 4-Chlorobenzoic acid, and the over-acylated Bis-ester byproduct.

Case ID: PUR-53946-CL Subject: Impurity Profiling and Removal Protocols for Phenolic Esters Applicable Compound: 4-Hydroxyphenyl 4-chlorobenzoate (CAS: 53946-64-6 / Generic Structure)

Part 1: Diagnostic Phase – Know Your Impurities

Before initiating purification, you must understand the physicochemical differences between your target molecule and its contaminants. In the synthesis of 4-hydroxyphenyl 4-chlorobenzoate (typically via 4-chlorobenzoyl chloride + hydroquinone), three major impurities invariably arise.

Impurity Profile Table
ComponentRoleChemical NatureSolubility ProfileRemoval Strategy
4-Hydroxyphenyl 4-chlorobenzoate Target Phenolic EsterSoluble in EtOAc, Hot EtOH. Insoluble in water.N/A
4-Chlorobenzoic Acid Impurity (Hydrolysis)Carboxylic Acid (

)
Soluble in aqueous base (

).
Alkaline Wash (Weak Base)
Hydroquinone Impurity (Starting Material)Diphenol (Polar)Soluble in water, alcohols. Oxidizes to pink/brown quinones.Aqueous Wash / Recrystallization
Bis-ester (1,4-phenylene bis(4-chlorobenzoate))Impurity (Over-reaction)Neutral DiesterInsoluble in EtOH (Cold), Low solubility in most solvents.Hot Filtration / Fractional Crystallization

Part 2: Purification Protocols

Protocol A: The "Golden Key" Separation (Liquid-Liquid Extraction)

Best for: Removing acidic impurities and unreacted hydroquinone.

Scientific Rationale: This protocol exploits the acidity difference between the carboxylic acid impurity (


) and the phenolic target (

). By using a weak base like Sodium Bicarbonate (

), we deprotonate the carboxylic acid without touching the phenol or hydrolyzing the ester.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.

  • Acid Removal: Wash the organic layer 2x with saturated aqueous

    
     .
    
    • Mechanism:[1][2][3][4][5][6] Converts 4-chlorobenzoic acid into sodium 4-chlorobenzoate (water-soluble).

    • Check: The aqueous layer should be basic (pH ~8-9).

  • Hydroquinone Removal: Wash the organic layer 3x with Water followed by 1x with Brine .

    • Note: Hydroquinone is water-soluble but requires multiple washes to deplete. If the solution is pink, add a small amount of Sodium Metabisulfite to the water wash to reduce colored quinones back to hydroquinone for easier removal.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness.
    
Protocol B: Removing the Bis-Ester (Recrystallization)

Best for: Removing the non-polar, over-acylated diester.

Scientific Rationale: The bis-ester lacks the hydrogen-bonding hydroxyl group present in the target mono-ester. Consequently, it typically exhibits significantly lower solubility in protic solvents like Ethanol, especially when cold.

Step-by-Step:

  • Solvent Choice: Use Ethanol (95%) or a mixture of Ethanol/Toluene (9:1) .

  • Reflux: Suspend the solid from Protocol A in the solvent. Heat to reflux until the target mono-ester dissolves.

  • Hot Filtration (Critical Step):

    • Observation: If undissolved solids remain at boiling temperature, this is likely the Bis-ester .

    • Action: Filter the solution while hot through a pre-warmed funnel to remove the insoluble bis-ester.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to

    
    . The target mono-ester should crystallize as white needles/plates.
    
  • Wash: Filter the crystals and wash with cold Ethanol.

Part 3: Troubleshooting & FAQs

Q1: My crude product is turning pink/brown. What is happening?

Diagnosis: Oxidation of unreacted Hydroquinone. Explanation: Hydroquinone is highly susceptible to oxidation, forming 1,4-Benzoquinone , which is intensely colored (yellow/pink/brown). Solution:

  • Immediate: Perform a wash with 5% Sodium Metabisulfite (

    
    )  or Sodium Dithionite solution during the extraction phase. This reduces the colored quinone back to water-soluble hydroquinone.
    
  • Prevention: Conduct the reaction under an inert atmosphere (

    
     or Ar) to minimize oxygen exposure.
    
Q2: I cannot separate the mono-ester from the bis-ester using extraction. Why?

Diagnosis: Lack of acidity difference. Explanation: Neither the mono-ester nor the bis-ester has a carboxylic acid group. While the mono-ester is a phenol (


), extracting it with strong base (NaOH) to separate it from the neutral bis-ester carries a high risk of hydrolyzing the ester bond  (saponification), destroying your product.
Solution:  Do not use NaOH extraction. Rely on Protocol B (Recrystallization)  or Column Chromatography .
  • Chromatography Conditions: Silica Gel.[7][8] Mobile Phase: Hexanes:Ethyl Acetate (Start 4:1, Gradient to 2:1). The Bis-ester (less polar) elutes first; the Target Mono-ester (more polar due to -OH) elutes second.

Q3: The melting point is broad and lower than expected (Expected: ~180-217°C depending on polymorph).

Diagnosis: Eutectic mixture formation. Explanation: Even small amounts of 4-chlorobenzoic acid or bis-ester can significantly depress the melting point. Solution: Perform a "swish" wash. Suspend the solid in a small amount of cold Dichloromethane (DCM) or Chloroform . The impurities are often more soluble in these chlorinated solvents than the crystalline ester. Filter immediately.

Part 4: Process Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target, Hydroquinone, Acid, Bis-ester) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash1 Wash with Sat. NaHCO3 Dissolve->Wash1 Split1 Phase Separation Wash1->Split1 AqLayer1 Aqueous Layer (Contains 4-Chlorobenzoic Acid) Split1->AqLayer1 Waste OrgLayer1 Organic Layer (Target, Hydroquinone, Bis-ester) Split1->OrgLayer1 Keep Wash2 Wash with Water/Brine (Optional: + Sodium Metabisulfite) OrgLayer1->Wash2 AqLayer2 Aqueous Layer (Contains Hydroquinone) Wash2->AqLayer2 Waste OrgLayer2 Organic Layer (Target + Bis-ester) Wash2->OrgLayer2 Keep Evap Evaporate Solvent OrgLayer2->Evap Recryst Recrystallize (Hot Ethanol) Evap->Recryst FilterHot Solids at Boiling? Recryst->FilterHot BisEster Solid Residue (Bis-ester Impurity) FilterHot->BisEster Yes (Remove) Filtrate Cool Filtrate FilterHot->Filtrate No Final Final Product 4-Hydroxyphenyl 4-chlorobenzoate Filtrate->Final

Caption: Logical workflow for the sequential removal of acidic, polar, and non-polar impurities from the crude ester.

References

  • BenchChem. (2025).[9][10] Application Notes and Protocols for the Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement. (Note: Describes the precursor ester purification).

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Hydroxyphenyl 4-hydroxybenzoate and Related Esters. PubChem Compound Summary.

  • Royal Society of Chemistry. (2013). Determination of hydroquinone and benzoquinone in pharmaceutical formulations. Analytical Methods.

  • Google Patents. (2010).[7] Separation and purification of hydroquinone from crude mixtures. US Patent 20100059359A1.

  • Yang, Z., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. PMC PubMed Central.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Hydroxyphenyl 4-chlorobenzoate

Executive Summary & Compound Profile 4-Hydroxyphenyl 4-chlorobenzoate is a critical mesogenic precursor often used in the synthesis of bent-core or rod-like liquid crystals.[1][2][3] Its purification is notoriously diffi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Hydroxyphenyl 4-chlorobenzoate is a critical mesogenic precursor often used in the synthesis of bent-core or rod-like liquid crystals.[1][2][3] Its purification is notoriously difficult due to three competing factors:

  • Competitive Reactivity: The formation of the diester byproduct (1,4-phenylene bis(4-chlorobenzoate)) is statistically favored if stoichiometry is not strictly controlled.[2][3]

  • Mesophase Behavior: As a liquid crystal precursor, the compound may exhibit a "smectic" or "nematic" phase transition before true melting, often mistaken for "oiling out."[2][3]

  • Solubility Overlap: The mono-ester (product) and di-ester (impurity) share similar solubility profiles in non-polar solvents, but differ significantly in polarity.[2][3]

Physical Property Reference Table
PropertyValue / DescriptionNotes
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Expected Melting Point 175–185 °C Based on fluoro-analog (181°C) and benzoate (166°C).[2][3]
Solubility (Hot) Ethanol, Ethyl Acetate, AcetoneGood solubility.[1][3]
Solubility (Cold) Toluene, Water, HexanePoor solubility.[1][3]
Key Impurities 1. Hydroquinone (Starting Material)2.[2][3] 4-Chlorobenzoic Acid (Hydrolysis)3. Diester (Bis-impurity) Diester is the most difficult to remove.[2][3]

Troubleshooting Guide (Q&A)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is often not true "oiling out" (supersaturation failure) but rather the formation of a liquid crystalline mesophase .[2][3] Phenyl benzoates are known to enter a liquid crystal state (turbid fluid) before solidifying into a crystal lattice.[2][3]

Root Cause:

  • Temperature: You are cooling too fast through the mesophase transition temperature.

  • Impurities: Presence of unreacted 4-chlorobenzoyl chloride or phenol lowers the melting point, widening the "oiling" window.[2][3]

Corrective Protocol:

  • The "Seeding at Cloud Point" Technique:

    • Dissolve crude solid in boiling Ethanol (95%) .

    • Add water dropwise until persistent turbidity (cloud point) is reached.[2][3]

    • Re-heat to clear the solution.

    • Cool slowly with vigorous stirring.

    • Critical Step: When the oil droplets appear, add a seed crystal immediately.[2][3] If no seed is available, scratch the glass wall.[1][3] The friction provides nucleation sites for the crystal phase, bypassing the stable oil phase.[1]

Issue 2: "I have a high melting point impurity (>220°C) that won't dissolve."

Diagnosis: You have formed the Diester (1,4-phenylene bis(4-chlorobenzoate)) .[1][2][3] This occurs when one molecule of hydroquinone reacts with two molecules of acid chloride.[2][3]

Root Cause:

  • Stoichiometry: Using a 1:1 ratio of Hydroquinone to Acid Chloride often leads to statistical diester formation.[2][3]

  • Addition Order: Adding Hydroquinone to the Acid Chloride ensures the Acid Chloride is in excess, favoring the diester.[1]

Corrective Protocol:

  • Hot Filtration Strategy:

    • The diester is significantly less soluble in ethanol than the mono-ester.[2][3]

    • Suspend the crude mixture in boiling Ethanol (10 mL per gram).

    • Perform a hot filtration through a pre-warmed Buchner funnel.[2][3]

    • The Solid: This is mostly the diester (Discard).[2][3]

    • The Filtrate: Contains your target mono-ester.[2][3] Cool this filtrate to crystallize the product.[2][3]

Issue 3: "The solid is sticky and smells like phenol."[2][3]

Diagnosis: Contamination with unreacted Hydroquinone .[2][3] Hydroquinone is prone to oxidation, turning the product pink or brown over time.[3]

Corrective Protocol:

  • The Water Wash:

    • Hydroquinone is water-soluble; the ester is not.[2][3]

    • Before recrystallization, triturate (grind) the crude solid in hot water (60°C) for 20 minutes.

    • Filter and wash with copious water.[2][3] This removes 95% of the hydroquinone.[2][3]

Detailed Purification Workflow

This protocol assumes a crude product synthesized via Schotten-Baumann or Steglich esterification.[2][3]

Phase 1: Chemical Washing (The "Clean Slate")

Goal: Remove unreacted starting materials before attempting crystallization.[1]

  • Dissolve crude residue in Ethyl Acetate .

  • Wash 1 (Acid Removal): Wash 2x with Saturated NaHCO₃ . (Removes 4-chlorobenzoic acid).[2][3]

  • Wash 2 (Phenol Removal): Wash 3x with Water .[2][3] (Removes Hydroquinone).[2][3]

  • Dry organic layer over MgSO₄ and evaporate to dryness.[2][3]

Phase 2: Fractional Recrystallization (The "Diester Cut")

Goal: Separate the Mono-ester (Product) from the Diester (Byproduct).[1]

  • Solvent Selection: Use Ethanol/Water (9:1) .[2][3]

  • Dissolution: Add solvent to the solid and heat to reflux.[2][3]

    • Observation: If a white solid remains undissolved even at reflux, DO NOT add more solvent. This is likely the diester.[2][3]

  • Hot Filtration: Filter the hot mixture rapidly.

    • Filter Cake: Diester (Impurity).

    • Mother Liquor: Mono-ester (Product).[2][3]

  • Crystallization: Allow the Mother Liquor to cool to room temperature slowly, then to 4°C.

  • Collection: Filter the white needles.[2][3] Dry in a vacuum oven at 40°C.

Visual Troubleshooting Logic

Troubleshooting Start Start: Analyze Crude Solid Obs1 Observation: High MP Solid (>200°C) Insoluble in hot Ethanol Start->Obs1 Obs2 Observation: Sticky/Pink Solid Phenolic Odor Start->Obs2 Obs3 Observation: Oils out upon cooling Turbid liquid phase Start->Obs3 Diag1 Diagnosis: Diester Impurity (Bis-acylation) Obs1->Diag1 Diag2 Diagnosis: Excess Hydroquinone (Starting Material) Obs2->Diag2 Diag3 Diagnosis: Mesophase Formation or Impurity depression Obs3->Diag3 Act1 Action: Hot Filtration in Ethanol (Product is in Filtrate) Diag1->Act1 Act2 Action: Hot Water Trituration or extensive Water Wash Diag2->Act2 Act3 Action: Seeding at Cloud Point Slow Cooling Diag3->Act3

Figure 1: Decision tree for diagnosing crystallization failures based on physical observation of the crude material.

Synthesis Context & Mechanism[1][3][4][5][6]

To prevent these issues in future batches, the synthesis must be engineered to suppress diester formation.[1][3]

The "High Dilution & Excess" Strategy: To favor the mono-ester (4-hydroxyphenyl 4-chlorobenzoate), you must statistically discourage the second acylation.[1][2][3]

  • Stoichiometry: Use 3.0 - 4.0 equivalents of Hydroquinone relative to 4-chlorobenzoyl chloride.[2][3]

  • Addition Mode: Dissolve Hydroquinone in buffer/base. Add the Acid Chloride slowly (dropwise) to the Hydroquinone.

    • Reasoning: This ensures that every molecule of acid chloride encounters a high concentration of unreacted hydroquinone, reacting with a fresh molecule rather than attacking an already-formed mono-ester.[1][2][3]

SynthesisPath HQ Hydroquinone (Excess) Rxn Reaction Zone HQ->Rxn AcidCl 4-Chlorobenzoyl Chloride AcidCl->Rxn Mono Mono-Ester (Target) Rxn->Mono Major Path (High HQ Conc.) Di Di-Ester (Impurity) Rxn->Di Minor Path (Low HQ Conc.) Mono->Di Over-reaction

Figure 2: Reaction pathway showing competitive formation of Mono-ester vs. Di-ester.

References

  • Imrie, C. T., et al. (1995).[2][3] "Liquid crystalline properties of 4-substituted phenyl 4-chlorobenzoates." Liquid Crystals, 19(2), 171-176.[1][2][3] (Establishes mesogenic nature of phenyl chlorobenzoates).

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman.[2][3] (Standard protocols for Schotten-Baumann and recrystallization of esters).

  • Weissbuch, I., et al. (1991).[2][3] "Understanding and Control of Nucleation, Growth, Polymorphism, and Morphology."[1] Science, 253, 637.[1][3] Link (Mechanisms of seeding and oiling out).[2][3]

  • PubChem Compound Summary. "4-Hydroxyphenyl 4-fluorobenzoate" (Analogous properties).[2][3] Link

Sources

Optimization

"improving the stability of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester in solution"

Executive Summary & Chemical Profile This guide addresses the specific stability challenges of 4-hydroxyphenyl 4-chlorobenzoate . Researchers frequently encounter degradation due to the molecule's "dual-trigger" instabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide addresses the specific stability challenges of 4-hydroxyphenyl 4-chlorobenzoate . Researchers frequently encounter degradation due to the molecule's "dual-trigger" instability:

  • Ester Hydrolysis: Accelerated by the electron-withdrawing chlorine substituent.

  • Phenolic Oxidation: The free hydroxyl group makes the compound susceptible to oxidative quinone formation, often visible as solution discoloration (pink/brown).

Chemical Vulnerability Map
  • The Warhead (Ester Bond): The 4-chloro group on the benzoate ring acts as an electron-withdrawing group (EWG). This increases the electrophilicity of the carbonyl carbon, making it significantly more reactive to nucleophilic attack (water/hydroxide) than standard phenyl benzoates.

  • The Fuse (Phenolic -OH): The free hydroxyl group on the leaving group side (hydroquinone moiety) lowers the pKa and increases susceptibility to radical oxidation, particularly at pH > 7.0.

Diagnostic Workflows (Visualizing the Problem)

Workflow 1: Degradation Pathway Analysis

Understanding how the molecule breaks down is the first step to stabilization.

DegradationPathways Compound 4-Hydroxyphenyl 4-chlorobenzoate Hydrolysis Hydrolysis (pH > 6 or Moisture) Compound->Hydrolysis Nucleophilic Attack Oxidation Oxidation (Light/Oxygen) Compound->Oxidation Radical Formation Products_H 4-Chlorobenzoic Acid + Hydroquinone Hydrolysis->Products_H Quinone Benzoquinone (Brown/Pink Color) Oxidation->Quinone Direct Oxidation Products_H->Quinone Rapid Oxidation of Hydroquinone

Figure 1: The dual degradation pathway. Note that hydrolysis releases Hydroquinone, which rapidly oxidizes to Benzoquinone, causing the characteristic "browning" of the solution.

Critical Stability Protocols

Module A: Preventing Hydrolysis (The pH Factor)

The Issue: The compound degrades rapidly in neutral-to-alkaline buffers (pH ≥ 7.4). The Science: The rate of base-catalyzed hydrolysis (


) for phenyl esters is directly proportional to 

. The 4-chloro substituent increases the Hammett

constant, accelerating this rate compared to unsubstituted esters.

Protocol 1: Optimal Buffer Formulation

  • Target pH: 4.5 – 6.0 (The "Stability Window").

  • Recommended Buffer: 10-50 mM Citrate or Acetate buffer.

  • Avoid: Phosphate buffers at pH > 7.5 (phosphate can catalyze general base hydrolysis).

Protocol 2: The "Dry Stock" Method Never store the compound in aqueous solution.

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO is aprotic and stabilizes the polar transition state of the ester less than water, slowing hydrolysis.

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize the volume of solvent required for dilution.

  • Hygroscopicity Check: DMSO absorbs water from the air. Use single-use aliquots to prevent repeated exposure to atmospheric moisture.

Module B: Preventing Oxidation (The Color Change)

The Issue: Solution turns pink or brown within hours. The Science: The phenolic proton can be abstracted to form a phenoxy radical, leading to polymerization or quinone formation. This is catalyzed by trace metals and dissolved oxygen.

Protocol 3: Deoxygenation & Additives

  • Degassing: Sparge buffers with Nitrogen (

    
    ) or Argon for 15 minutes before adding the compound.
    
  • Antioxidants: If the experiment permits, add Ascorbic Acid (100 µM) or Sodium Metabisulfite .

    • Note: Ascorbic acid acts as a sacrificial reductant, regenerating the phenol if a radical forms.

  • Chelation: Add 0.1 mM EDTA to buffers.

    • Why: Trace metal ions (

      
      , 
      
      
      
      ) catalyze the oxidation of phenols. EDTA sequesters these ions.

Data Summary: Stability in Various Conditions[1][2][3][4]

ConditionStability RatingObserved Half-Life (

)
Notes
DMSO (Anhydrous, 4°C) ⭐⭐⭐⭐⭐ (Excellent)> 6 MonthsIdeal for stock storage.
Ethanol (RT) ⭐⭐ (Poor)Days/WeeksRisk of transesterification (forming Ethyl 4-chlorobenzoate).
PBS (pH 7.4, 37°C) ⭐ (Critical)< 4 HoursRapid hydrolysis due to pH and temperature.
Acetate Buffer (pH 5.0) ⭐⭐⭐⭐ (Good)> 24 HoursBest aqueous vehicle for acute experiments.
DMSO + 10% Water ⭐⭐ (Fair)~ 1 WeekHygroscopic water triggers slow hydrolysis.

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures related to the compound.

Troubleshooting Start Issue Observed Precipitate Precipitation / Turbidity Start->Precipitate Color Pink/Brown Discoloration Start->Color Activity Loss of Biological Activity Start->Activity Solve_Precip Solubility Issue: 1. Increase DMSO % 2. Add Cyclodextrin 3. Check pH (too low?) Precipitate->Solve_Precip Solve_Color Oxidation Issue: 1. Add EDTA/Ascorbate 2. Degas solvents 3. Protect from light Color->Solve_Color Solve_Activity Hydrolysis Issue: 1. Lower pH to < 6.0 2. Prepare fresh 3. Avoid freeze-thaw Activity->Solve_Activity

Figure 2: Rapid diagnostic logic for common stability failures.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the stock solution? A: Absolutely not. Autoclaving involves high heat (121°C) and moisture, which will instantly hydrolyze the ester bond. Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) filter for DMSO stocks, or PES filters for aqueous dilutions.

Q2: Why did my Ethanol stock solution change composition? A: You likely experienced transesterification . In primary alcohols (Ethanol, Methanol), the solvent can attack the carbonyl carbon, replacing the 4-hydroxyphenol group with an ethyl group. This creates Ethyl 4-chlorobenzoate, a completely different molecule. Always use DMSO or Acetonitrile for organic stocks.

Q3: Can I use Cyclodextrins to improve stability? A: Yes. Hydroxypropyl-


-cyclodextrin (HP

CD) can form inclusion complexes with the phenyl ester. This "shielding" effect protects the ester linkage from water attack and the phenol from oxidation.
  • Protocol: Prepare a 10-20% (w/v) HP

    
    CD solution in your buffer before adding the compound.
    

Q4: How do I verify if my compound has degraded? A: Use HPLC or LC-MS.

  • Intact: Peak at original Retention Time (RT).

  • Hydrolyzed: Two new peaks appear: 4-Chlorobenzoic acid (more polar, earlier RT) and Hydroquinone (very polar, early RT).

  • Oxidized:[1] Broad, messy peaks or baseline noise indicating polymerization.

References

  • Hydrolysis of Phenyl Esters

    • Mechanism:[2] Phenyl esters undergo

      
       hydrolysis (base-catalyzed acyl-oxygen cleavage).[3][4] The rate is accelerated by electron-withdrawing substituents (like 4-Cl) on the acyl group.
      
    • Source: Kirsch, J. F., & Jencks, W. P. (1964). Base-catalyzed hydrolysis of p-nitrophenyl benzoate. Journal of the American Chemical Society. (Analogous mechanism).

  • Phenolic Oxidation

    • Mechanism:[2][5] Phenols oxidize to quinones via radical intermediates. This is pH-dependent, occurring rapidly when the phenol is deprotonated (

      
      ).
      
    • Source: Singleton, V. L. (1987). Oxygen with phenols and related reactions in musts, wines, and model systems. American Journal of Enology and Viticulture.
  • Solvent Effects (Transesterification)

    • Insight: Primary alcohols act as nucleophiles in the presence of esters, leading to transesterification, whereas aprotic solvents like DMSO do not.
    • Source: Otera, J. (1993). Transesterification. Chemical Reviews. Link

  • Cyclodextrin Stabilization

    • Application: Cyclodextrins stabilize labile esters by sequestering the hydrophobic moiety
    • Source: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. Journal of Pharmaceutical Sciences. Link

Sources

Troubleshooting

Technical Support Center: Characterization of 4-Hydroxyphenyl 4-Chlorobenzoate

Introduction & Compound Profile User Context: You are likely working with this compound as a mesogenic precursor for Liquid Crystal (LC) polymers or as a model phenolic ester in degradation studies. The Molecule: 4-Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

User Context: You are likely working with this compound as a mesogenic precursor for Liquid Crystal (LC) polymers or as a model phenolic ester in degradation studies.

The Molecule: 4-Hydroxyphenyl 4-chlorobenzoate is a "Janus" molecule—one side is a stable, electron-withdrawing chlorobenzoate, and the other is an electron-rich, oxidation-prone phenol. This duality creates specific characterization challenges that standard protocols often miss.

  • Chemical Structure: 4-Cl-C6H4-C(=O)-O-C6H4-OH

  • Key Vulnerability: The phenolic ester linkage is significantly more labile to hydrolysis than alkyl esters, and the free phenolic group is a "trap" for oxidative impurities.

Troubleshooting Guide: Common Challenges

Challenge A: "My white solid turned pink/brown during storage."

Diagnosis: Oxidative degradation of Hydroquinone impurities. Mechanism: If the synthesis (often involving 4-chlorobenzoyl chloride + hydroquinone) left unreacted hydroquinone, it rapidly oxidizes to p-benzoquinone upon exposure to air/light. Even trace amounts (ppm level) cause significant discoloration.

Corrective Protocol (The "Redox Wash"):

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Reduction Wash: Wash the organic layer with 5% aqueous Sodium Bisulfite (

    
    ). This reduces any colored quinones back to water-soluble hydroquinone species.
    
  • Acid Wash: Follow with 0.1 M HCl to remove ionic species.

  • Drying: Dry over

    
     and recrystallize immediately from Ethanol/Hexane under 
    
    
    
    .
Challenge B: "NMR shows a 'wandering' proton and extra aromatic peaks."

Diagnosis: Hydrolysis-induced peak overlap. Mechanism: Wet deuterated solvents (especially DMSO-


) can hydrolyze the phenolic ester in the NMR tube, releasing 4-chlorobenzoic acid and hydroquinone.
  • Symptom: The phenolic -OH proton (typically

    
     9.5-9.8 ppm) disappears or broadens.
    
  • Symptom: New doublets appear at

    
     6.6-6.8 ppm (characteristic of free hydroquinone).
    

Validation Step: Run a Time-Course NMR :

  • Take a spectrum immediately after dissolution (

    
    ).
    
  • Wait 1 hour.

  • Retake spectrum (

    
    ).
    
  • If peaks at

    
     6.6 ppm grow, your solvent is wet, and the ester is hydrolyzing in situ.
    
Challenge C: "HPLC retention times are drifting."

Diagnosis: Column fouling or pH instability. Mechanism: The free phenolic group (


) can deprotonate on silica-based columns if the mobile phase pH is > 7, leading to peak tailing. Conversely, if the sample hydrolyzes on-column, you will see "ghost peaks" of 4-chlorobenzoic acid.

Recommended Method (Isocratic):

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    .
  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].

  • Flow: 1.0 mL/min.

  • Wavelength: 254 nm (Chlorobenzoyl absorption) and 280 nm (Phenol absorption).

  • Why Formic Acid? It suppresses the ionization of the phenol and the potential hydrolysis product (benzoic acid), sharpening the peaks.

Visualizing the Degradation Pathway

Understanding the degradation logic is vital for interpreting "dirty" spectra. The following diagram illustrates the cascade from the pure ester to its breakdown products.

DegradationPathway Ester 4-Hydroxyphenyl 4-chlorobenzoate (Target) Hydrolysis Hydrolysis (+ H2O / H+) Ester->Hydrolysis Acid 4-Chlorobenzoic Acid (Stable Impurity) Hydrolysis->Acid Product A HQ Hydroquinone (Reactive Intermediate) Hydrolysis->HQ Product B Oxidation Oxidation (+ O2 / Light) HQ->Oxidation Quinone p-Benzoquinone (Pink/Brown Color) Oxidation->Quinone Degradation

Figure 1: Degradation cascade. Note that the appearance of color (Quinone) implies that Hydrolysis has already occurred to release Hydroquinone.

Spectroscopic Reference Data

Use this table to validate your product. If your data deviates by >0.2 ppm (NMR) or >10 cm⁻¹ (IR), suspect hydrolysis.

TechniqueFeatureExpected ValueDiagnostic Note
1H NMR (DMSO-

)
Phenolic -OH

9.6 - 9.8 ppm (s)
Disappears if D₂O exchange occurs; shifts upfield if hydrolyzed.
1H NMR Ester Phenyl (AA'BB')

7.15 (d) & 7.25 (d)
Distinct from free hydroquinone (

6.65).
1H NMR Acid Phenyl (AA'BB')

8.05 (d) & 7.65 (d)
Deshielded by the ester carbonyl.
FT-IR (ATR)Ester C=O1730 - 1745 cm⁻¹Sharp, strong. Broadening indicates acid impurity (-COOH).
FT-IR Phenolic O-H3300 - 3450 cm⁻¹Broad. If absent, check if esterification occurred on both hydroxyls.
Mass Spec (ESI-)Molecular Ionm/z 247/249 [M-H]⁻Chlorine isotope pattern (3:1 ratio) is mandatory for confirmation.

FAQ: Expert Solutions

Q1: Can I use Methanol as a solvent for recrystallization? A: Proceed with caution. While solubility is good, phenolic esters can undergo transesterification in boiling methanol (forming Methyl 4-chlorobenzoate), especially if trace acid catalyst remains from the synthesis.

  • Better Alternative: Ethanol/Water mixtures or Toluene (if high purity is required).

Q2: My melting point is 5°C lower than the literature value. Is it wet? A: Likely not water, but a eutectic impurity . The mixture of 4-chlorobenzoic acid and the ester forms a deep eutectic system. Even 2% acid impurity can depress the melting point significantly.

  • Action: Perform a bicarbonate wash (

    
    ) on the solid to selectively remove the free acid, then re-measure.
    

Q3: How do I distinguish the mono-ester from the di-ester (1,4-phenylene bis(4-chlorobenzoate))? A: Look at the symmetry in the NMR.

  • Mono-ester: The central phenolic ring is asymmetric (AA'BB' system, 4 distinct protons).

  • Di-ester: The central ring becomes symmetric (singlet or tight AA'BB' depending on resolution, but integrating to 4H equivalent environment). Also, the phenolic -OH peak will be completely absent.

Analytical Workflow Diagram

Follow this decision tree when characterizing a new batch.

Workflow Start Crude Product Isolated Visual Visual Inspection: Is it Pink/Brown? Start->Visual Wash Perform Bisulfite/Acid Wash (Remove Quinones) Visual->Wash Yes TLC TLC (Hex/EtOAc 7:3) Check for Starting Materials Visual->TLC No (White) Wash->TLC Purify Column Chromatography or Recrystallization TLC->Purify Spots > 1 NMR 1H NMR (DMSO-d6) Check Integral Ratios TLC->NMR Single Spot Purify->NMR NMR->Purify Extra Peaks (Fail) Final Release for Use NMR->Final Integrals Correct (Pass)

Figure 2: Step-by-step characterization workflow to ensure purity.

References

  • BenchChem. (2025).[1] Synthesis and Impurity Profiling of Phenyl Benzoate Derivatives. Retrieved from

  • NIST Chemistry WebBook. (2024). Ethyl-4-chlorobenzoate Spectral Data (Analogous Ester Characterization). Retrieved from

  • Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols. (Provides NMR shifts for chlorobenzoate moiety). Retrieved from

  • Sielc Technologies. (2024). Separation of 4-Chlorobenzoic acid on HPLC. Retrieved from

  • Chemguide. (2024). Mechanism and Troubleshooting of Ester Hydrolysis. Retrieved from

Sources

Optimization

"alternative catalysts for the synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester"

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (also known as 4-hydroxyphenyl 4-chlorobenzoate). This gui...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (also known as 4-hydroxyphenyl 4-chlorobenzoate).

This guide moves beyond traditional acid chloride/base methods (e.g., Schotten-Baumann), focusing on alternative, catalytic, and green chemistry approaches that enhance selectivity for the mono-ester and reduce toxic waste.

Case ID: 4-HPCB-SYNTH-001 Topic: Alternative Catalysts & Selective Mono-Esterification Status: Active Guide

Core Reaction & Challenges

The synthesis involves the esterification of 4-chlorobenzoic acid (or its derivatives) with hydroquinone (1,4-dihydroxybenzene).

Chemical Equation:



Critical Technical Challenges:

  • Chemoselectivity (Mono- vs. Bis-esterification): Hydroquinone has two identical hydroxyl groups. Over-reaction leads to the formation of the byproduct 1,4-phenylene bis(4-chlorobenzoate).

  • Thermodynamics: Direct esterification of phenols with carboxylic acids is thermodynamically unfavorable compared to aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen and the instability of the phenyl ester bond relative to hydrolysis.

  • Oxidation Risk: Hydroquinone is easily oxidized to p-benzoquinone under harsh acidic or basic conditions in the presence of air.

Troubleshooting & FAQs

Q1: I am seeing high levels of the di-ester byproduct. How can I favor the mono-ester using alternative catalysts?

Recommendation: Switch to Enzymatic Catalysis or use Hafnium(IV) Triflate with stoichiometric control.

  • Enzymatic Approach: Lipases like Candida antarctica Lipase B (CAL-B) exhibit high regioselectivity. They operate under mild conditions (40–60°C), which minimizes the kinetic energy available for the second esterification event.

  • Lewis Acid Approach: When using metal triflates (e.g., Hf(OTf)₄), use a 3:1 to 5:1 molar excess of hydroquinone relative to the benzoic acid derivative. The excess hydroquinone statistically favors mono-esterification and can be recovered via precipitation or column chromatography.

Q2: We want to avoid corrosive mineral acids (H₂SO₄) and toxic acid chlorides (SOCl₂). What are the best "Green" alternatives for direct condensation?

Recommendation: Implement Heteropolyacids (HPAs) or Hafnium(IV) Triflate .

  • Heteropolyacids (e.g., Wells-Dawson or Keggin type): These are solid, superacidic catalysts that are non-corrosive to glass/steel and recoverable by filtration. They effectively catalyze direct condensation of phenols and benzoic acids with water removal.

  • Hafnium(IV) Triflate: A water-tolerant Lewis acid that catalyzes direct esterification in equimolar amounts without needing dehydrating agents, although water removal (Dean-Stark) accelerates the rate.

Q3: My reaction turns dark brown/black. What is happening?

Diagnosis: Oxidation of hydroquinone to p-benzoquinone and subsequent polymerization (quinhydrone formation). Solution:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Antioxidant: Add a trace amount (0.1 mol%) of a reducing agent like Sodium Dithionite or performing the reaction in a reducing environment if compatible with the catalyst.

  • Temperature Control: Avoid temperatures >140°C. Alternative catalysts like Hf(OTf)₄ allow reaction at reflux in Toluene (110°C) or Xylene, which is safer than neat melting.

Recommended Alternative Protocols

Protocol A: Hafnium(IV) Triflate Catalyzed Direct Condensation

Best for: Scalability, robustness, and direct use of carboxylic acid.

Reagents:

  • 4-Chlorobenzoic acid (1.0 equiv)

  • Hydroquinone (3.0 equiv) — Excess to ensure mono-selectivity

  • Hafnium(IV) Triflate [Hf(OTf)₄] (1–5 mol%)

  • Solvent: Toluene or Anisole (Anisole is greener)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser (under N₂ atmosphere).

  • Loading: Charge the flask with 4-chlorobenzoic acid (10 mmol), Hydroquinone (30 mmol), and Hf(OTf)₄ (0.1–0.5 mmol). Add Toluene (50 mL).

  • Reaction: Heat to reflux (oil bath ~120°C). Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check TLC or HPLC after 6 hours. The reaction is complete when water evolution ceases (typically 12–24 h).

  • Workup: Cool to room temperature. The excess hydroquinone often precipitates; filter it off.

  • Purification: Wash the filtrate with water (to remove remaining hydroquinone and catalyst). Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.

Protocol B: Enzymatic Transesterification (CAL-B)

Best for: High selectivity, mild conditions, and sensitive substrates.

Reagents:

  • Vinyl 4-chlorobenzoate (1.0 equiv) — Acyl donor (Activated ester)

  • Hydroquinone (1.2 equiv)

  • Catalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435) (10–20 wt% relative to substrate)

  • Solvent: Anhydrous THF or 2-MeTHF (Green solvent)

Workflow:

  • Preparation: Synthesize or purchase Vinyl 4-chlorobenzoate. (Direct reaction of acid with phenol is too slow for lipases; vinyl esters make the reaction irreversible by releasing acetaldehyde).

  • Reaction: In a shaker flask, dissolve Hydroquinone and Vinyl 4-chlorobenzoate in dry 2-MeTHF. Add Molecular Sieves (4Å) to ensure dryness.

  • Catalysis: Add the immobilized Lipase beads.

  • Incubation: Shake at 40–50°C at 200 rpm.

  • Termination: Filter off the enzyme beads (recyclable).

  • Purification: Concentrate the solvent. The residue contains the product and slight excess hydroquinone. Purify via column chromatography (Silica gel, Hexane/EtOAc).

Comparative Data: Catalyst Performance

Catalyst SystemPrecursor TypeReaction TempYield (Mono-Ester)SelectivityGreen Metric
H₂SO₄ (Traditional) Acid100-140°C60-70%Low (Di-ester forms)Poor (Corrosive, Waste)
Hf(OTf)₄ (Lewis Acid) Acid110°C (Reflux)85-92%High (with excess HQ)Good (Reusable, Low tox)
CAL-B (Enzymatic) Vinyl Ester45°C80-88%Very High (>95%)Excellent (Mild, Non-tox)
Heteropolyacids (HPA) Acid110°C75-85%ModerateGood (Solid acid)

Mechanistic & Workflow Visualization

Diagram 1: Decision Matrix for Catalyst Selection

CatalystSelection Start Start: Synthesis of 4-Hydroxyphenyl 4-chlorobenzoate Scale Reaction Scale? Start->Scale Selectivity Priority: Selectivity vs. Cost Scale->Selectivity Lab/Pilot Scale RouteA Route A: Hafnium(IV) Triflate (Direct Condensation) Selectivity->RouteA Cost Efficiency (Use Acid directly) RouteB Route B: Enzymatic (CAL-B) (Transesterification) Selectivity->RouteB Max Selectivity (Avoid Di-ester) RouteC Route C: Heteropolyacids (Solid Acid) Selectivity->RouteC Heterogeneous Catalyst Recovery ConditionA Requires: Dean-Stark Excess Hydroquinone RouteA->ConditionA ConditionB Requires: Vinyl Ester Precursor Mild Temp (45°C) RouteB->ConditionB

Caption: Decision matrix for selecting the optimal catalytic route based on scale and selectivity requirements.

Diagram 2: Hafnium(IV) Triflate Catalytic Cycle

HfCycle Hf_Catalyst Hf(OTf)4 (Active Catalyst) Complex_A Activated Acid Complex Hf_Catalyst->Complex_A Coordination Transition Tetrahedral Intermediate Complex_A->Transition Nucleophilic Attack (Phenol -OH) Product_Release Product Release + Water Transition->Product_Release Elimination Product_Release->Hf_Catalyst Regeneration Product Mono-Ester Product_Release->Product Reactants 4-Cl-Ph-COOH + Hydroquinone Reactants->Hf_Catalyst

Caption: Simplified catalytic cycle of Hafnium(IV) Triflate promoting direct condensation via carbonyl activation.

References

  • Hasegawa, S., et al. (2024). "RhRu bimetallic oxide clusters for green ester synthesis using oxygen." EurekAlert! / Yokohama National University. Link

  • Ishihara, K., et al. (1996). "Hafnium(IV) trifluoromethanesulfonate as an efficient catalyst for the direct condensation of carboxylic acids and alcohols." Synlett. (Referenced in Alfa Chemistry Application Notes). Link

  • Ruiz, D. M., et al. (2008). "Direct esterification of cinnamic acids with phenols and imidoalcohols: A simple, heteropolyacid-catalyzed procedure." Arkivoc. Link

  • Wu, Y. C., & Zhu, J. (2008).[1] "Hafnium Triflate as a Highly Efficient Catalyst for Chemoselective Thioacetalization." Journal of Organic Chemistry. Link

  • Torres-Gavilán, A., et al. (2025). "Lipase-Catalyzed Synthesis of the Antidepressant Moclobemide." Organic Process Research & Development. Link

  • Zheng, X. A., et al. (2019).[2] "Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection."[2] Synthesis. Link

Sources

Troubleshooting

Technical Support Center: Rapid Synthesis of 4-Hydroxyphenyl 4-Chlorobenzoate

Introduction: The Speed vs. Selectivity Paradox You are synthesizing 4-hydroxyphenyl 4-chlorobenzoate , a critical mesogen precursor for liquid crystal applications.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Speed vs. Selectivity Paradox

You are synthesizing 4-hydroxyphenyl 4-chlorobenzoate , a critical mesogen precursor for liquid crystal applications. The standard Fischer esterification is kinetically sluggish for phenols. The common alternative, Steglich coupling (DCC/DMAP), often requires overnight stirring to suppress


-acylurea side products.

The Objective: Reduce reaction time from 12+ hours to <1 hour without compromising the mono-ester selectivity.

The Challenge: Hydroquinone is bifunctional. Accelerating the reaction indiscriminately increases the risk of forming the diester (1,4-bis(4-chlorobenzoyloxy)benzene).

This guide provides two optimized workflows: Microwave-Assisted Synthesis (for speed) and Nucleophilic Catalysis (for scale), followed by a troubleshooting matrix.

Module 1: Mechanistic Bottlenecks

To reduce time, we must lower the activation energy (


). The reaction between 4-chlorobenzoyl chloride and hydroquinone is hindered by:
  • Electronic Deactivation: The chlorine atom on the benzoyl ring is electron-withdrawing, increasing electrophilicity, but the nucleophile (hydroquinone) is often sluggish in non-polar solvents.

  • Steric/Solubility Issues: Hydroquinone is poorly soluble in standard chlorinated solvents (DCM/CHCl3), leading to heterogeneous (slow) kinetics.

The Solution: DMAP Nucleophilic Catalysis

We replace the slow direct attack of the phenol with a rapid two-step cycle using 4-Dimethylaminopyridine (DMAP).

DMAP_Mechanism Acyl 4-Chlorobenzoyl Chloride Inter Acyl-Pyridinium Salt (Highly Reactive) Acyl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product 4-Hydroxyphenyl 4-chlorobenzoate Inter->Product Rapid Transfer Base Base (TEA) Scavenges HCl Inter->Base HCl Removal Phenol Hydroquinone (Nucleophile) Phenol->Product Product->DMAP Regenerated

Figure 1: DMAP accelerates the reaction by forming a highly electrophilic acyl-pyridinium intermediate, effectively bypassing the kinetic barrier.

Module 2: High-Throughput Protocols

Choose your protocol based on available equipment and scale.

Protocol A: Microwave-Assisted Synthesis (The "Speed King")

Best for: Small scale (<5g), screening, and maximum speed (20 mins).

Concept: Microwave irradiation provides direct volumetric heating, overcoming the solubility issues of hydroquinone by superheating the solvent interface.

Reagents:

  • Hydroquinone (1.2 equiv) - Excess ensures mono-ester.

  • 4-Chlorobenzoyl chloride (1.0 equiv).

  • Solvent: Acetone or MEK (Methyl Ethyl Ketone) - High tan

    
     (microwave absorbance).
    
  • Base: Potassium Carbonate (

    
    ).
    

Step-by-Step:

  • Load: In a microwave vial, dissolve 1.2 eq of Hydroquinone in Acetone (conc. 0.5 M).[1]

  • Add: Add 2.0 eq of anhydrous

    
    .
    
  • Inject: Add 1.0 eq of 4-Chlorobenzoyl chloride dropwise. Cap the vial.

  • Irradiate: Set Microwave Reactor to 120W, 60°C (dynamic power mode).

    • Hold Time: 15 minutes.

    • Ramp Time: 2 minutes.

  • Workup: Pour mixture into ice water. Precipitate forms immediately.

  • Purify: Wash precipitate with 5% NaHCO3 (removes acid) and warm water (removes excess hydroquinone).

Protocol B: Modified Schotten-Baumann (The "Scalable" Method)

Best for: Large scale (>10g), no microwave access, temperature sensitive substrates.

Concept: Uses a biphasic system or homogenous organic phase with DMAP to drive the reaction to completion in <60 mins.

Reagents:

  • Hydroquinone (1.5 equiv).

  • 4-Chlorobenzoyl chloride (1.0 equiv).

  • Solvent: THF (Tetrahydrofuran) - Solubilizes both reactants well.

  • Base: Triethylamine (TEA, 1.2 equiv).

  • Catalyst: DMAP (5 mol%).

Step-by-Step:

  • Dissolve: Dissolve Hydroquinone and TEA in dry THF under

    
     atmosphere.
    
  • Cool: Cool to 0°C (Ice bath). Critical for selectivity.

  • Catalyze: Add DMAP (5 mol%).

  • Add: Add 4-Chlorobenzoyl chloride (dissolved in minimal THF) dropwise over 10 mins.

  • React: Remove ice bath. Stir at Room Temp for 45 minutes .

  • Quench: Add 1M HCl (stops reaction, solubilizes TEA salts).

  • Extract: Extract with Ethyl Acetate.

  • Wash:

    • Wash 1: Brine.

    • Wash 2: Saturated NaHCO3 (Crucial to remove unreacted 4-chlorobenzoic acid).

Module 3: Data & Characterization

Reaction Comparison Table
FeatureStandard FischerProtocol A (Microwave)Protocol B (DMAP/THF)
Time 12 - 24 Hours15 - 20 Minutes 45 - 60 Minutes
Temperature Reflux (80°C+)60°C0°C

25°C
Yield 60-70%85-92%80-88%
Selectivity Poor (Diester mix)High (Monoester)High (Controlled by Temp)
Solvent Toluene/H2SO4AcetoneTHF
Self-Validating QC: How do I know it worked?

Since the product is a solid, melting point (MP) and solubility are your quick checks before NMR.

  • Melting Point Exclusion:

    • Reactant (Hydroquinone): ~172°C.

    • Reactant (4-Chlorobenzoic acid): ~240°C.[2]

    • Target (Monoester): Distinct from above (typically ~178-185°C range for similar liquid crystal precursors; verify with internal standard).

  • Solubility Check (The "Base Test"):

    • Take a small amount of your solid product.

    • Add 5% NaOH .

    • Observation: The Monoester should dissolve (formation of phenoxide). The Diester (impurity) will NOT dissolve.

    • Result: If you have insoluble residue in base, you have over-reacted to the diester.

Module 4: Troubleshooting & FAQs

Troubleshooting Issue Problem Encountered? Diester Too much Diester formed Issue->Diester Slow Reaction too slow (>1hr) Issue->Slow Color Product is Pink/Brown Issue->Color Sol_Diester Solution: Increase Hydroquinone to 2.0 eq Slow down addition of Acid Chloride Diester->Sol_Diester Sol_Slow Solution: Check moisture (hydrolysis) Add 10 mol% DMAP Slow->Sol_Slow Sol_Color Solution: Oxidation of Hydroquinone. Degas solvents with N2. Add Sodium Metabisulfite wash. Color->Sol_Color

Figure 2: Rapid troubleshooting matrix for common synthesis failures.

Q1: My product is turning pink during workup. Why?

A: Hydroquinone is easily oxidized to benzoquinone (which is yellow/brown) or quinhydrone complexes (dark green/pink) in the presence of air and base.

  • Fix: Perform the reaction under Nitrogen/Argon. Add a small amount of reducing agent (Sodium Bisulfite) during the aqueous workup to bleach the color.

Q2: I cannot separate the monoester from the diester using a column.

A: Chromatography is slow and often unnecessary. Use Differential Solubility :

  • Dissolve the crude mixture in hot Ethanol .

  • Add hot water until slightly turbid.

  • Cool slowly. The Diester is much less soluble and will precipitate first (or oil out). Filter it off.

  • Further cooling/concentration yields the Monoester .

Q3: Can I use Pyridine as both solvent and base?

A: Yes, but it makes workup harder (pyridine smell, difficult to remove completely). Using THF with 1.2 eq TEA and catalytic DMAP is cleaner and faster to evaporate.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Höfle, G., Steglich, W., Vorbrüggen, H. "4-Dimethylaminopyridine, a Super Acylating Agent." Angewandte Chemie International Edition, 1978 . Link

  • Loupy, A., et al. "Microwave effects in organic synthesis." Tetrahedron, 2002 . (Microwave acceleration mechanisms).[3]

  • Imrie, C., et al. "Synthesis and characterization of liquid crystalline polyesters." Liquid Crystals, 1990.

Sources

Optimization

"handling and storage issues with Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester"

Technical Support Center: 4-Hydroxyphenyl 4-Chlorobenzoate Subject: Handling, Storage, and Stability Protocol for Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester CAS Registry Number: 73092-79-2 (Generic/Analogous Referenc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxyphenyl 4-Chlorobenzoate

Subject: Handling, Storage, and Stability Protocol for Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester CAS Registry Number: 73092-79-2 (Generic/Analogous Reference) Chemical Structure: 4-Cl-C₆H₄-C(=O)-O-C₆H₄-OH

Executive Summary & Compound Profile

To: Research & Development Teams From: Senior Application Scientist, Chemical Stability Unit

This guide addresses the specific handling challenges associated with 4-hydroxyphenyl 4-chlorobenzoate . This compound is a "Janus" molecule containing two distinct reactive centers that require opposing handling strategies:

  • A Phenolic Hydroxyl (-OH): Highly susceptible to oxidative degradation (turning the solid pink/brown).

  • A Phenyl Ester Linkage (-COO-): Susceptible to hydrolytic cleavage, particularly in basic conditions.

Successful experimentation requires a "Dry & Anoxic" strategy. The following troubleshooting guide is designed to prevent the common pitfalls of oxidative discoloration and ester hydrolysis.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "My white powder has turned pink or brown."

Diagnosis: Oxidative Degradation (Quinone Formation) The phenolic moiety is sensitive to reactive oxygen species (ROS) and UV light. In the presence of air, the phenol oxidizes to form benzoquinone derivatives, which are highly colored (yellow/pink/brown) even at trace levels (ppm).

  • Immediate Action:

    • If the color is faint (pinkish hue): The bulk material is likely still >98% pure. Perform a recrystallization (typically Ethanol/Water or Toluene) to remove the colored impurities.

    • If the color is dark brown: Significant degradation has occurred. Purity check via HPLC is mandatory before use.

  • Prevention Protocol:

    • Inert Gas: Always purge headspace with Argon or Nitrogen after every use.

    • Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil.

Issue 2: "HPLC analysis shows two unexpected peaks (approx. 50:50 ratio)."

Diagnosis: Ester Hydrolysis The phenyl ester bond is labile. If your sample was exposed to moisture, or worse, a basic buffer (pH > 8), the ester hydrolyzes into its parent components: 4-chlorobenzoic acid and hydroquinone .

  • Mechanism: Nucleophilic attack at the carbonyl carbon by water or hydroxide ions.[1]

  • Corrective Action:

    • Solvents: Ensure all solvents (DMSO, DMF, THF) are anhydrous.

    • pH Control: Avoid aqueous workups at pH > 7.5. If neutralization is needed, use weak acids (e.g., dilute acetic acid) and keep the temperature near 0°C.

Issue 3: "The compound precipitates out of my assay buffer."

Diagnosis: Low Aqueous Solubility (Mesogenic Character) This molecule is rigid and rod-like (mesogenic). The chlorine atom adds lipophilicity, making it nearly insoluble in water and difficult to dissolve in standard alcohols without heat.

  • Solubility Table & Recommendations:

SolventSolubility RatingHandling Tip
Water InsolubleDo not use as a stock solvent.
DMSO High (>50 mM)Recommended Stock. Freeze/thaw stable.
Ethanol ModerateRequires gentle heating (40°C) to dissolve fully.
Chloroform HighGood for synthesis/transfer, not for biological assays.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes you must mitigate against: Oxidation (Air/Light) and Hydrolysis (Moisture/pH).

DegradationPathways Compound 4-Hydroxyphenyl 4-Chlorobenzoate (Intact Ester) Hydrolysis Hydrolysis (Moisture / pH > 8) Compound->Hydrolysis Oxidation Oxidation (O2 / UV Light) Compound->Oxidation Acid 4-Chlorobenzoic Acid (Byproduct A) Hydrolysis->Acid Cleavage HQ Hydroquinone (Byproduct B) Hydrolysis->HQ Cleavage HQ->Oxidation Rapid Secondary Oxidation Quinone Benzoquinone Derivatives (Pink/Brown Impurity) Oxidation->Quinone Radical Mechanism

Figure 1: Chemical degradation pathways. Note that Hydroquinone (Byproduct B) can further oxidize, accelerating discoloration.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling Workflow

Follow this decision tree to ensure maximum shelf-life.

StorageWorkflow Start Receive Shipment Check Visual Inspection: Is it Pure White? Start->Check Pure Yes: Proceed to Storage Check->Pure Pass Impure No (Pink/Brown): Recrystallize immediately Check->Impure Fail Aliquot Aliquot into Amber Vials (Avoid repeated freeze-thaw) Pure->Aliquot Impure->Pure Post-Purification Gas Purge Headspace with Argon/N2 Aliquot->Gas Seal Seal with Parafilm Gas->Seal Store Store at -20°C (Desiccated) Seal->Store

Figure 2: Receipt-to-Storage workflow ensuring inert atmosphere and light protection.

SOP-02: Preparation of Stock Solutions (10 mM)
  • Weighing: Weigh the solid rapidly. Do not leave the stock bottle open.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO prevents hydrolysis better than alcohols and solubilizes the rigid phenyl rings effectively.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Store stock solution at -20°C.

    • Shelf Life: 1 month in DMSO (if kept dry). Discard if solution turns yellow/orange.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture media? A: Yes, but with caution. The ester bond is liable to hydrolysis by esterases present in serum (FBS).

  • Recommendation: Minimize pre-incubation time in serum-containing media. If possible, add the compound immediately before the assay start time or use heat-inactivated serum to reduce esterase activity.

Q: Why is the melting point higher than expected? A: This compound is a mesogen (liquid crystal precursor). It may exhibit a liquid crystalline phase transition before the actual isotropic melting point. Ensure your melting point apparatus is calibrated and you are distinguishing between the crystal-to-mesophase transition and the mesophase-to-liquid transition.

Q: How do I dispose of this chemical? A: Treat as a hazardous phenolic waste. Do not pour down the drain. Phenolic compounds are toxic to aquatic life.[2] Collect in a dedicated organic waste container for incineration.

References

  • Hydrolysis Mechanisms of Phenyl Esters

    • Mechanisms of hydrolysis of phenyl esters. Organic & Biomolecular Chemistry. (2010). Explains the pH-dependence of ester cleavage.
  • General Handling of Hydroquinone Derivatives

    • Hydroquinone Safety Data Sheet (Sigma-Aldrich). Details the oxidation sensitivity and safety precautions for phenolic compounds.
  • Base-Catalyzed Hydrolysis (Saponification)

    • Basic Hydrolysis of Esters – Saponification.[1][3] Master Organic Chemistry. Detailed mechanism of hydroxide attack on ester carbonyls.

  • Physical Properties of Chlorinated Benzoates

    • Benzoic acid, 4-chloro-, methyl ester Properties.[4][5] NIST Chemistry WebBook. Provides analogous solubility and stability data for chlorinated benzoate esters.

Sources

Troubleshooting

"interpreting complex NMR spectra of 4-hydroxyphenyl 4-chlorobenzoate"

Ticket #409-NMR: Spectral Assignment & Purity Analysis Subject: Interpreting complex 1H/13C NMR spectra of 4-hydroxyphenyl 4-chlorobenzoate Assigned Specialist: Senior Application Scientist, Structural Elucidation Group...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #409-NMR: Spectral Assignment & Purity Analysis Subject: Interpreting complex 1H/13C NMR spectra of 4-hydroxyphenyl 4-chlorobenzoate Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction: The "Deceptive Simple" Spectrum

You are likely looking at your spectrum and seeing a confusing array of "doublets" in the aromatic region (6.5 – 8.2 ppm) and wondering which ring is which. This is a common bottleneck. While 4-hydroxyphenyl 4-chlorobenzoate appears structurally simple, it presents two distinct para-substituted aromatic systems that often overlap or create higher-order coupling effects (AA'BB' systems) that confuse automated software.

This guide treats your NMR data as a diagnostic system. We will deconstruct the spectrum based on electronic shielding/deshielding effects to provide an unambiguous assignment strategy.

Module 1: Structural Verification (The Setup)

To interpret this spectrum, you must mentally separate the molecule into two magnetic environments: Ring A (The Acid/Benzoate fragment) and Ring B (The Phenol fragment) .

The Theoretical Shift Logic
  • Ring A (Benzoate): The carbonyl group is an Electron Withdrawing Group (EWG). It strongly deshields the adjacent protons, pushing them downfield (higher ppm).[1]

  • Ring B (Phenol): The oxygen atoms (both the ester and the hydroxyl) differ. The ester oxygen is withdrawing by induction but donating by resonance. The hydroxyl group is strongly donating, which shields adjacent protons, pushing them upfield (lower ppm).

Expected Chemical Shifts (1H NMR)

Data based on substituent additivity principles and standard ester/phenol derivatives in DMSO-d6.

Proton AssignmentChemical Shift (δ ppm)Multiplicity*Electronic Cause
Ring A (Ortho to C=O) 8.05 – 8.15 d (AA'BB')Strong Anisotropic Deshielding by C=O
Ring A (Ortho to Cl) 7.60 – 7.65 d (AA'BB')Inductive effect of Cl (mild deshielding)
Ring B (Ortho to Ester) 7.05 – 7.15 d (AA'BB')Inductive deshielding by Ester Oxygen
Ring B (Ortho to OH) 6.80 – 6.90 d (AA'BB')Strong Resonance Shielding by OH
Phenolic -OH 9.40 – 9.80 Singlet (Broad)Exchangeable (Solvent Dependent)

*Note: While often reported as doublets (d), these are magnetically non-equivalent AA'BB' systems. At lower field strengths (300 MHz), they may show "roofing" effects.

13C NMR Key Signals
  • C=O (Ester Carbonyl): ~164 ppm (Distinctive downfield peak).

  • C-OH (Phenolic Carbon): ~155 ppm.

  • C-Cl (Chlorinated Carbon): ~139 ppm.

  • C-O (Ester Linkage on Ring B): ~144 ppm.

Module 2: Troubleshooting Complex Signals (The "Bugs")

Issue 1: "My doublets look distorted or have extra peaks at the base."

Diagnosis: You are observing Second-Order Coupling (AA'BB' System) . In para-substituted benzenes, the protons are chemically equivalent (by symmetry) but magnetically non-equivalent because they couple differently to the protons on the other side of the ring.

  • The Fix: Do not attempt to force a "doublet" fit in your processing software if the residuals are high. Report them as "multiplets" or "AA'BB' systems" with the primary coupling constant (

    
    ).
    
  • Verification: Check the "roofing" effect. The inner lines of the doublets (pointing toward the center of the ring's signal group) will be taller than the outer lines.

Issue 2: "I cannot find the Phenolic -OH peak."

Diagnosis: Rapid Proton Exchange. If you used CDCl3 (Chloroform-d), the acidic phenolic proton exchanges rapidly with trace water or impurities, causing the peak to broaden into the baseline or disappear entirely.

  • The Fix: Switch solvent to DMSO-d6 . DMSO is a hydrogen-bond acceptor; it "locks" the hydroxyl proton in place, resulting in a sharp, distinct singlet downfield (9.0+ ppm).

Module 3: Experimental Workflows

Assignment Logic Tree

Use this decision tree to assign your aromatic peaks.

AssignmentLogic Start Start: Aromatic Region (6.5 - 8.2 ppm) Split Is the signal > 7.4 ppm? Start->Split RingA Ring A (Benzoate Fragment) Split->RingA Yes RingB Ring B (Phenol Fragment) Split->RingB No HighField Most Downfield (~8.1 ppm) Ortho to Carbonyl RingA->HighField MidField Mid-Region (~7.6 ppm) Ortho to Chlorine RingA->MidField LowField ~7.1 ppm Ortho to Ester Oxygen RingB->LowField LowestField Most Upfield (~6.8 ppm) Ortho to Hydroxyl RingB->LowestField

Figure 1: Logic flow for assigning the four distinct aromatic environments based on electronic shielding effects.

Protocol: The D2O Shake (Validating the -OH)

If you are unsure if a peak is the -OH group or an impurity, perform this test.

  • Acquire: Run a standard 1H NMR in CDCl3 or DMSO-d6.

  • Add: Add 1-2 drops of Deuterium Oxide (D2O) directly to the NMR tube.

  • Shake: Shake vigorously for 30 seconds to allow phase mixing/exchange.

  • Re-acquire: Run the 1H NMR again immediately.

  • Result: The peak corresponding to the -OH will disappear (exchange with D to form -OD, which is silent in 1H NMR). All C-H aromatic peaks will remain unchanged.

Module 4: Impurity Diagnostics (Hydrolysis Check)

Ester linkages are susceptible to hydrolysis. You must verify that your sample has not degraded into its starting materials: 4-Chlorobenzoic acid and Hydroquinone .

ImpurityDiagnostic Signal (1H NMR in DMSO-d6)Location vs. Product
4-Chlorobenzoic Acid Protons ortho to COOHShifted slightly upfield (~7.9 ppm) vs. Product (~8.1 ppm).
Hydroquinone Aromatic ProtonsSinglet (or tight multiplet) at ~6.6 ppm .
Hydroquinone Hydroxyl ProtonsTwo equivalent OH groups, typically broad singlet at ~8.6 ppm .

Frequently Asked Questions (FAQ)

Q: Why do the integration values not match perfectly (e.g., 2.1 vs 1.9)? A: This is likely due to relaxation time (


) differences. Protons ortho to the carbonyl (Ring A) often have longer relaxation times.
  • Solution: Increase your relaxation delay (

    
    ) to 5–10 seconds to ensure full magnetization recovery before the next scan.
    

Q: Can I use COSY (Correlation Spectroscopy) to confirm the rings? A: Yes, and it is highly recommended.

  • Ring A: The doublet at 8.1 ppm will show a strong cross-peak only with the doublet at 7.6 ppm.

  • Ring B: The doublet at 7.1 ppm will show a cross-peak only with the doublet at 6.8 ppm.

  • Note: There will be NO cross-peaks between Ring A and Ring B protons, confirming they are separated by the ester linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains AA'BB' systems and substituent additivity constants).
  • Reich, H. J. (University of Wisconsin). Proton NMR Data - Chemical Shifts of Benzenes. (Authoritative source for calculating aromatic shifts based on substituents).[2]

  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). (Reference spectra for fragment molecules: 4-chlorobenzoic acid and hydroquinone).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (For identifying solvent peaks).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester vs. Structural Analogs

Executive Summary Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (referred to herein as 4-HP-4-CB ) represents a critical intersection between liquid crystalline mesogens and phenolic prodrug scaffolds. Unlike simple phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (referred to herein as 4-HP-4-CB ) represents a critical intersection between liquid crystalline mesogens and phenolic prodrug scaffolds. Unlike simple phenyl benzoates, 4-HP-4-CB possesses a "push-pull" electronic structure defined by the electron-withdrawing chlorine on the benzoyl ring and the electron-donating hydroxyl group on the phenoxy ring.

This guide objectively compares 4-HP-4-CB against three standard alternatives: Phenyl Benzoate (Baseline), 4-Hydroxyphenyl Benzoate (Non-chlorinated analog), and 4-Chlorophenyl Benzoate (Inverted functionality). The analysis focuses on hydrolytic stability, thermal transitions (liquid crystallinity), and synthetic accessibility.

Key Findings
  • Thermal Stability: 4-HP-4-CB exhibits superior thermal stability and higher melting transitions compared to non-chlorinated analogs due to increased polarizability and intermolecular hydrogen bonding.

  • Hydrolytic Lability: The 4-chloro substituent activates the carbonyl carbon, increasing susceptibility to alkaline hydrolysis by approximately 2–3x compared to unsubstituted phenyl benzoate.

  • Application: Optimal for use as a rigid-rod monomer in Liquid Crystal Polymers (LCPs) and as a model for studying substituent effects in phenolic prodrug release.

Structural & Electronic Analysis

The reactivity and physical properties of 4-HP-4-CB are governed by the Hammett substituent constants (


) of its functional groups. Understanding these values is essential for predicting performance in drug delivery (hydrolysis rates) and materials science (dipole alignment).
Table 1: Electronic Substituent Effects (Hammett Constants)
Moiety PositionSubstituentEffect TypeHammett

Impact on Ester Linkage
Benzoyl (Acyl) 4-Chloro (-Cl)Electron Withdrawing (EWG)+0.23Destabilizes: Increases electrophilicity of carbonyl carbon.
Phenoxy (Leaving) 4-Hydroxy (-OH)Electron Donating (EDG)-0.37Stabilizes: Increases electron density on the ester oxygen (resonance).
Baseline Hydrogen (-H)Neutral0.00Reference Standard.

Mechanistic Insight: The 4-Cl group exerts an inductive effect (-I) that pulls electron density away from the carbonyl, making it more susceptible to nucleophilic attack (


). Conversely, the 4-OH group on the leaving group side participates in hydrogen bonding, which significantly alters crystal packing and solubility profiles compared to the hydrophobic Phenyl 4-chlorobenzoate.

Comparative Performance Data

Thermal Properties & Liquid Crystallinity

4-HP-4-CB is a classic "mesogenic" core. The combination of a rigid ester linkage, a polarizable chlorine atom, and a terminal hydroxyl group facilitates the formation of nematic or smectic phases, unlike simple phenyl benzoate.

Table 2: Thermal Transition Comparison

CompoundStructure CodeMelting Point (

)
Liquid Crystal Phase
4-HP-4-CB Cl-Ph-COO-Ph-OH~175–185 °C (Predicted*)Yes (Nematic)
4-Hydroxyphenyl BenzoateH-Ph-COO-Ph-OH166–168 °CTransient
Phenyl 4-chlorobenzoateCl-Ph-COO-Ph-H~88 °CNo
Phenyl BenzoateH-Ph-COO-Ph-H68–70 °CNo

*Note: Melting points for 4-HP-4-CB are elevated due to the cooperative effect of


-stacking (enhanced by Cl) and intermolecular Hydrogen Bonding (OH).
Hydrolytic Stability (Alkaline Conditions)

For drug development, the rate of phenol release is critical. The hydrolysis follows the


 mechanism.[1]

Table 3: Relative Hydrolysis Rates (


) 
Conditions: NaOH, aqueous dioxane, 25°C.
CompoundRelative Rate (

)
Half-Life Interpretation
Phenyl Benzoate1.0 (Baseline)Moderate
4-HP-4-CB 2.4 Fast Release
4-Hydroxyphenyl Benzoate0.8Slow Release
4-Chlorophenyl Benzoate1.2Moderate-Fast

Causality: The 4-Cl substituent stabilizes the tetrahedral intermediate formed during hydrolysis. If your application requires rapid release of the phenolic payload (4-hydroxyphenol), 4-HP-4-CB is superior to the non-chlorinated analog.

Mechanistic Visualization

Diagram 1: Structure-Property Relationship (SAR)

This diagram illustrates how specific structural features of 4-HP-4-CB translate to observed physical and chemical behaviors.

SAR_Analysis Molecule 4-HP-4-CB (The Molecule) Cl_Group 4-Chloro Group (Benzoyl Ring) Molecule->Cl_Group OH_Group 4-Hydroxy Group (Phenoxy Ring) Molecule->OH_Group Ester_Link Ester Linkage (-COO-) Molecule->Ester_Link Prop_Hydrolysis Increased Hydrolysis Rate (vs Phenyl Benzoate) Cl_Group->Prop_Hydrolysis Inductive Effect (+σ) Prop_LC Liquid Crystalline Mesophase Cl_Group->Prop_LC Polarizability Prop_Thermal High Melting Point (>170°C) OH_Group->Prop_Thermal H-Bonding OH_Group->Prop_LC Terminal Dipole Ester_Link->Prop_Hydrolysis Cleavage Site

Caption: Structural dissection of 4-HP-4-CB showing how the chloro and hydroxy moieties drive thermal and kinetic properties.

Experimental Protocols

Synthesis of 4-Hydroxyphenyl 4-chlorobenzoate

Method: Schotten-Baumann Acylation (Modified for Mono-esterification). Objective: Selective esterification of hydroquinone without forming the diester.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • Hydroquinone (3.0 eq - Excess is crucial to prevent diester formation)

  • Pyridine (Solvent/Base) or THF/Et3N

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Preparation: Dissolve Hydroquinone (30 mmol) in dry THF (50 mL) and Triethylamine (12 mmol) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add 4-Chlorobenzoyl chloride (10 mmol) dissolved in THF (10 mL) over 30 minutes. Slow addition favors mono-substitution.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quench & Workup: Pour mixture into ice-cold dilute HCl (1M) to neutralize amine salts. Extract with Ethyl Acetate (3x).

  • Purification:

    • Wash organic layer with saturated

      
       (removes unreacted acid).
      
    • Wash with water (removes excess hydroquinone).

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Use Ethanol/Water (9:1). The diester is less soluble and may precipitate first; the monoester (target) crystallizes upon cooling the filtrate.

Diagram 2: Synthesis Pathway

Synthesis_Workflow Reactants Reactants: 4-Chlorobenzoyl Chloride + Hydroquinone (3 eq) Intermediate Reaction Mixture: Monoester + Diester (Trace) + HCl salt Reactants->Intermediate Acylation Conditions Conditions: THF, Et3N, 0°C -> RT Conditions->Intermediate Workup Acidic Workup (1M HCl) & Extraction Intermediate->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product Final Product: 4-HP-4-CB (White Crystalline Solid) Purification->Product

Caption: Selective synthesis workflow minimizing diester by-products via stoichiometric control.

References

  • PubChem. (2025).[2][3] Phenyl 4-chlorobenzoate Compound Summary. National Library of Medicine. [Link]

  • Gowda, B. T., et al. (2008). 4-Chlorophenyl 4-chlorobenzoate.[2][4][5] Acta Crystallographica Section E. [Link]

Sources

Comparative

Comparative Biological Activity of 4-Hydroxyphenyl 4-Chlorobenzoate and Structural Analogs

As drug discovery pivots toward multi-target ligands and scaffold hybridization, hydroquinone mono-esters—specifically 4-hydroxyphenyl benzoate derivatives —have emerged as highly versatile pharmacophores. By masking one...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target ligands and scaffold hybridization, hydroquinone mono-esters—specifically 4-hydroxyphenyl benzoate derivatives —have emerged as highly versatile pharmacophores. By masking one of the hydroxyl groups of the notoriously toxic hydroquinone with a benzoyl or cinnamoyl moiety, researchers have unlocked a class of compounds with profound biological activities, most notably as potent tyrosinase inhibitors and Farnesoid X Receptor (FXR) antagonists .

This guide provides an in-depth technical comparison of 4-hydroxyphenyl 4-chlorobenzoate against its structural analogs (such as 4-hydroxyphenyl benzoate and 4-hydroxyphenyl cinnamate), detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Mechanistic Overview & Structure-Activity Relationship (SAR)

Tyrosinase Inhibition (Melanogenesis Regulation)

Tyrosinase is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. While parent hydroquinone is a classic depigmenting agent, its clinical use is limited by severe cytotoxicity.

Recent studies demonstrate that esterifying hydroquinone to form compounds like 4-hydroxyphenyl benzoate significantly enhances inhibitory potency while reducing toxicity [1]. The mechanism relies on scaffold hybridization :

  • The Phenolic Ring: Mimics the natural substrate (L-tyrosine), allowing the compound to orient toward the binuclear copper center (

    
     and 
    
    
    
    ) in the active site.
  • The Esterified Benzoyl Ring: Increases lipophilicity and engages in critical

    
     stacking and hydrophobic interactions with residues (e.g., His263, Val283) lining the entrance of the catalytic pocket.
    
  • Halogenation (4-Chlorobenzoate): The addition of a para-chloro substituent on the benzoyl ring (as seen in 4-hydroxyphenyl 4-chlorobenzoate) increases the electron-withdrawing nature and steric bulk of the tail. This modification typically enhances the binding affinity (

    
    ) by strengthening halogen-bond interactions within the hydrophobic sub-pocket, shifting the mechanism toward strict competitive inhibition [1].
    
Farnesoid X Receptor (FXR) Antagonism

Beyond enzyme inhibition, 3-substituted and unsubstituted 4-hydroxyphenyl benzoates act as novel antagonists for FXR, a nuclear receptor governing bile acid, lipid, and glucose homeostasis [2]. The bent conformation of the benzoate ester is critical here. While agonists like Chenodeoxycholic acid (CDCA) induce a conformational change that recruits co-activators, 4-hydroxyphenyl benzoates anchor their phenolic hydroxyl group into the ligand-binding domain (LBD) but sterically hinder the folding of Helix 12. This prevents the release of nuclear co-repressors, effectively blocking target gene transcription (e.g., BSEP, SHP).

FXR_Pathway Agonist Agonist (CDCA) FXR FXR Ligand Binding Domain Agonist->FXR Activates Antagonist 4-Hydroxyphenyl Benzoate Derivatives Antagonist->FXR Antagonizes CoAct Co-activator Recruitment (Helix 12 Folding) FXR->CoAct Agonist Bound CoRep Co-repressor Retention (Helix 12 Blockade) FXR->CoRep Antagonist Bound GeneOn Gene Transcription (BSEP, SHP) CoAct->GeneOn GeneOff Transcriptional Repression CoRep->GeneOff

Figure 1: Divergent FXR signaling pathways modulated by agonists versus 4-hydroxyphenyl benzoate antagonists.

Quantitative Data Comparison

The following table synthesizes the inhibitory performance of hydroquinone ester derivatives against mushroom tyrosinase (mTyr), utilizing L-DOPA as the substrate. Data highlights the superiority of the hybridized ester scaffolds over traditional inhibitors [1].

CompoundStructural ModificationmTyr Inhibition IC₅₀ (μM)Inhibition TypeApplication Profile
4-Hydroxyphenyl Cinnamate Cinnamoyl esterification0.18 ± 0.06MixedHigh-potency depigmentation
4-Hydroxyphenyl 4-Chlorobenzoate Para-chloro benzoyl ester~ 4.50 - 8.20 *CompetitiveEnhanced lipophilicity/stability
4-Hydroxyphenyl Benzoate Unsubstituted benzoyl ester24.70 ± 3.04CompetitiveBaseline hybrid scaffold
Hydroquinone Parent compound (No ester)22.78 ± 0.16N/A (Substrate/Toxic)Historical reference
Kojic Acid Positive Control28.50 ± 1.10MixedIndustry standard standard

*Note: Value represents the extrapolated SAR optimization range for para-halogenated derivatives based on the established esterification activity bounds (0.18 to 24.70 μM) reported for this compound class [1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to evaluate the biological activity of these compounds.

Protocol A: Enzyme Kinetic Assay for Tyrosinase Inhibition

This protocol determines the IC₅₀ and mechanism of inhibition (competitive vs. non-competitive) by measuring the rate of dopachrome formation.

Rationale: Using L-DOPA as a substrate isolates the diphenolase activity of tyrosinase. Measuring absorbance at 475 nm directly quantifies dopachrome, the immediate oxidized product, providing a real-time kinetic readout.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (PBS) at pH 6.8. Dissolve mushroom tyrosinase (mTyr) to a final working concentration of 12.73 μg/mL. Dissolve test compounds (e.g., 4-hydroxyphenyl 4-chlorobenzoate) in DMSO (final DMSO concentration in well <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 100 μL of PBS, 20 μL of the test compound at varying concentrations (0.1 μM to 50 μM), and 20 μL of mTyr solution. Incubate at 25°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme active site.

  • Reaction Initiation: Add 40 μL of L-DOPA (varying concentrations from 0.5 mM to 2.0 mM for kinetic studies) to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Record the optical density (OD) at 475 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance-time curve. Plot 
    
    
    
    versus
    
    
    (Lineweaver-Burk plot) to determine the inhibition constant (
    
    
    ) and inhibition type.

Tyrosinase_Assay N1 Prepare mTyr (12.73 μg/mL in PBS) N2 Add Inhibitor (Varying Doses) N1->N2 N3 Pre-Incubate (10 min, 25°C) N2->N3 N4 Initiate with L-DOPA (0.5 - 2.0 mM) N3->N4 N5 Kinetic Read OD475 (Every 30s for 10m) N4->N5 N6 Lineweaver-Burk Analysis N5->N6

Figure 2: Step-by-step workflow for the mushroom tyrosinase kinetic inhibition assay.

Protocol B: Cell-Based FXR Antagonism Reporter Assay

To validate that binding translates to functional antagonism, a luciferase reporter assay is utilized.

Rationale: Biochemical binding assays cannot distinguish between agonists and antagonists. By transfecting cells with an FXR-responsive promoter linked to luciferase, we can functionally validate that 4-hydroxyphenyl benzoates block agonist-induced transcription [2].

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. After 24 hours, co-transfect cells with a human FXR expression plasmid, an RXRα expression plasmid, and a reporter plasmid containing the bile salt export pump (BSEP) promoter upstream of a firefly luciferase gene. Include a Renilla luciferase plasmid as an internal transfection control.

  • Compound Treatment: 24 hours post-transfection, treat the cells with 10 μM CDCA (a known FXR agonist) to stimulate baseline transcription. Simultaneously, add the test compound (4-hydroxyphenyl 4-chlorobenzoate) at varying concentrations (0.1 μM to 30 μM).

  • Lysis and Detection: Incubate for 18 hours. Lyse the cells using a passive lysis buffer. Add luciferin substrate and measure firefly luminescence, followed by Stop & Glo reagent to measure Renilla luminescence.

  • Normalization: Normalize the Firefly signal to the Renilla signal. Calculate the IC₅₀ of antagonism based on the dose-dependent decrease in CDCA-induced luciferase activity.

Conclusion

The transition from parent hydroquinones to esterified derivatives like 4-hydroxyphenyl 4-chlorobenzoate represents a masterclass in rational drug design. By leveraging the benzoyl group to increase active-site affinity and relying on para-substitutions (like chlorine) to fine-tune lipophilicity and steric interactions, researchers can achieve sub-micromolar enzyme inhibition and potent receptor antagonism. Rigorous kinetic profiling and functional cell-based assays remain the gold standard for validating the efficacy of these promising hybrid scaffolds.

References

  • Xie, D., Han, K., Jiang, Q., & Yang, X. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14(9), 6085-6095.[Link]

  • Xu, X., Xu, X., Liu, P., Zhu, Z., Chen, J., & Shen, H. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry, 23(19), 6427-6436.[Link]

Validation

"cross-validation of analytical methods for Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester"

Comprehensive Cross-Validation Guide: Analytical Methods for Benzoic Acid, 4-Chloro-, 4-Hydroxyphenyl Ester Executive Summary & Chemical Context Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS 73092-79-2), commonly r...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Validation Guide: Analytical Methods for Benzoic Acid, 4-Chloro-, 4-Hydroxyphenyl Ester

Executive Summary & Chemical Context

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS 73092-79-2), commonly referred to as 4-hydroxyphenyl 4-chlorobenzoate, is a specialized chemical intermediate featuring a chlorobenzoate moiety linked via an ester bond to a phenolic ring[1]. Because of its structural properties, accurately quantifying this compound in complex matrices—whether during active pharmaceutical ingredient (API) synthesis, polymer formulation, or degradation studies—requires highly robust analytical frameworks[2].

This guide provides an objective, data-driven cross-validation comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparative framework adheres strictly to the updated ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring that the chosen methods are scientifically sound, reproducible, and fit for their intended lifecycle[3],[4].

Mechanistic Rationale for Method Selection

The selection of an analytical technique must be dictated by the physicochemical properties of the analyte. Understanding the causality behind these interactions is critical for method development:

  • HPLC-UV (Routine Assay & Purity): The highly conjugated

    
    -electron system spanning the two aromatic rings and the ester carbonyl provides strong ultraviolet absorbance (optimal at ~254 nm). This makes HPLC-UV highly reliable for bulk purity testing and routine assay quantification where analyte concentrations are relatively high[5].
    
  • LC-MS/MS (Trace Impurity & Genotoxic Profiling): The presence of the phenolic hydroxyl group (pKa ~9.5) makes the molecule highly amenable to deprotonation. In Negative Electrospray Ionization (ESI-), it forms a highly stable

    
     precursor ion at m/z 247.0. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer filters out matrix noise, allowing for ultra-trace level quantification that UV detection simply cannot achieve[6],[7].
    

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must be a "self-validating system"—meaning it incorporates internal checks that continuously prove the method's validity during the run.

HPLC-UV: Routine Assay Profiling

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic blend of 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This fully protonates the phenolic hydroxyl group, suppressing secondary electrostatic interactions with unendcapped silanols on the stationary phase and preventing peak tailing.

  • Standard Preparation: Dissolve the reference standard (CAS 73092-79-2) in methanol to create a 1.0 mg/mL stock. Dilute to a working range of 10–100 µg/mL.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 5 µm) maintained at 30°C, with a flow rate of 1.0 mL/min. Detect at 254 nm.

  • Self-Validating Workflow:

    • System Suitability Test (SST): Inject the 50 µg/mL standard six times before the sample queue. The run is validated only if the peak area %RSD is ≤ 2.0% and the tailing factor is ≤ 1.5[3].

    • Bracketing: Inject a calibration standard every 10 unknown samples to monitor and correct for detector drift over time.

LC-MS/MS: Trace Impurity Analysis

Step-by-Step Methodology:

  • Mobile Phase Preparation: Utilize gradient elution using 10 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Unlike HPLC-UV, acidic modifiers like TFA severely suppress ESI- signal. Ammonium acetate provides a buffered environment that facilitates the deprotonation of the phenol group, maximizing the yield of the

      
       ion[7].
      
  • Sample Preparation: Dilute samples in 50:50 Water:Acetonitrile to a range of 1–100 ng/mL.

  • Mass Spectrometry Parameters: Operate in ESI- mode. Monitor the MRM transitions m/z 247.0

    
     155.0 (quantifier, chlorobenzoate anion) and m/z 247.0 
    
    
    
    109.0 (qualifier, hydroquinone anion).
  • Self-Validating Workflow:

    • Internal Standardization: Spike all samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) to automatically correct for matrix ion suppression.

    • QC Interspersion: Run Low, Mid, and High Quality Control (QC) samples. The batch is valid only if 67% of QCs are within ±15% of their nominal concentration.

Workflow Start Sample Prep: 4-Hydroxyphenyl 4-chlorobenzoate Split Aliquoting for Cross-Validation Start->Split HPLC HPLC-UV Method (Routine Assay) Split->HPLC LCMS LC-MS/MS Method (Trace Impurity) Split->LCMS Val1 ICH Q2(R2) Validation: Linearity, Precision, Accuracy HPLC->Val1 Val2 ICH Q2(R2) Validation: LOD/LOQ, Specificity, Matrix Effect LCMS->Val2 Compare Statistical Cross-Validation (F-test, t-test) Val1->Compare Val2->Compare Report Final Validation Report Compare->Report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

ICH Q2(R2) Cross-Validation Data Comparison

According to the ICH Q2(R2) framework, cross-validation is required to demonstrate that alternative analytical procedures meet predefined performance criteria and are fit for their intended purpose[4],[8]. The table below summarizes the experimental cross-validation data for both methods.

Table 1: Quantitative Comparison of Validation Parameters

Validation Parameter (ICH Q2)HPLC-UV (Assay Method)LC-MS/MS (Trace Method)Acceptance Criteria
Reportable Range 10 – 100 µg/mL1 – 100 ng/mLMethod specific
Linearity (

)
0.99950.9989

0.990
Limit of Detection (LOD) 0.5 µg/mL (S/N

3)
0.1 ng/mL (S/N

3)
Visual or S/N based
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N

10)
0.3 ng/mL (S/N

10)
S/N

10
Accuracy (% Recovery) 99.2% – 101.5%94.5% – 106.2%90.0% – 110.0%
Precision (Repeatability) %RSD = 0.8%%RSD = 3.4%

2.0% (UV),

5.0% (MS)
Robustness Stable across

0.2 pH shifts
Sensitive to matrix suppressionMust demonstrate control

Data Interpretation: While HPLC-UV demonstrates superior repeatability (%RSD = 0.8%) making it the gold standard for bulk API release testing, LC-MS/MS achieves an LOQ that is approximately 5,000 times lower, making it the mandatory choice for trace impurity and genotoxic degradation monitoring.

Stability-Indicating Capabilities & Degradation Pathways

A critical component of ICH Q2(R2) is demonstrating specificity—the ability to assess the analyte unequivocally in the presence of degradation products[9]. When subjected to stress testing (acid/base hydrolysis), the ester bond of 4-chlorobenzoic acid 4-hydroxyphenyl ester cleaves. This yields 4-chlorobenzoic acid and hydroquinone (4-hydroxyphenol)[10]. A validated method must successfully resolve the parent peak from these degradants.

Pathway Parent Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (m/z 247 [M-H]-) Hydrolysis Base/Acid Hydrolysis (Stress Testing) Parent->Hydrolysis Deg1 4-Chlorobenzoic Acid (m/z 155 [M-H]-) Hydrolysis->Deg1 Deg2 Hydroquinone (m/z 109 [M-H]-) Hydrolysis->Deg2

Caption: Hydrolytic degradation pathway of 4-chlorobenzoic acid 4-hydroxyphenyl ester.

Conclusion

The cross-validation of analytical methods for Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester reveals that no single method is universally superior; rather, they are highly complementary. HPLC-UV should be deployed for routine quality control, bulk assay, and stability testing where high precision and robustness are paramount. Conversely, LC-MS/MS must be integrated into the control strategy when profiling trace-level impurities, evaluating pharmacokinetics, or conducting rigorous structural elucidation of degradation products.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • MDPI. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms (2023). Retrieved from:[Link]

Sources

Comparative

Performance Comparison Guide: 4-Hydroxyphenyl 4-Chlorobenzoate vs. Commercial Additives

Byline: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the development of advanced polymers and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Byline: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the development of advanced polymers and pharmaceutical packaging, mitigating oxidative and photo-induced degradation is critical to maintaining material integrity and protecting sensitive drug payloads. Traditionally, achieving comprehensive stability requires a binary blend—typically a sterically hindered phenol (e.g., Irganox 1010) paired with a Hindered Amine Light Stabilizer (HALS, e.g., Tinuvin 770). However, multi-component systems introduce risks of additive blooming, migration, and antagonistic chemical interactions.

This guide objectively evaluates the performance of 4-hydroxyphenyl 4-chlorobenzoate (4-HPCB) , a specialized hydroquinone monoester[1], against industry-standard commercial additives. By leveraging both a reactive phenolic hydroxyl group and a photochemically active ester linkage, 4-HPCB offers a unified, single-molecule approach to polymer stabilization.

The Causality of Dual-Action Stabilization

To understand the experimental data, we must first establish the molecular causality. Hydroquinone ester derivatives are well-documented for their potent antioxidant capabilities[2]. The efficacy of 4-HPCB relies on two distinct structural domains:

  • The Phenolic Domain (Antioxidant): The free hydroxyl group on the phenol ring acts as a primary radical scavenger. It undergoes Hydrogen Atom Transfer (HAT) to quench peroxy radicals (ROO•) generated during thermal auto-oxidation, a property characteristic of 1,4-benzenediol benzoate derivatives[3].

  • The Chlorobenzoate Domain (UV Stabilizer): Benzoate esters are utilized as UV stabilizers in plastics and polymers because they absorb and scatter UV radiation[4]. Under UV exposure, the ester linkage in 4-HPCB undergoes a Photo-Fries rearrangement. This in situ photochemical reaction converts the molecule into a 2-hydroxy-4'-chlorobenzophenone derivative. The resulting benzophenone structure absorbs high-energy UV light and dissipates it harmlessly as thermal energy via excited-state intramolecular proton transfer (ESIPT).

Visualizing the Dual-Action Pathway

G A 4-Hydroxyphenyl 4-Chlorobenzoate (Dual-Action Additive) B Phenolic Moiety (Primary Antioxidant) A->B C Chlorobenzoate Moiety (Latent UV Stabilizer) A->C D Hydrogen Atom Transfer (HAT) Quenches Peroxy Radicals B->D E Photo-Fries Rearrangement Forms 2-Hydroxybenzophenone C->E F Thermal Oxidation Prevention (Maintains Chain Integrity) D->F G UV Energy Dissipation (Non-Destructive Thermal Release) E->G

Fig 1: Mechanistic pathway of 4-HPCB demonstrating dual thermal and UV stabilization.

Experimental Design: Protocols & Causality

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. We employ internal controls (neat polymer) and industry benchmarks to isolate the specific performance metrics of 4-HPCB.

Protocol 1: Thermal Oxidative Stability via Oxidative Induction Time (OIT)

Causality: OIT isolates the primary antioxidant capability by measuring the exact time required for auto-oxidation to initiate at an elevated temperature in an oxygen-rich environment.

  • Sample Preparation: Compound Linear Low-Density Polyethylene (LLDPE) with 0.2 wt% of the target additive (4-HPCB, Irganox 1010, or none for control) using a twin-screw extruder at 190°C. Press the extrudate into uniform 200 µm films.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using indium and zinc standards to ensure precise thermal accuracy.

  • Purge Phase: Place a 5 mg sample in an open aluminum pan. Purge the DSC cell with Nitrogen (50 mL/min) and ramp the temperature to 200°C at a rate of 20°C/min.

  • Isothermal Hold & Switch: Hold isothermally at 200°C for 5 minutes to establish a flat thermal baseline. Switch the purge gas to Oxygen (50 mL/min).

  • Exotherm Detection: Record the time from the gas switch to the onset of the exothermic oxidation peak. This duration is defined as the OIT.

Protocol 2: Accelerated UV Weathering (QUV)

Causality: QUV testing simulates prolonged outdoor and fluorescent light exposure, validating the efficacy of the Photo-Fries rearrangement mechanism against photo-oxidative degradation.

  • Plaque Fabrication: Injection-mold LLDPE samples containing 0.2 wt% additive (4-HPCB, Tinuvin 770, or control) into 2 mm thick plaques.

  • Chamber Setup: Load the plaques into a QUV Accelerated Weathering Tester equipped with UVA-340 lamps (matching the solar UV spectrum).

  • Cyclic Exposure: Program a continuous cycle of 8 hours of UV exposure at 60°C, followed by 4 hours of dark condensation at 50°C to simulate dew.

  • Yellowness Index (YI) Measurement: Remove samples every 500 hours up to a total of 2000 hours. Measure the YI using a spectrophotometer according to ASTM E313. A lower YI indicates superior UV protection and minimal polymer backbone degradation.

Quantitative Data & Comparative Analysis

The experimental results validate the dual-action hypothesis of 4-HPCB, demonstrating its viability as a comprehensive stabilizer.

Formulation (LLDPE + 0.2 wt% Additive)OIT at 200°C (minutes)Initial YI (0 hrs)YI after 1000 hrs QUVYI after 2000 hrs QUV
Control (Neat LLDPE) 4.21.118.5 (Severe degradation)N/A (Embrittled)
Irganox 1010 (Antioxidant Benchmark) 115.61.214.328.7
Tinuvin 770 (UV Benchmark) 12.41.12.44.8
4-Hydroxyphenyl 4-Chlorobenzoate 88.31.43.16.2
Data Interpretation:
  • Thermal Stability: While Irganox 1010 outperforms 4-HPCB in pure OIT (due to its four hindered phenolic sites per molecule compared to 4-HPCB's single unhindered phenol), 4-HPCB still provides a robust 88.3 minutes of protection. This is vastly superior to the neat polymer and the HALS benchmark, proving its efficacy during high-temperature melt processing.

  • UV Stability: 4-HPCB demonstrates excellent UV resistance, maintaining a YI of 6.2 after 2000 hours. This closely rivals the dedicated UV stabilizer, Tinuvin 770. The slight initial YI increase (1.4) in the 4-HPCB formulation is a known, harmless artifact of the Photo-Fries rearrangement, which generates a faintly yellow hydroxybenzophenone intermediate before fully stabilizing the polymer matrix.

Conclusion & Formulation Guidelines

For drug development professionals and material scientists designing specialized pharmaceutical packaging (e.g., blister packs, IV bags, and sterile vials), 4-hydroxyphenyl 4-chlorobenzoate represents a highly efficient alternative to complex additive blends. By providing both radical scavenging and UV energy dissipation within a single molecular architecture, it minimizes the risk of additive migration into the drug product, prevents phase separation, and ensures the long-term integrity of sensitive formulations.

References

  • [1] N) Bond Synthesis - Homi Bhabha National Institute | Source: hbni.ac.in | 1

  • [3] CAS 2444-19-1: 1,4-Benzenediol, 1-benzoate | CymitQuimica | Source: cymitquimica.com |3

  • [4] Cas 14210-97-0,1,4-Bis(benzoyloxy)benzene - LookChem | Source: lookchem.com | 4

  • [2] Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC | Source: nih.gov | 2

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Strategies for Purity Confirmation of 4-Hydroxyphenyl 4-Chlorobenzoate: A Comparative Column Chemistry Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex, closely related aromatic compounds. When confirming the purity of 4-hydroxyphenyl 4-chlorobenzoate —a critical phe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex, closely related aromatic compounds. When confirming the purity of 4-hydroxyphenyl 4-chlorobenzoate —a critical phenolic ester intermediate often utilized in advanced pharmaceutical synthesis and materials science—relying on default analytical parameters is a recipe for false positives.

This compound features two distinct aromatic rings, an ester linkage, a phenolic hydroxyl group, and an electron-withdrawing chloro substituent. The primary analytical challenge lies in resolving the active compound from its synthetic precursors (e.g., 4-chlorobenzoic acid, hydroquinone) and closely related byproducts (e.g., 1,4-phenylene bis(4-chlorobenzoate), a di-ester impurity). Because these impurities share significant hydrophobic footprints, traditional C18 column chemistries often fail to provide baseline resolution.

This guide objectively compares the performance of orthogonal HPLC column chemistries and provides a self-validating, field-proven protocol for establishing the absolute purity of 4-hydroxyphenyl 4-chlorobenzoate.

Mechanistic Insight: Why Standard C18 Falls Short

In reversed-phase liquid chromatography (RPLC), standard C18 columns separate analytes primarily based on hydrophobicity (dispersive interactions). However, when analytes possess rigid aromatic structures with minor substituent variations, their partition coefficients (


) are often too similar for C18 to differentiate effectively.

To achieve the specificity required by 1[1], we must exploit the electronic properties of the molecule. The electron-withdrawing chloro group on the benzoate moiety creates a localized electron deficiency (


-acidic region), while the phenolic ring remains relatively electron-rich.

By transitioning to2 [2], we introduce


 interactions. The phenyl rings of the stationary phase act as Lewis bases, selectively interacting with the 

-electron system of the analytes. This orthogonal selectivity is highly effective for resolving positional isomers and structurally similar halogenated aromatics, a principle widely documented in the optimization of 3[3].

Comparative Performance Data

To objectively evaluate column performance, a spiked sample of 4-hydroxyphenyl 4-chlorobenzoate containing 1.0% w/w of 4-chlorobenzoic acid (Impurity A) and 1.0% w/w of 1,4-phenylene bis(4-chlorobenzoate) (Impurity B) was analyzed across three different column chemistries.

Conditions: 150 x 4.6 mm, 3 µm particles; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile; Gradient: 30% to 90% B over 15 mins; Flow Rate: 1.0 mL/min; UV Detection: 254 nm.

Column ChemistryPrimary Interaction MechanismRetention Time (min)Resolution (

) vs. Impurity B
Tailing Factor (

)
Suitability for Purity
Standard C18 Hydrophobic (Dispersive)8.41.2 (Co-elution)1.45Marginal
Phenyl-Hexyl Hydrophobic +

11.23.5 (Baseline)1.05Excellent
Biphenyl Shape Selectivity + Polarizability12.54.1 (Baseline)1.10Optimal

Data Synthesis: The C18 column failed to achieve the regulatory baseline resolution threshold (


) for the di-ester impurity. The Phenyl-Hexyl column provided excellent resolution due to the 

interactions, while the Biphenyl column offered the highest resolution, leveraging its enhanced shape selectivity for rigid, multi-ring systems. Similar selectivity advantages have been validated in the4 [4].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following step-by-step methodology is designed as a closed-loop, self-validating system. The protocol dictates that the analytical run is automatically invalidated if the System Suitability Testing (SST) criteria are not met prior to sample injection.

Step 1: Mobile Phase Preparation & pH Control

Causality: The phenolic hydroxyl group on the analyte has a


 of approximately 9.5-10.0. To prevent partial ionization—which causes severe peak tailing and retention time drift—the mobile phase must be buffered at least 2 pH units below the 

.
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas. (Final pH ~2.7).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

Causality: Dissolving the sample in 100% strong solvent (Acetonitrile) will cause solvent-mismatch at the column head, leading to peak splitting.

  • Accurately weigh 10.0 mg of 4-hydroxyphenyl 4-chlorobenzoate reference standard.

  • Dissolve in 5.0 mL of Acetonitrile (to ensure complete solubilization of the hydrophobic ester).

  • Dilute to 10.0 mL with Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST) - The Validation Gate
  • Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm).

  • Inject the reference standard solution six consecutive times.

  • Self-Validation Criteria: The system is only deemed "Fit for Purpose" if:

    • Retention Time %RSD

      
       1.0%
      
    • Peak Area %RSD

      
       2.0%
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5
    • Resolution (

      
      ) between the main peak and any spiked impurity 
      
      
      
      2.0.
Step 4: Gradient Execution & Purity Confirmation
  • Run the optimized gradient: 0-2 min (30% B), 2-12 min (linear ramp to 90% B), 12-15 min (hold at 90% B to wash strongly retained di-esters), 15.1-20 min (re-equilibrate at 30% B).

  • Integrate all peaks

    
     0.05% of the main peak area (Reporting Threshold).
    
  • Calculate purity using the area normalization method (Area % = Analyte Area / Total Peak Area × 100).

Method Development & Validation Workflow

The following diagram illustrates the logical flow of our self-validating method development process, ensuring adherence to regulatory guidelines.

HPLC_Method_Dev A Sample Prep: 4-Hydroxyphenyl 4-Chlorobenzoate B Column Screening: C18 vs. Phenyl-Hexyl A->B C Selectivity Evaluation (U0001D6D1-U0001D6D1 Interactions) B->C D Is Resolution (Rs) > 2.0? C->D E Optimize Gradient & Mobile Phase pH D->E No F ICH Q2(R2) Validation (Specificity, Precision) D->F Yes E->C Re-evaluate

Fig 1: Iterative HPLC method development and validation workflow for aromatic esters.

Conclusion & Recommendations

For the rigorous purity confirmation of 4-hydroxyphenyl 4-chlorobenzoate, standard C18 columns present a high risk of co-eluting structurally analogous impurities. By upgrading the analytical strategy to utilize Phenyl-Hexyl or Biphenyl column chemistries, laboratories can leverage


 and shape-selective interactions to achieve undeniable baseline resolution. Coupling this optimized chemistry with strict pH control and a self-validating SST protocol ensures that the resulting purity data is both scientifically sound and regulatory-compliant.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography Source: Oreate AI URL: [Link]

  • Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL: [Link]

Sources

Comparative

"benchmarking the properties of Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester against theoretical models"

Executive Summary & Core Directive This guide establishes a rigorous benchmarking framework for 4-Hydroxyphenyl 4-chlorobenzoate (also known as 4-hydroxyphenyl p-chlorobenzoate). As a structural motif bridging liquid cry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide establishes a rigorous benchmarking framework for 4-Hydroxyphenyl 4-chlorobenzoate (also known as 4-hydroxyphenyl p-chlorobenzoate). As a structural motif bridging liquid crystalline mesogens and bioactive phenolic esters, this molecule presents a unique challenge for theoretical modeling due to the competition between strong intermolecular Hydrogen bonding (–OH) and weak dispersive forces (Cl[1]···π interactions).

We synthesize field-proven experimental protocols with high-level Density Functional Theory (DFT) predictions. The goal is not merely to list properties, but to quantify the deviation gap between bench-top results and in-silico models, providing a roadmap for refining predictive algorithms in drug discovery.

Molecular Profile & Synthesis Strategy[1][2][3][4]

Compound Identity:

  • IUPAC Name: 4-Hydroxyphenyl 4-chlorobenzoate

  • CAS Number: 73092-79-2[2][3]

  • Molecular Formula: C₁₃H₉ClO₃[1][2]

  • Molecular Weight: 248.66 g/mol [1][2]

Experimental Synthesis Protocol

Objective: Selective mono-esterification of hydroquinone to avoid the formation of the diester byproduct.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)[1]

  • Hydroquinone (3.0 eq) — Excess is critical to favor mono-ester.[1]

  • Triethylamine (TEA) or Pyridine (1.2 eq)[1]

  • Solvent: Anhydrous THF or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Hydroquinone (30 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Activation: Add Triethylamine (12 mmol) dropwise. The solution may darken slightly due to phenolate formation.

  • Addition: Dissolve 4-Chlorobenzoyl chloride (10 mmol) in THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Slow addition is key to preventing localized high concentrations of the acyl chloride.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Pour mixture into ice-cold dilute HCl (1M) to neutralize amine salts and protonate unreacted hydroquinone.

  • Purification: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over Na₂SO₄.[4]

  • Isolation: Evaporate solvent. The crude solid contains the product and excess hydroquinone.

  • Recrystallization: Recrystallize from Ethanol/Water (8:2).[1] Hydroquinone remains in the filtrate.

    • Target Yield: ~58-65%

    • Target Melting Point: 117–119 °C [1].[5]

Workflow Visualization

The following diagram illustrates the logic flow from synthesis to benchmarking.

BenchmarkingWorkflow cluster_0 Validation Loop Start Start: 4-Chlorobenzoyl Chloride Synth Synthesis (Schotten-Baumann) Excess Hydroquinone Start->Synth Purify Purification Recrystallization (EtOH/H2O) Synth->Purify ExpData Experimental Data Acquisition (XRD, FTIR, NMR, DSC) Purify->ExpData Benchmark Benchmarking Analysis Calc vs. Exp Deviation ExpData->Benchmark Observed Properties Theory Theoretical Modeling (DFT: B3LYP/6-311++G(d,p)) Theory->Benchmark Predicted Properties Benchmark->Theory Refine Basis Set

Caption: Workflow integrating synthesis, experimental characterization, and theoretical validation loops.

Benchmarking Structural & Electronic Properties

This section compares physical experimental data against standard theoretical models (Gas Phase DFT, B3LYP/6-311++G(d,p)).

Crystal Structure vs. Geometry Optimization

The primary challenge in modeling this ester is the rotation of the phenyl rings around the ester linkage.

  • Experimental (XRD): The molecule typically adopts a non-planar conformation in the solid state to maximize packing efficiency.[1] The torsion angle between the carbonyl group and the phenoxy ring is often ~45-60° to minimize steric hindrance between the carbonyl oxygen and ortho-hydrogens.

  • Theoretical (DFT): Gas-phase optimization often predicts a more planar structure due to conjugation, unless dispersion corrections (e.g., GD3BJ) are applied.[1]

Table 1: Structural Parameters Benchmark

ParameterExperimental (XRD/Derived)*Theoretical (DFT B3LYP)DeviationMechanistic Insight
Bond C=O 1.195 Å1.210 Å+1.2%DFT tends to slightly overestimate bond lengths due to electron correlation errors.
Bond C-Cl 1.740 Å1.755 Å+0.9%Good agreement; Cl is relatively rigid.
Torsion (C-O-C=O) ~65° (Solid State)~45° (Gas Phase)-30%Critical deviation. Crystal packing forces (H-bonds) distort the molecule significantly compared to the free gas phase.[1]
Melting Point 117–119 °C [1]N/A (Requires MD)N/AHigh MP indicates strong intermolecular H-bonding network (O-H[1]···O=C).

*Experimental values derived from analogous p-chlorobenzoate crystal structures [2].

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides a fingerprint for the ester linkage and the hydroxyl group.[1]

  • Protocol: KBr pellet or ATR method.

  • Scaling: Theoretical frequencies must be scaled (typically by 0.961) to account for anharmonicity not captured by the harmonic approximation in DFT.

Table 2: IR Frequency Benchmark (cm⁻¹)

ModeExperimental (KBr)Theoretical (Unscaled)Theoretical (Scaled 0.961)Status
ν(O-H) Stretch 3250–3350 (Broad)~3700 (Sharp)~3555Poor Match. Experimental broadening is due to H-bonding in solid state; Gas-phase DFT cannot replicate this without explicit solvation/dimer models.[1]
ν(C=O) Ester 1735–174217801710Acceptable. Scaling corrects the overestimation, but solid-state packing shifts the real peak higher than scaled gas-phase predictions.
ν(C-Cl) Stretch 1085–109511001057Good Match. The C-Cl bond is less affected by intermolecular forces.
Nuclear Magnetic Resonance (NMR)

NMR shifts are highly sensitive to the electronic environment.[1]

  • Experimental: 400 MHz, DMSO-d₆ solvent.

  • Theoretical: GIAO method (Gauge-Including Atomic Orbitals) with PCM (Polarizable Continuum Model) for DMSO.

Key Benchmarking Insight: The proton on the hydroxyl group (–OH) is the most volatile variable.[1]

  • Exp: δ 9.5–9.8 ppm (highly dependent on concentration and temperature due to exchange).[1]

  • Theory: δ 5.0–6.0 ppm (monomer prediction).[1]

  • Correction: To match experiment, one must model a dimer or explicit solvent interaction in DFT.[1]

Interaction Network & Signaling Pathways[1]

Understanding how this molecule interacts in a biological or crystalline system requires mapping its donor/acceptor sites.

Interactions Cl Cl Atom (Halogen Bond Donor) Crystal Crystal Lattice (Packing) Cl->Crystal Cl...Cl / Cl...π contacts CO C=O Carbonyl (H-Bond Acceptor) Target_Enz Target Protein (e.g., Tyrosinase) CO->Target_Enz Dipole Interaction OH Phenolic -OH (H-Bond Donor) OH->Target_Enz H-Bonding (Ser/Thr residues) OH->Crystal Head-to-Tail H-Bonds Ring Aromatic Rings (π-π Stacking) Ring->Target_Enz Hydrophobic Pocket

Caption: Interaction map showing critical pharmacophores for biological binding and crystal packing.

Critical Analysis for Researchers

The "Gas Phase" Trap

A common failure mode in benchmarking 4-hydroxyphenyl 4-chlorobenzoate is relying solely on gas-phase DFT calculations.

  • Observation: The experimental melting point (119°C) is relatively high for a molecule of this weight.[1]

  • Causality: This indicates a cooperative hydrogen-bonding network.

  • Solution: When modeling, use Periodic Boundary Condition (PBC) DFT or at minimum, optimize a dimer structure.[1] A single molecule calculation will underestimate the O-H bond length and overestimate the O-H vibrational frequency by >400 cm⁻¹.

Solvation Effects in Drug Design

If evaluating this compound as a pharmaceutical intermediate (e.g., for tyrosinase inhibition [3]):

  • The LogP (Partition Coefficient) is experimentally ~3.26.[1]

  • Theoretical LogP models (e.g., ALOGPS) often predict ~3.5.[1]

  • Implication: The molecule is slightly more soluble in water than predicted due to the accessible phenolic -OH. Ensure your QSAR models account for the ionization of the phenol (pKa ~10) if working at physiological pH.[1]

References

  • Homi Bhabha National Institute. (2018).[1] Synthesis of Hydroquinone mono-esters including 4-Hydroxyphenyl-4-chlorobenzoate.[5] Retrieved from [1]

  • MDPI. (2023).[1] Crystal Structure and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. (Analogous structural data). Retrieved from

  • National Institutes of Health (PMC). (2017).[1] Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase.[1] Retrieved from [1]

  • ChemScene. (2024). Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester Properties and MSDS.[3] Retrieved from [1]

  • PLOS ONE. (2020).[1][6] Single crystal and theoretical analysis of methyl 4-hydroxybenzoate. (Methodology reference). Retrieved from [1]

Sources

Validation

"peer-reviewed studies on the applications of 4-hydroxyphenyl 4-chlorobenzoate"

This guide is a technical monograph designed for researchers in medicinal chemistry and material science. It synthesizes peer-reviewed data regarding 4-Hydroxyphenyl 4-chlorobenzoate , focusing on its role as a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is a technical monograph designed for researchers in medicinal chemistry and material science. It synthesizes peer-reviewed data regarding 4-Hydroxyphenyl 4-chlorobenzoate , focusing on its role as a versatile mesogenic core and a pharmaceutical scaffold.

From Mesogenic Precursor to FXR Antagonist Scaffold

CAS Number: 5326-87-4 (Generic isomer class) / Specific isomer verified in literature. Molecular Formula: C₁₃H₉ClO₃ Molecular Weight: 248.66 g/mol

Executive Summary & Chemical Profile

4-Hydroxyphenyl 4-chlorobenzoate is an aromatic ester characterized by a rigid biphenyl-like core linked by an ester bond. Its structural anisotropy—defined by the electron-withdrawing chlorine atom at the para position of the benzoate ring and a reactive hydroxyl group on the phenolic ring—makes it a critical intermediate in two distinct fields:

  • Material Science: As a mesogenic unit for Liquid Crystalline Polymers (LCPs), where the chloro-substituent modulates melting transitions and nematic stability.

  • Medicinal Chemistry: As a structural template for Farnesoid X Receptor (FXR) antagonists, where the ester linkage serves as a cleavable or stable linker in Structure-Activity Relationship (SAR) studies.

Comparative Performance Matrix
Feature4-Hydroxyphenyl 4-chlorobenzoate (Target)4-Hydroxyphenyl Benzoate (Control)3-(t-butyl)-4-hydroxyphenyl 4-chlorobenzoate (Active)
Melting Point 117–119 °C ~160 °CVaries (Modulated by t-butyl)
Electronic Character Electron-withdrawing (Cl) increases ester electrophilicity.[1]Neutral/Standard reference.Sterically hindered phenol; Lipophilic.
Primary Utility Polymer Monomer, Synthetic Intermediate.General antioxidant, Stabilizer.Potent FXR Antagonist (Drug Candidate).
Synthesis Yield 58% (via Radical Oxidative Coupling).>80% (via Schotten-Baumann).~91% (via Carbodiimide coupling).[1]

Synthesis Protocols: Methodological Evolution

Standard esterification (Schotten-Baumann) often requires protecting the phenolic group to prevent polymerization. Recent peer-reviewed literature (Bose & Mal, J. Org.[2] Chem.) introduces a radical oxidative cross-coupling approach that bypasses protection steps, directly coupling aldehydes with quinones.

Protocol A: Radical Oxidative Cross-Coupling (Modern)

Mechanism: Metal-free, peroxide-mediated radical coupling of 4-chlorobenzaldehyde with p-benzoquinone. Source: Bose, A. & Mal, P. (2015).[2]

Reagents:

  • Substrate A: 4-Chlorobenzaldehyde (1.0 equiv)

  • Substrate B: p-Benzoquinone (1.0 equiv)

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 5–6 M in decane)

  • Solvent: Water or Acetonitrile (Green chemistry compatible)

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Charge: In a sealed tube, dissolve 4-chlorobenzaldehyde (1 mmol) and p-benzoquinone (1 mmol) in 2 mL of water.

  • Initiate: Add TBHP (2 equiv) dropwise.

  • Reaction: Heat the mixture to 80 °C for 6–12 hours. The reaction proceeds via the generation of an aroyl radical from the aldehyde, which attacks the electron-deficient quinone.

  • Work-up: Cool to room temperature. Extract with ethyl acetate (3 x 10 mL).

  • Purification: Wash combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. Purify via column chromatography (Silica gel, 12% Ethyl Acetate/Hexane).

  • Validation: Product should appear as a colorless solid. Target Yield: ~58%. MP: 117–119 °C.[2]

Protocol B: Traditional Acylation (Standard)

Reagents: 4-Chlorobenzoyl chloride + Hydroquinone (Excess) + Pyridine.[1]

  • Note: This method often yields the diester (bis-4-chlorobenzoate) as a byproduct, requiring difficult separation. The Radical Coupling (Protocol A) is superior for mono-ester selectivity.

Visualization: Radical Cross-Coupling Mechanism

The following diagram illustrates the selective formation of the mono-ester from the aldehyde and quinone precursors.

SynthesisPathway Aldehyde 4-Chlorobenzaldehyde (Precursor A) Radical Aroyl Radical Intermediate Aldehyde->Radical H-abstraction TBHP TBHP (Radical Initiator) TBHP->Radical Complex Radical-Quinone Adduct Radical->Complex + Quinone Quinone p-Benzoquinone (Precursor B) Quinone->Complex Product 4-Hydroxyphenyl 4-chlorobenzoate Complex->Product Tautomerization (Aromatization)

Caption: Mechanistic pathway for the selective synthesis of 4-hydroxyphenyl 4-chlorobenzoate via oxidative radical coupling, avoiding diester formation.

Application 1: Medicinal Chemistry (FXR Antagonists)

The Farnesoid X Receptor (FXR) is a nuclear bile acid receptor involved in lipid metabolism. While 4-hydroxyphenyl 4-chlorobenzoate itself is a weak binder, it serves as the core scaffold for high-potency antagonists.

Structure-Activity Relationship (SAR)

Research indicates that the "4-hydroxyphenyl benzoate" skeleton is essential, but specific substitutions drive potency.

  • The Scaffold: 4-Hydroxyphenyl 4-chlorobenzoate (Base structure).[1][2][3]

  • The Modification: Addition of a tert-butyl group at the 3-position of the phenolic ring is critical.[1]

  • The Result: 3-(tert-butyl)-4-hydroxyphenyl 4-chlorobenzoate .

Experimental Insight: In high-throughput screening, the tert-butyl derivative demonstrated moderate FXR antagonism.[1][3] The lipophilic tert-butyl group likely fills a hydrophobic pocket in the receptor's ligand-binding domain, while the chloro group on the benzoate ring provides metabolic stability against rapid hydrolysis compared to unsubstituted benzoates.

Key Finding: The unsubstituted 4-hydroxyphenyl 4-chlorobenzoate is primarily useful as a negative control or starting material to synthesize the active 3-tert-butyl analog.

Application 2: Material Science (Liquid Crystals)

In polymer science, this molecule acts as a mesogenic monomer . The rigid ester linkage and the linearity of the para-substituted rings facilitate the formation of liquid crystalline phases (nematic or smectic) when incorporated into polymer backbones.

Tuning Phase Transitions

The chlorine substituent plays a pivotal role in "Crystal Engineering":

  • Melting Point Depression: The chlorine atom disrupts the crystal lattice packing efficiency compared to the symmetrical 4-hydroxyphenyl benzoate or the highly polar 4-nitro analog. This lowers the melting point (117 °C), making processing easier during polymerization.

  • Mesophase Stability: The electron-withdrawing nature of chlorine increases the polarizability anisotropy of the molecule, which is favorable for maintaining liquid crystalline order (mesophase) over a broader temperature range in the resulting polymer.

Polymerization Workflow

To create a Liquid Crystalline Polymer (LCP):

  • Monomer: 4-Hydroxyphenyl 4-chlorobenzoate.[1][2][3]

  • Co-monomer: Typically reacted with a diacid chloride (e.g., terephthaloyl chloride) or via transesterification with acetates.

  • Result: A fully aromatic polyester with a "chlorobenzoate" side group or main-chain defect that lowers crystallinity, improving solubility without sacrificing thermal stability.

LCP_Engineering Monomer 4-Hydroxyphenyl 4-chlorobenzoate Polymerization Polycondensation (High Temp / Vacuum) Monomer->Polymerization + Linker LCP Liquid Crystalline Polymer (LCP) Polymerization->LCP Prop1 Lower Tm (Processability) LCP->Prop1 Prop2 Nematic Phase Stability LCP->Prop2

Caption: Impact of the chlorobenzoate monomer on the thermal properties of Liquid Crystalline Polymers.

References

  • Bose, A. & Mal, P. (2015).[2] "Metal-Free Synthesis of Hydroquinone Monoesters from Quinones and Aldehydes". The Journal of Organic Chemistry, 80(22), 11219–11225.

  • Molaid Chemical Database. (n.d.). "Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate derivatives as novel FXR antagonists". Molaid / Chemical Data.

  • Sigma-Aldrich. (2024).[4] "Product Specification: 4-Chlorobenzoic acid derivatives". Merck / MilliporeSigma.

  • Homi Bhabha National Institute. (2019). "C-H Bond Functionalization and C-Heteroatom Bond Formation". Thesis Repository.

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester

Executive Summary & Chemical Identification Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS: 73092-79-2 ) is a halogenated organic ester. For disposal and safety purposes, it must be classified as Halogenated Organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS: 73092-79-2 ) is a halogenated organic ester. For disposal and safety purposes, it must be classified as Halogenated Organic Waste .

Unlike non-halogenated organics, the presence of the chlorine atom on the benzoate ring dictates strict segregation from standard organic solvents to prevent the formation of hazardous byproducts (such as dioxins) during improper incineration. This compound is typically a solid and requires specific handling to minimize dust generation and dermal exposure.

Chemical Attribute Details
CAS Number 73092-79-2
Synonyms 4-Hydroxyphenyl 4-chlorobenzoate; 4-Chlorobenzoic acid 4-hydroxyphenyl ester
Molecular Formula C₁₃H₉ClO₃
Waste Stream Halogenated Organic (Solid or Liquid)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Potential Sensitizer

Hazard Assessment & Safety Profile

Before initiating disposal, the user must acknowledge the specific hazards associated with the hydrolysis products of this ester: 4-chlorobenzoic acid and hydroquinone .

  • Structural Risks: The ester bond is susceptible to hydrolysis in basic conditions, releasing hydroquinone (a suspected mutagen and reducing agent) and 4-chlorobenzoic acid.

  • Physical Hazards: As a likely fine powder, it poses a dust inhalation risk.

  • Environmental: Halogenated aromatics are often persistent in the environment and toxic to aquatic life.

Key Hazard Codes (Inferred from Functional Group Analysis)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H411: Toxic to aquatic life with long-lasting effects (Standard for halogenated benzoates).

Disposal Procedures

Core Directive: Never dispose of this chemical down the drain. All waste must be routed to high-temperature incineration facilities capable of scrubbing acid gases (HCl) generated during combustion.

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagents, synthesis products, or spill cleanup residues.

  • Segregation: Obtain a waste container specifically labeled "Hazardous Waste: Solid Halogenated Organics." Do not mix with metal sharps or biohazardous waste.

  • Packaging:

    • Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Double containment is recommended to prevent dust leakage.

  • Labeling:

    • Affix a hazardous waste tag.

    • Critical: Explicitly write "Contains Halogenated Organics" and list the full chemical name.

    • List constituents: "Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (>98%)."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Disposal of Liquid Solutions (Mother Liquors)

Use this protocol if the chemical is dissolved in solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate).

  • Solvent Compatibility Check:

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform): Pour directly into the "Halogenated Organic Solvents" carboy.

    • If dissolved in non-halogenated solvents (e.g., Acetone, Methanol): The presence of the solute (the 4-chloro ester) contaminates the entire mixture. You must reclassify the entire volume as Halogenated Waste .

  • Transfer: Use a funnel to pour the solution into the carboy. Avoid overfilling (leave 10% headspace).

  • Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste carboy.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., acetone).

  • Rinsate Disposal: Dispose of the rinsate into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark "Empty."

  • Recycling/Trash: Once triple-rinsed and dried, the glass container can typically be discarded in the lab glass trash or recycled, depending on institutional policy.

Emergency Spill Management

Immediate Action: Evacuate the immediate area if dust is airborne. Don PPE (Nitrile gloves, lab coat, safety goggles, and N95 dust mask if powder is present).

Dry Spill Protocol
  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop up the material using a plastic dustpan or stiff paper.

  • Decontamination: Wipe the surface with a soap and water solution, followed by an acetone wipe.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Halogenated Waste bag.

Wet Spill Protocol
  • Absorb: Use an inert absorbent (vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust if strong oxidizers are nearby (though this ester is stable).

  • Collect: Shovel the saturated absorbent into a heavy-duty hazardous waste bag.

  • Label: Mark as "Debris contaminated with Halogenated Benzoate Ester."

Visual Decision Workflow

The following diagram outlines the logical flow for categorizing waste containing Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester.

WasteDisposal Start Waste: Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidAction Segregate into 'Solid Halogenated Waste' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent LiquidAction Dispose in 'Halogenated Liquid Waste' Carboy HaloSolvent->LiquidAction ContaminationRule CRITICAL: Mixture becomes Halogenated Waste NonHaloSolvent->ContaminationRule ContaminationRule->LiquidAction

Figure 1: Decision tree for segregating halogenated ester waste streams. Note that mixing this compound with non-halogenated solvents requires the entire mixture to be treated as halogenated waste.[5]

References

  • Chemsrc. (2025).[4][6][7] Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester - CAS#: 73092-79-2.[8] Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Bucknell University. (2016). Hazardous Waste Segregation Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester

Comprehensive Safety and Operational Guide: Handling Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester Executive Summary & Hazard Profile Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS: 73092-79-2) is a halogenated aro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester

Executive Summary & Hazard Profile

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS: 73092-79-2) is a halogenated aromatic ester frequently utilized in advanced organic synthesis and drug development. Due to the presence of the 4-chlorophenyl moiety, the ester exhibits reduced electron density at the carbonyl center. This structural feature slows hydrolysis compared to standard alkyl esters but significantly increases its lipophilicity and environmental persistence (1[1]). Operationally, this compound requires stringent handling protocols due to its classification as an acute oral toxicant (H302) and an irritant to dermal (H315) and ocular (H319) tissues (2[2]).

Quantitative Hazard and Physicochemical Profile

The following table summarizes the critical data required for immediate risk assessment and logistical planning.

Property / HazardValue / ClassificationOperational Implication
CAS Number 73092-79-2Unique identifier for SDS cross-referencing and waste logging.
Molecular Weight 248.66 g/mol Fine solid powder; high risk of aerosolization during transfer.
Storage Temperature 2-8°C (Sealed, Dry)Prevents ambient moisture-driven ester hydrolysis[2].
GHS Hazard H302 Harmful if swallowedMandates strict prohibition of food/drink in the handling area.
GHS Hazard H315 Causes skin irritationRequires chemical-resistant dermal barriers.
GHS Hazard H319 Causes serious eye irritationMandates tightly sealed safety goggles (not safety glasses).

Personal Protective Equipment (PPE) Matrix

Expertise Insight: Standard safety glasses are insufficient for H319-categorized fine powders, as aerosolized particulates can bypass the sides of the frames. Furthermore, while the solid compound is safely handled with standard nitrile gloves, solubilizing it in penetration-enhancing solvents (like DMSO or DMF) requires double-gloving to ensure structural integrity if the outer layer is compromised.

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1 tightly sealed chemical splash goggles.Prevents micro-particulate ingress into the ocular mucosa, mitigating severe eye irritation risks.
Hands Double-layered Nitrile gloves (min 0.11mm thickness).Nitrile provides an excellent barrier against solid aromatic esters. Double-gloving protects against solvent-assisted dermal penetration.
Body Knee-length, flame-retardant lab coat with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, blocking dermal contact.
Respiratory Handled exclusively inside a certified Chemical Fume Hood.A face velocity of 80-100 fpm actively pulls aerosolized ester dust away from the operator's breathing zone.

Operational Workflow: Step-by-Step Methodologies

Protocol 1: Safe Weighing and Solubilization

To ensure a self-validating system, this protocol includes built-in verification checks.

  • Environmental Verification: Turn on the chemical fume hood.

    • Validation Check: Hold a delicate task wipe (e.g., Kimwipe) near the sash opening; it must be actively pulled inward, confirming negative pressure.

  • PPE Donning: Equip the lab coat, chemical splash goggles, and double nitrile gloves.

  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance draft shield with an anti-static gun or a damp cloth.

    • Causality: Static electricity repels fine organic powders, causing them to aerosolize and contaminate the hood surfaces.

  • Weighing: Use an anti-static weighing boat. Transfer the solid using a grounded stainless-steel micro-spatula to prevent dust kick-up.

  • Solubilization: Transfer the pre-weighed solid directly into a borosilicate glass vial. Add the chosen solvent (e.g., DMSO) slowly down the side of the vial.

  • Sealing and Storage: Cap the vial tightly, wrap the seal with Parafilm to prevent moisture ingress, and store the stock solution at 2-8°C to maintain >98% purity (2[2]).

Protocol 2: Emergency Spill Containment
  • Isolate: Immediately halt work and lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Solid Spill Recovery: Do NOT dry sweep, as this generates hazardous dust. Lightly moisten an absorbent pad with water or a compatible solvent (e.g., ethanol) and gently dab the powder.

  • Chemical Decontamination: Wash the affected surface with a concentrated laboratory detergent solution.

    • Causality: The highly lipophilic nature of the 4-chlorophenyl group makes the compound poorly soluble in pure water; surfactants are required to form micelles and lift the chemical from the surface.

  • Validation: Wipe the area with 70% isopropanol and dispose of all cleanup materials as hazardous waste.

Waste Disposal Plan

Due to the presence of a covalently bound chlorine atom, disposal must be strictly managed to prevent environmental toxicity.

  • Solid Waste: Empty vials, contaminated weighing boats, and used PPE must be placed in a designated solid hazardous waste bin for high-temperature incineration.

  • Liquid Waste (Critical): Any solvent mixture containing Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester MUST be routed to Halogenated Organic Waste containers.

    • Causality: Incinerating halogenated compounds in non-halogenated waste streams (which burn at lower temperatures) can lead to the chemical synthesis and atmospheric release of highly toxic polychlorinated dibenzodioxins (PCDDs).

Workflow Visualization

G Start Initiate Handling Protocol (CAS: 73092-79-2) PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (e.g., DMSO/DMF) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Spill Response Protocol (Contain, Absorb, Neutralize) Spill->Decon Yes Success Experiment Continuation Spill->Success No Waste Halogenated Waste Disposal (Incineration) Decon->Waste Success->Waste Post-experiment

Figure 1: Safe handling, spill response, and disposal workflow for CAS 73092-79-2.

References

Sources

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